Glycol dimercaptoacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30032. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-sulfanylacetyl)oxyethyl 2-sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4S2/c7-5(3-11)9-1-2-10-6(8)4-12/h11-12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYGHMBJXWRQFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(=O)CS)OC(=O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68865-56-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-mercaptoacetyl)-ω-[(2-mercaptoacetyl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68865-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0044527 | |
| Record name | Ethane-1,2-diyl bis(sulfanylacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123-81-9 | |
| Record name | Glycol dimercaptoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene bis(mercaptoacetate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycol dimercaptoacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30032 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethane-1,2-diyl bis(sulfanylacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylene di(S-thioacetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Glycol Dimercaptoacetate: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of glycol dimercaptoacetate. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other advanced scientific fields where this versatile molecule finds application.
Chemical Identity and Structure
This compound, also known by its IUPAC name 2-(2-sulfanylacetyl)oxyethyl 2-sulfanylacetate, is a diester of ethylene (B1197577) glycol and thioglycolic acid.[1][] It is a bifunctional molecule containing two thiol (-SH) groups and two ester linkages, which impart its characteristic reactivity.[3]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 123-81-9[] |
| IUPAC Name | 2-(2-sulfanylacetyl)oxyethyl 2-sulfanylacetate[1] |
| Molecular Formula | C6H10O4S2[] |
| SMILES | C(COC(=O)CS)OC(=O)CS[1] |
| InChI | InChI=1S/C6H10O4S2/c7-5(3-11)9-1-2-10-6(8)4-12/h11-12H,1-4H2[1] |
| Synonyms | Ethylene glycol bis(mercaptoacetate), Ethylene glycol dithioglycolate, GDMA[1][4] |
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic thiol odor.[3][5] It is poorly soluble in water but miscible with alcohols and other organic solvents.[6][7]
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 210.27 g/mol | [4] |
| Boiling Point | 137-139 °C at 2 mmHg | [][6] |
| Melting Point | Not available | |
| Density | 1.313 g/mL at 25 °C | [][6] |
| Refractive Index (n20/D) | 1.522 | [] |
| Flash Point | >110 °C (>230 °F) | [] |
| Vapor Pressure | 0.62 Pa at 25 °C | [4] |
| Solubility in Water | 20 g/L at 20 °C | [6][7] |
| logP | 0.6 | [] |
Experimental Protocols
Synthesis: Esterification of Ethylene Glycol with Thioglycolic Acid
This compound is synthesized via the Fischer esterification of ethylene glycol with two equivalents of thioglycolic acid, typically in the presence of an acid catalyst and a solvent that allows for the azeotropic removal of water to drive the reaction to completion.[6]
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add ethylene glycol (1.0 equivalent), thioglycolic acid (2.0-2.2 equivalents), a catalytic amount of an acid catalyst such as p-toluenesulfonic acid, and a suitable solvent like toluene.
-
Esterification: Heat the mixture to reflux. The water produced during the esterification will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Monitoring: Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction.
-
Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Vacuum Distillation
The crude this compound is typically purified by vacuum distillation to remove any unreacted starting materials and byproducts.[8]
Detailed Protocol:
-
Apparatus Setup: Assemble a vacuum distillation apparatus.
-
Distillation: Heat the crude product under reduced pressure. Collect the fraction that distills at the boiling point of this compound (137-139 °C at 2 mmHg).[]
Analytical Data
Spectroscopic Data
The structure of this compound can be confirmed using various spectroscopic techniques.
Table 3: Spectroscopic Data of this compound
| Technique | Key Features and Assignments | Reference(s) |
| ¹H NMR | The spectrum is expected to show a singlet for the ethylene protons (O-CH₂-CH₂-O) and a doublet and a triplet for the methylene (B1212753) (S-CH₂) and thiol (SH) protons of the mercaptoacetate (B1236969) groups, respectively. | [7][9] |
| ¹³C NMR | The spectrum will show distinct signals for the carbonyl carbon (C=O), the ethylene carbons (O-CH₂-CH₂-O), and the methylene carbon of the mercaptoacetate group (S-CH₂). | [9] |
| FT-IR (cm⁻¹) | Strong C=O stretching absorption around 1730-1750 cm⁻¹ (ester), C-O stretching in the 1250-1000 cm⁻¹ region, and a weak S-H stretching band around 2550 cm⁻¹.[6][9] | |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from the cleavage of the ester and thioester bonds.[10] |
Applications in Drug Development and Research
The unique chemical structure of this compound, with its two reactive thiol groups, makes it a valuable tool in drug development and various research applications.
Crosslinking Agent for Hydrogel Formation
This compound is widely used as a crosslinking agent in the formation of hydrogels, particularly through thiol-ene click chemistry.[11][12] These hydrogels are extensively investigated for controlled drug delivery applications. The thiol groups of this compound can readily react with polymers containing "ene" functional groups (e.g., vinyl or allyl groups) in the presence of a photoinitiator and UV light, or via a Michael addition reaction.[11][13]
The resulting hydrogel network can encapsulate therapeutic agents, which are then released in a controlled manner as the hydrogel swells or degrades. The density of the crosslinking, which can be controlled by the concentration of this compound, influences the mesh size of the hydrogel and, consequently, the release rate of the encapsulated drug.[14][15]
Logical Relationship of Thiol-Ene Hydrogel Formation
Caption: Thiol-ene click chemistry for drug-loaded hydrogel formation.
Chelating Agent
The thiol groups in this compound can act as effective chelating agents for heavy metal ions.[] This property is relevant in the development of treatments for heavy metal poisoning, where the molecule can bind to toxic metals, facilitating their removal from the body.[]
Other Applications
Beyond drug development, this compound is used in the synthesis of polymers and as a curing agent for epoxy resins.[6] Its antioxidant properties also make it a useful stabilizer in various formulations.[3]
Safety and Handling
This compound is harmful if swallowed, and can cause skin and serious eye irritation.[] It has a strong, unpleasant odor characteristic of thiols.[3] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[16]
Conclusion
This compound is a versatile chemical with a rich chemistry stemming from its dual thiol and ester functionalities. Its role as a crosslinking agent in the formation of hydrogels for controlled drug release is of significant interest to the drug development community. The information provided in this technical guide serves as a comprehensive resource for scientists and researchers working with or considering the use of this important molecule.
References
- 1. Preparation of Biodegradable Polyethylene Glycol Dimethacrylate Hydrogels via Thiol-ene Chemistry [mdpi.com]
- 3. polysciences.com [polysciences.com]
- 4. This compound | 123-81-9 [amp.chemicalbook.com]
- 5. CAS 123-81-9: this compound | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. sae.org [sae.org]
- 9. Ethylene di(S-thioacetate) | C6H10O4S2 | CID 61059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. kinampark.com [kinampark.com]
- 12. PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent advances in crosslinking chemistry of biomimetic poly(ethylene glycol) hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chembk.com [chembk.com]
An In-depth Technical Guide to the Synthesis and Purification of Glycol Dimercaptoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Glycol dimercaptoacetate (GDMA), a versatile crosslinking agent with applications in polymer chemistry and potentially in drug development. This document outlines a detailed experimental protocol for its synthesis via direct esterification, methods for its purification, and relevant quantitative data.
Synthesis of this compound
The primary route for the synthesis of this compound is the direct esterification of ethylene (B1197577) glycol with thioglycolic acid. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and driven to completion by the removal of water.
Reaction Scheme:
Experimental Protocol: Direct Esterification
This protocol is based on established esterification procedures and data from related syntheses.
Materials:
-
Ethylene glycol (anhydrous)
-
Thioglycolic acid
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene (B28343) (or other suitable azeotropic solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Dichloromethane or ethyl acetate (B1210297) (for extraction)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer
-
Dean-Stark apparatus or a similar setup for azeotropic water removal
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask, add ethylene glycol (1.0 molar equivalent).
-
Add a molar excess of thioglycolic acid (approximately 2.2 to 2.5 molar equivalents).
-
Add toluene to the flask to facilitate azeotropic removal of water. The volume should be sufficient to fill the Dean-Stark trap.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 0.5-1.0 mol% relative to ethylene glycol).
-
-
Esterification:
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux with vigorous stirring. The reaction temperature will typically be in the range of 110-120°C.
-
Continuously remove the water that collects in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is generally complete when the theoretical amount of water has been removed (typically several hours).
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene and any remaining volatile components under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification of this compound
The primary method for purifying this compound is vacuum distillation, which is necessary due to its high boiling point and to prevent thermal decomposition.
Experimental Protocol: Vacuum Distillation
Equipment:
-
Vacuum distillation apparatus (Claisen flask, distillation head with a thermometer, condenser, and receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle with a magnetic stirrer
-
Boiling chips or a magnetic stir bar
Procedure:
-
Apparatus Setup:
-
Assemble the vacuum distillation apparatus, ensuring all joints are well-sealed.
-
Place the crude this compound in the distillation flask along with boiling chips or a magnetic stir bar.
-
-
Distillation:
-
Gradually apply vacuum to the system, reducing the pressure to approximately 2 mm Hg.
-
Begin heating the distillation flask.
-
Collect the fraction that distills at 137-139°C.[]
-
Discard any initial lower-boiling fractions and any high-boiling residue.
-
-
Product Collection:
-
The purified this compound will be a colorless to pale yellow liquid.
-
Store the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol groups.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H10O4S2 |
| Molecular Weight | 210.27 g/mol |
| Appearance | Colorless to pale yellow liquid[2] |
| Boiling Point | 137-139 °C at 2 mm Hg[] |
| Density | 1.313 g/mL at 25 °C |
| Refractive Index (nD20) | 1.522 |
| Solubility | Soluble in organic solvents, poorly soluble in water |
Table 2: Typical Reaction Parameters and Expected Results
| Parameter | Value/Range |
| Reactant Molar Ratio (Thioglycolic Acid : Ethylene Glycol) | 2.2:1 to 2.5:1 |
| Catalyst (p-Toluenesulfonic acid) | 0.5 - 1.0 mol% |
| Reaction Temperature | 110 - 120 °C |
| Expected Yield | 70-98% |
| Expected Purity (after distillation) | >97% |
Mandatory Visualizations
Diagram 1: Synthesis Workflow
References
An In-depth Technical Guide to Glycol Dimercaptoacetate (CAS 123-81-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycol dimercaptoacetate (CAS 123-81-9), also known as ethylene (B1197577) glycol bis(thioglycolate), is a multifunctional chemical compound characterized by the presence of two thiol (-SH) groups. This dithiol possesses significant reactivity, making it a valuable component in a variety of chemical syntheses and applications.[1][2] Its utility spans across polymer chemistry, where it acts as a crosslinking agent, to the medical field, where it is explored as a chelating agent for heavy metal intoxication.[3][] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, key applications with detailed experimental protocols, and safety information.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic stench.[3] It is soluble in water and organic solvents.[2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 123-81-9 | |
| Molecular Formula | C₆H₁₀O₄S₂ | [] |
| Molecular Weight | 210.27 g/mol | [] |
| Appearance | Clear, colorless to pale yellow liquid with a stench | [3][] |
| Density | 1.313 g/mL at 25 °C | [5] |
| Boiling Point | 137-139 °C at 2 mm Hg | [5] |
| Flash Point | >110 °C (>230 °F) | [6] |
| Water Solubility | 20 g/L at 20 °C | [5] |
| Refractive Index (n20/D) | 1.522 | [5] |
| InChI Key | PSYGHMBJXWRQFD-UHFFFAOYSA-N | [] |
| SMILES | C(COC(=O)CS)OC(=O)CS | [] |
Synthesis
This compound is typically synthesized via the esterification of ethylene glycol with thioglycolic acid.[5] This reaction involves the condensation of the hydroxyl groups of ethylene glycol with the carboxylic acid groups of thioglycolic acid, forming ester linkages and releasing water as a byproduct.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative laboratory-scale synthesis of this compound.
Materials:
-
Ethylene glycol (1.0 mol)
-
Thioglycolic acid (2.2 mol)
-
p-Toluenesulfonic acid (catalyst, 0.02 mol)
-
Toluene (B28343) (solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethylene glycol, thioglycolic acid, p-toluenesulfonic acid, and toluene.
-
Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Further purification can be achieved by vacuum distillation.
Applications
The dual thiol functionality of this compound makes it a versatile molecule for various applications, primarily in polymer chemistry and as a chelating agent.
Polymer Chemistry: Crosslinking Agent
This compound is widely used as a crosslinking agent in the synthesis of polymers.[1] Its two thiol groups can react with various functional groups, such as isocyanates, epoxides, and alkenes (in thiol-ene reactions), to form a three-dimensional polymer network. This crosslinking enhances the mechanical properties, thermal stability, and chemical resistance of the resulting polymer. It is particularly useful in the formulation of adhesives, sealants, and coatings.[2]
One of the key reactions involving this compound in polymer science is the thiol-ene "click" reaction. This reaction proceeds via a radical-mediated addition of a thiol to a carbon-carbon double bond (ene) and is known for its high efficiency, selectivity, and mild reaction conditions.
Caption: Thiol-Ene "Click" Reaction Mechanism.
This protocol provides a general procedure for the UV-initiated polymerization of a thiol-ene system using this compound.
Materials:
-
This compound (GDMA)
-
A difunctional alkene (e.g., diallyl phthalate)
-
A photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (if necessary, e.g., toluene)
-
UV curing system (365 nm)
-
Glass slides
-
Spacers
Procedure:
-
Prepare a homogeneous mixture of this compound and the difunctional alkene in a stoichiometric ratio of thiol to ene functional groups (1:1).
-
Add the photoinitiator to the mixture at a concentration of, for example, 1 wt%. Ensure complete dissolution. If a solvent is used, ensure all components are fully dissolved.
-
Place spacers of a desired thickness on a glass slide.
-
Deposit the thiol-ene mixture onto the glass slide.
-
Place a second glass slide on top to create a thin film of the mixture.
-
Expose the assembly to UV radiation (e.g., 365 nm) for a specified time to initiate polymerization and curing. The curing time will depend on the intensity of the UV source and the specific formulation.
-
After curing, the solid polymer film can be removed from the glass slides.
-
The resulting polymer can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the disappearance of thiol and ene peaks, and by mechanical testing to evaluate its physical properties.
Drug Development: Chelating Agent for Heavy Metal Poisoning
The thiol groups in this compound can bind to heavy metal ions, forming stable complexes that can be excreted from the body.[] This property makes it a candidate for the development of drugs for the treatment of heavy metal poisoning, such as from lead, mercury, or arsenic.[3] The two thiol groups can form a chelate ring with the metal ion, which enhances the stability of the complex.
Caption: Chelation of a Heavy Metal Ion by GDMA.
This protocol outlines a general method to assess the in vitro chelation of a heavy metal ion, such as lead (Pb²⁺), by this compound.
Materials:
-
This compound (GDMA)
-
A water-soluble salt of the heavy metal (e.g., lead(II) nitrate, Pb(NO₃)₂)
-
Buffer solution (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4)
-
Deionized water
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the heavy metal salt of a known concentration (e.g., 1000 ppm) in deionized water.
-
Prepare a stock solution of this compound of a known concentration in the buffer solution.
-
-
Chelation Reaction:
-
In a series of test tubes, add a fixed amount of the heavy metal stock solution.
-
Add varying amounts of the this compound stock solution to achieve different molar ratios of chelating agent to metal ion (e.g., 0.5:1, 1:1, 2:1, 5:1).
-
Bring the final volume of each tube to a constant value with the buffer solution.
-
Include a control tube containing only the heavy metal salt in the buffer.
-
-
Incubation:
-
Incubate all tubes at a constant temperature (e.g., 37 °C) for a specific period (e.g., 24 hours) to allow the chelation reaction to reach equilibrium.
-
-
Separation of Free and Complexed Metal (Optional but recommended):
-
Use a technique like ultrafiltration to separate the low-molecular-weight GDMA-metal complex from any remaining free metal ions (this step may vary depending on the analytical method).
-
-
Quantification of Unbound Metal:
-
Measure the concentration of the unbound (free) heavy metal in each sample using AAS or ICP-MS.
-
-
Data Analysis:
-
Calculate the percentage of the metal chelated by this compound at each molar ratio using the following formula:
-
% Chelation = [ (Initial Metal Conc. - Free Metal Conc.) / Initial Metal Conc. ] * 100
-
-
Plot the percentage of chelation against the molar ratio of GDMA to the metal ion to determine the chelation efficiency.
-
Safety and Toxicology
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Due to its stench and potential for adverse health effects, it should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is stable under normal temperatures and pressures but may discolor upon exposure to air.[3] It is incompatible with strong bases and strong oxidizing agents.[3]
Table 2: Toxicological Data for this compound
| Endpoint | Species | Route | Value | Reference(s) |
| LD50 | Rat | Oral | 330 mg/kg | [3] |
Conclusion
This compound (CAS 123-81-9) is a versatile chemical with significant applications in polymer science and has potential in the development of therapeutic agents. Its dual thiol functionality allows for effective crosslinking in polymer systems and chelation of heavy metal ions. The experimental protocols provided in this guide offer a starting point for researchers and scientists to explore the synthesis and applications of this compound. As with all chemicals, proper safety precautions must be observed when handling this compound. Further research into its applications, particularly in the biomedical field, is warranted to fully realize its potential.
References
Spectroscopic analysis of Glycol dimercaptoacetate (NMR, FTIR, Raman)
An in-depth analysis of Glycol Dimercaptoacetate (GDMA) using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy for researchers, scientists, and professionals in drug development.
This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound (CAS No. 123-81-9), a key chemical intermediate. By detailing the spectral data obtained from ¹H NMR, ¹³C NMR, FTIR, and Raman spectroscopy, this document serves as an essential resource for the identification, characterization, and quality control of this compound.
Introduction
This compound, with the molecular formula C₆H₁₀O₄S₂, is an ester of ethylene (B1197577) glycol and thioglycolic acid. Its structure, featuring two ester linkages and two thiol groups, makes it a versatile molecule in various chemical syntheses. Accurate and thorough analytical characterization is paramount for its application in research and development. This guide focuses on the spectroscopic techniques that provide detailed structural information and a fingerprint for this compound.
Below is a visualization of the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Chemical Structure
Understanding the chemical structure of this compound is fundamental to interpreting its spectra. The key functional groups are the ester carbonyls (C=O), the thiol groups (S-H), the methylene (B1212753) groups of the ethylene glycol backbone, and the methylene groups adjacent to the sulfur and carbonyl groups.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the different types of protons in the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 4.3 | Singlet | 4H | O-CH₂-CH₂-O |
| ~ 3.3 | Doublet | 4H | S-CH₂-C=O |
| ~ 2.0 | Triplet | 2H | -SH |
Note: The chemical shift of the thiol proton (-SH) can be variable and may broaden or exchange with deuterated solvents.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Assignment |
| ~ 170 | C=O (Ester) |
| ~ 63 | O-CH₂ |
| ~ 28 | S-CH₂ |
Vibrational Spectroscopy
FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is dominated by the strong absorption of the carbonyl group.
Table 3: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Medium | C-H stretching (alkane) |
| 2590-2550 | Weak | S-H stretching (thiol) |
| ~ 1735 | Strong | C=O stretching (ester) |
| 1250-1150 | Strong | C-O stretching (ester) |
| ~ 650 | Medium | C-S stretching |
Raman Spectroscopy
Raman spectroscopy is particularly useful for detecting the sulfur-containing functional groups.
Table 4: Key Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Strong | C-H stretching (alkane) |
| 2590-2550 | Strong | S-H stretching (thiol) |
| ~ 1735 | Weak | C=O stretching (ester) |
| ~ 650 | Strong | C-S stretching |
Experimental Protocols
The following are general methodologies for obtaining the spectroscopic data presented. Instrument parameters should be optimized for the specific equipment used.
NMR Spectroscopy
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A typical concentration is 5-10 mg/mL.
-
¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Instrument: 100 MHz (or corresponding frequency) NMR spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. A single drop of the liquid is placed between two KBr or NaCl plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.
-
Data Acquisition:
-
Instrument: FT-IR spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty sample holder (or clean ATR crystal) is collected and automatically subtracted from the sample spectrum.
-
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Raman Spectroscopy
-
Sample Preparation: A small amount of the liquid sample is placed in a glass vial or a capillary tube.
-
Data Acquisition:
-
Instrument: Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).
-
Laser Power: Optimized to maximize the Raman signal without causing sample degradation or fluorescence.
-
Integration Time: Several seconds to minutes, depending on the sample's Raman scattering efficiency.
-
Spectral Range: Typically 200-3500 cm⁻¹.
-
-
Data Processing: The collected spectrum is corrected for instrument response and baseline distortions. The x-axis represents the Raman shift in wavenumbers (cm⁻¹).
Conclusion
The spectroscopic data and methodologies presented in this guide provide a robust framework for the analysis of this compound. The combination of NMR, FTIR, and Raman spectroscopy allows for a comprehensive structural elucidation and serves as a reliable reference for quality assessment in various scientific and industrial applications.
Mass spectrometry analysis of Glycol dimercaptoacetate
An In-depth Technical Guide to the Mass Spectrometry Analysis of Glycol Dimercaptoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (GDMA), also known as ethylene (B1197577) glycol bis(mercaptoacetate), is a chemical compound with applications in various industries, including cosmetics and polymer manufacturing.[1] Its structure, featuring two thiol groups, makes it a reactive molecule capable of participating in disulfide bond formation and other chemical reactions. The analysis of GDMA is crucial for quality control in manufacturing processes, stability testing in formulations, and for safety and toxicological assessments in biological matrices. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and selective method for the quantification and characterization of GDMA.
This technical guide provides a comprehensive overview of the mass spectrometry analysis of this compound. It details hypothetical yet scientifically grounded experimental protocols, discusses potential fragmentation patterns, and presents data in a structured format to aid researchers and professionals in the development and validation of analytical methods for this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation method will depend on the matrix in which GDMA is being analyzed.
-
For Cosmetic Formulations (e.g., creams, lotions):
-
Accurately weigh approximately 100 mg of the cosmetic product into a 15 mL polypropylene (B1209903) centrifuge tube.
-
Add 5 mL of a suitable organic solvent, such as acetonitrile (B52724) or methanol, to extract GDMA from the formulation.
-
Vortex the mixture for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet any insoluble excipients.
-
Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis. A dilution with the initial mobile phase may be necessary to bring the concentration within the calibration range.
-
-
For Biological Matrices (e.g., plasma, serum):
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an HPLC vial for injection.
-
Liquid Chromatography (LC) Parameters
Reverse-phase chromatography is a suitable technique for the separation of this compound.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters
Electrospray ionization (ESI) in positive ion mode is expected to be a suitable ionization technique for GDMA.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Data Presentation: Quantitative Analysis
For quantitative analysis using tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is the preferred method. The selection of precursor and product ions is critical for selectivity and sensitivity. Based on the structure of GDMA (Molecular Weight: 210.29 g/mol ), the protonated molecule [M+H]⁺ with an m/z of 211.0 would be the likely precursor ion. The fragmentation of this precursor would yield several product ions.
Table 1: Hypothetical MRM Transitions for this compound (GDMA) Analysis
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Collision Energy (eV) | Dwell Time (ms) | Use Case |
| GDMA | 211.0 | 119.0 | 15 | 100 | Quantifier |
| GDMA | 211.0 | 91.0 | 20 | 100 | Qualifier |
| GDMA | 211.0 | 61.0 | 25 | 100 | Qualifier |
Note: The collision energies provided are hypothetical and would require optimization during method development.
Visualization of Key Processes
Experimental Workflow
The overall process from sample receipt to data analysis can be visualized as a streamlined workflow.
Caption: A diagram illustrating the workflow for the analysis of this compound.
Proposed Mass Fragmentation Pathway
Understanding the fragmentation of GDMA is key to developing a selective MRM method. The fragmentation is likely to occur at the ester linkages and the carbon-sulfur bonds.
Caption: A diagram showing the proposed fragmentation of protonated this compound.
Conclusion
This technical guide provides a foundational framework for the mass spectrometric analysis of this compound. While empirical data from validated methods are essential for refining these protocols, the information presented herein offers a robust starting point for researchers, scientists, and drug development professionals. The proposed experimental conditions, combined with an understanding of the potential fragmentation pathways, will facilitate the development of sensitive, selective, and reliable analytical methods for the determination of GDMA in various matrices. The structured data tables and visual diagrams are intended to serve as practical tools for laboratory implementation.
References
Physical properties of Glycol dimercaptoacetate (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the key physical properties of Glycol dimercaptoacetate (CAS No. 123-81-9), a compound of interest in polymer chemistry and as a chelating agent. The data presented is compiled from publicly available literature and is supplemented with detailed experimental protocols for its verification.
Core Physical Properties
The boiling point and density are critical parameters for the handling, processing, and application of this compound. These properties are summarized in the table below.
| Physical Property | Value | Conditions |
| Boiling Point | 137-139 °C | at 2 mmHg |
| Density | 1.313 g/mL | at 25 °C |
| 1.32 g/cm³ | at 20 °C |
Experimental Protocols
The following sections detail the standard methodologies for the experimental determination of the boiling point at reduced pressure and the density of liquid compounds such as this compound.
Determination of Boiling Point via Vacuum Distillation
The boiling point of this compound is reported at a reduced pressure (2 mmHg), a common practice for compounds that may decompose at their atmospheric boiling point.[1] Vacuum distillation is the standard method for this determination.[1]
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] By reducing the external pressure, the boiling point is lowered.[1]
Apparatus:
-
Round-bottom distillation flask
-
Heating mantle
-
Stir bar or boiling chips
-
Claisen adapter
-
Thermometer and adapter
-
Condenser
-
Receiving flask
-
Vacuum source (e.g., vacuum pump)
-
Manometer
Procedure:
-
A sample of this compound is placed in the distillation flask along with a stir bar or boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled, ensuring all joints are properly sealed to maintain a vacuum.
-
The thermometer is positioned so that the top of the bulb is level with the side arm of the Claisen adapter, allowing for an accurate reading of the vapor temperature.[1]
-
The vacuum pump is connected and the pressure inside the apparatus is lowered to the desired level (e.g., 2 mmHg), as measured by the manometer.
-
The sample is gently heated.
-
As the liquid boils, the vapor rises, condenses in the condenser, and is collected in the receiving flask.
-
The temperature is recorded when it stabilizes, which corresponds to the boiling point of the liquid at that specific pressure.[2]
Determination of Density via Pycnometer
The pycnometer method is a highly precise technique for determining the density of a liquid. It relies on accurately measuring the mass of a known volume of the liquid.
Principle: Density is defined as the mass of a substance per unit volume (ρ = m/V). A pycnometer is a flask with a precisely known volume. By weighing the pycnometer empty, filled with a reference liquid of known density (like water), and then filled with the sample liquid, the density of the sample can be accurately calculated.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)
-
Analytical balance
-
Constant temperature water bath
-
Thermometer
Procedure:
-
The empty, clean, and dry pycnometer is accurately weighed (m₀).
-
The pycnometer is filled with distilled water (a reference liquid with a well-known density at various temperatures) and placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).
-
The stopper is inserted, and any excess water that emerges through the capillary is carefully wiped off.
-
The pycnometer filled with water is weighed (m₁).
-
The pycnometer is emptied, dried, and then filled with this compound.
-
The same procedure of thermal equilibration and weighing is followed to get the mass of the pycnometer filled with the sample (m₂).
-
The density of the this compound (ρₛ) is calculated using the following formula: ρₛ = [(m₂ - m₀) / (m₁ - m₀)] * ρw where ρw is the known density of water at the experimental temperature.
Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid compound like this compound.
Caption: Workflow for determining the density and boiling point of a liquid.
References
The Solubility Profile of Glycol Dimercaptoacetate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycol dimercaptoacetate (GDMA), also known as ethylene (B1197577) glycol bis(thioglycolate), is a versatile diester of ethylene glycol and thioglycolic acid. Its unique chemical structure, featuring two thiol (-SH) groups, imparts valuable properties that are leveraged in diverse scientific and industrial applications. In the pharmaceutical and drug development sectors, GDMA is of particular interest as a chelating agent for the treatment of heavy metal poisoning.[1] Its ability to bind with toxic metal ions facilitates their removal from the body. Furthermore, GDMA serves as a crucial crosslinking agent in the synthesis of various polymers. An in-depth understanding of its solubility in different solvents is paramount for its effective application in research, formulation development, and manufacturing processes.
This technical guide provides a detailed overview of the solubility of this compound in a range of common solvents. It includes a compilation of available quantitative and qualitative solubility data, detailed experimental protocols for its synthesis, and visualizations of its synthesis workflow and proposed mechanism of action as a chelating agent.
Data Presentation: Solubility of this compound
The solubility of a compound is a critical physical property that dictates its utility in various applications. The following tables summarize the known solubility of this compound in aqueous and organic solvents based on available data.
Table 1: Solubility of this compound in Water
| Solvent | Temperature (°C) | Solubility (g/L) | Citation |
| Water | 20 | 20 | [2][3][4] |
Table 2: Qualitative Solubility of this compound in Organic Solvents
| Solvent Class | Solvent | Solubility Description | Citation |
| Alcohols | Alcohol (general) | Miscible | [2][3][4][5] |
| Ethers | Ether (general) | Soluble | [6] |
| Organic Solvents | General | Soluble | [7] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
The synthesis of this compound is typically achieved through the Fischer esterification of ethylene glycol with two equivalents of thioglycolic acid, with an acid catalyst.
Materials:
-
Ethylene glycol
-
Thioglycolic acid
-
Sulfuric acid (concentrated, as catalyst)
-
Toluene (B28343) (or another suitable solvent for azeotropic removal of water)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Dichloromethane or ethyl acetate (B1210297) (for extraction)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add ethylene glycol and at least two molar equivalents of thioglycolic acid. Add toluene to the flask to a volume sufficient to fill the Dean-Stark trap.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Azeotropic Distillation: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent from the organic solution.
-
Remove the solvent (toluene) under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation.
-
Mandatory Visualizations
Logical Relationships in Synthesis and Application
The following diagrams illustrate the key processes related to this compound, from its chemical synthesis to its primary application in chelation therapy.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. This compound | 123-81-9 [chemicalbook.com]
- 4. 123-81-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | 123-81-9 [amp.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. CAS 123-81-9: this compound | CymitQuimica [cymitquimica.com]
An In-Depth Technical Guide to the Reactivity of Thiol Groups in Glycol Dimercaptoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycol dimercaptoacetate (GDMA) is a versatile dithiol compound whose reactivity is centered around its two thiol groups. These sulfur-containing functional groups are susceptible to a variety of chemical transformations, making GDMA a valuable building block in polymer chemistry, materials science, and drug delivery systems. This technical guide provides a comprehensive overview of the reactivity of the thiol groups in GDMA, with a focus on their involvement in oxidation, disulfide bond formation, and Michael addition reactions. Detailed experimental protocols, quantitative data, and visualizations of key concepts are presented to equip researchers and professionals with the knowledge to effectively utilize GDMA in their respective fields.
Introduction
This compound (CAS No. 123-81-9), also known as ethylene (B1197577) glycol bis(mercaptoacetate), is an organic molecule featuring two thiol (-SH) groups attached to an ethylene glycol backbone via ester linkages. The presence of these two highly reactive thiol groups dictates the chemical behavior of GDMA, making it a potent crosslinking agent and a versatile synthon in various chemical processes. Its applications range from the synthesis of hydrogels and elastomers to its use as a chelating agent in biomedical contexts.[1][2] Understanding the fundamental reactivity of GDMA's thiol groups is paramount for its effective application.
This guide delves into the core reactions of GDMA's thiol groups, providing a detailed examination of their oxidation to form disulfide bonds, their participation as nucleophiles in Michael addition reactions, and their role in thiol-ene click chemistry.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of GDMA is provided in Table 1. These properties are essential for understanding its behavior in different reaction conditions and for developing appropriate analytical methods.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀O₄S₂ | [] |
| Molecular Weight | 210.27 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 137-139 °C at 2 mm Hg | [2] |
| Density | 1.313 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.522 | [2] |
| Solubility | Poorly soluble in water (20 g/L at 20 °C), miscible with alcohol | [2] |
| pKa of Thiol Groups | Estimated to be in the range of 8-9 |
Table 1: Physicochemical Properties of this compound
Key Reactions of Thiol Groups in this compound
The reactivity of GDMA is dominated by its thiol groups, which can undergo several important transformations. The key reactions include oxidation to disulfides, nucleophilic Michael addition, and radical-mediated thiol-ene reactions.
Oxidation and Disulfide Bond Formation
The thiol groups of GDMA are susceptible to oxidation, leading to the formation of disulfide bonds (-S-S-). This reaction is a cornerstone of GDMA's utility as a crosslinking agent, enabling the formation of polymer networks. The oxidation can be initiated by various oxidizing agents or by changes in the redox environment.
The general reaction for the oxidation of GDMA to form an intermolecular disulfide bond is depicted below:
References
Glycol Dimercaptoacetate in Polymerization: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycol dimercaptoacetate (GDMA) is a versatile difunctional thiol monomer that plays a significant role in various polymerization processes, primarily through thiol-ene click chemistry and as a chain transfer agent in free-radical polymerizations. Its unique mercaptoacetate (B1236969) structure influences its reactivity and the properties of the resulting polymers. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound in polymerization, supported by quantitative data, detailed experimental protocols, and visual representations of the chemical pathways. Understanding these mechanisms is crucial for the rational design and synthesis of advanced polymeric materials for a range of applications, including in the biomedical and pharmaceutical fields.
Core Mechanisms of Action
This compound primarily participates in polymerization through two distinct mechanisms: thiol-ene polymerization and chain transfer in free-radical polymerization.
Thiol-Ene Polymerization
Thiol-ene polymerization is a powerful and efficient method for polymer synthesis, known for its "click" characteristics such as high yields, stereoselectivity, and rapid reaction rates.[1] GDMA, with its two thiol groups, can react with monomers containing two or more carbon-carbon double bonds (enes) to form poly(thioether ester) networks. This reaction can proceed via two main pathways: a radical-mediated addition and a base-catalyzed Michael addition.
This is the most common pathway for thiol-ene reactions involving GDMA. It is a step-growth polymerization process initiated by radicals generated from photoinitiators (UV light) or thermal initiators.[1] The mechanism proceeds through a two-step cycle:
-
Initiation: A radical initiator (I) is cleaved by heat or light to generate primary radicals (I•). These radicals then abstract a hydrogen atom from a thiol group of GDMA to form a thiyl radical (RS•).
-
Propagation and Chain Transfer: The thiyl radical adds across the double bond of an 'ene' monomer in an anti-Markovnikov fashion, creating a carbon-centered radical. This carbon-centered radical then rapidly abstracts a hydrogen from another thiol group, regenerating a thiyl radical and forming a stable thioether linkage. This chain transfer step is a hallmark of the thiol-ene reaction and is crucial for the step-growth nature of the polymerization.[1][2]
The continuous cycle of propagation and chain transfer leads to the formation of a crosslinked polymer network.
When the 'ene' monomer is an electron-deficient species, such as an acrylate (B77674) or maleimide, the thiol-ene reaction can proceed via a base-catalyzed Michael addition. In this mechanism, a base deprotonates the thiol group of GDMA to form a highly nucleophilic thiolate anion. This anion then attacks the β-carbon of the activated double bond, followed by protonation of the resulting enolate to form the thioether linkage.[3][4]
Chain Transfer Agent in Free-Radical Polymerization
The process can be summarized as follows:
-
Chain Transfer: A growing polymer radical (P•) abstracts a hydrogen atom from a thiol group of GDMA. This terminates the growth of that particular polymer chain and generates a thiyl radical (RS•).
-
Re-initiation: The newly formed thiyl radical can then initiate the polymerization of a new monomer molecule, starting a new polymer chain.
The efficiency of a CTA is described by its chain transfer constant (Ctr), which is the ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp).[7][8] Thiols, in general, have high chain transfer constants.
Quantitative Data
The reactivity of this compound is influenced by its chemical structure. The electron-withdrawing nature of the adjacent ester groups can affect the acidity of the thiol proton and the stability of the thiyl radical. Comparative studies have shown that mercaptopropionates can sometimes exhibit faster polymerization kinetics than mercaptoacetates in certain thiol-ene systems.[9] One study noted that mercaptoacetate-based thiols did not polymerize in the presence of polyethylene (B3416737) glycol dimethacrylate (PEGDMA) under their specific experimental conditions.
A kinetic study of the base-catalyzed reaction between this compound and glycidyl (B131873) phenyl ether (an epoxy) provided the following Arrhenius parameters for the elementary reaction steps.[10]
| Reaction Step | Pre-exponential Factor (A) | Activation Energy (Ea) (kJ/mol) |
| Deprotonation of thiol by base | 1.2 x 106 L/(mol·s) | 35.2 |
| Reverse of deprotonation | 2.1 x 108 L/(mol·s) | 48.5 |
| Nucleophilic attack of thiolate on epoxy | 1.5 x 107 L/(mol·s) | 42.6 |
| Deprotonation of conjugate acid by alkoxide | 3.8 x 1010 L/(mol·s) | 55.1 |
| Deprotonation of unreacted thiol by alkoxide | 2.9 x 108 L/(mol·s) | 22.4 |
Table 1: Arrhenius Parameters for the Base-Catalyzed Reaction of this compound with Glycidyl Phenyl Ether.[10]
The study concluded that the rate-controlling step is the deprotonation of the thiol by the base catalyst.[10]
| Chain Transfer Agent | Monomer | Temperature (°C) | Chain Transfer Constant (Ctr) |
| Isooctyl 3-mercaptopropionate | Styrene | 70 | > 1 |
| n-Dodecyl Mercaptan | Styrene | 60 | 18.7 ± 1 |
| n-Dodecyl Mercaptan | Methyl Methacrylate | 60 | 0.67 |
Table 2: Chain Transfer Constants for Structurally Similar Thiols.[11]
Experimental Protocols
Radical-Mediated Thiol-Ene Photopolymerization
This protocol describes a general procedure for the photopolymerization of this compound with a diene monomer.
Materials:
-
This compound (GDMA)
-
Diene monomer (e.g., diallyl phthalate)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (if required, e.g., tetrahydrofuran, THF)
Procedure:
-
Prepare a precursor solution by mixing stoichiometric amounts of this compound and the diene monomer (1:1 thiol to ene functional group ratio).
-
Add the photoinitiator to the mixture at a concentration of, for example, 1 wt%.
-
If necessary, dissolve the components in a minimal amount of solvent to achieve a homogeneous solution.
-
Place the solution in a mold or between two transparent plates (e.g., glass slides with a defined spacer).
-
Expose the sample to a UV light source (e.g., 365 nm) with a specific intensity for a predetermined time to initiate and complete the polymerization.
-
The progress of the reaction can be monitored in real-time using techniques like Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the thiol S-H peak (around 2570 cm-1) and the C=C stretching peak of the ene.[12]
Base-Catalyzed Thiol-Ene (Michael Addition) Polymerization
This protocol outlines a general procedure for the base-catalyzed polymerization of this compound with a diacrylate monomer.
Materials:
-
This compound (GDMA)
-
Diacrylate monomer (e.g., polyethylene glycol diacrylate, PEGDA)
-
Base catalyst (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU)
-
Solvent (if required)
Procedure:
-
In a reaction vessel, dissolve the diacrylate monomer in a suitable solvent.
-
Add the base catalyst to the solution.
-
Slowly add a stoichiometric amount of this compound to the mixture while stirring.
-
Continue stirring at room temperature or a slightly elevated temperature until the polymerization is complete. The reaction progress can be monitored by the increase in viscosity or by spectroscopic methods.
-
The resulting polymer can be purified by precipitation in a non-solvent.
Conclusion
This compound is a valuable monomer in polymer chemistry, offering multiple pathways for the synthesis of well-defined polymers. Its participation in both radical-mediated and base-catalyzed thiol-ene reactions allows for the creation of diverse poly(thioether ester) networks with tunable properties. Furthermore, its high efficiency as a chain transfer agent provides a powerful tool for controlling the molecular weight of polymers produced through free-radical polymerization. A thorough understanding of the underlying mechanisms, supported by quantitative data and detailed experimental protocols, is essential for leveraging the full potential of this compound in the development of advanced materials for various scientific and industrial applications, including the design of novel biomaterials and drug delivery systems. Further research to determine the specific chain transfer constants of GDMA in various systems would be highly beneficial for more precise control over polymer synthesis.
References
- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 2. web.itu.edu.tr [web.itu.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of thiol-acrylate hydrogels using a base-catalyzed Michael addition for 3D cell culture applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 7. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]
- 8. willson.cm.utexas.edu [willson.cm.utexas.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Health and Safety Handling of Glycol Dimercaptoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety precautions necessary for handling Glycol dimercaptoacetate. The information is intended to support risk assessments and the implementation of safe laboratory and manufacturing practices.
Chemical and Physical Properties
This compound, also known as ethylene (B1197577) glycol bis(mercaptoacetate), is a chemical compound with the CAS number 123-81-9.[1][2] It is a colorless to almost colorless clear liquid with a strong, unpleasant odor characteristic of thiol compounds.[3] It is miscible with alcohol and poorly soluble in water.[2][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 123-81-9 | [1][2] |
| Molecular Formula | C6H10O4S2 | [1][2] |
| Molecular Weight | 210.27 g/mol | [1][2] |
| Appearance | Clear, colorless to pale yellow liquid | [3] |
| Odor | Strong, disagreeable | [3] |
| Boiling Point | 137-139 °C at 2 mm Hg | [2] |
| Density | 1.313 g/mL at 25 °C | [2] |
| Flash Point | >230 °F (>110 °C) | [2] |
| Water Solubility | 20 g/L at 20 °C (poorly soluble) | [2][4] |
| Storage Temperature | Store below +30°C | [5] |
Toxicological Data
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause serious eye irritation and may cause an allergic skin reaction.[1]
Table 2: Summary of Acute Toxicity Data for this compound
| Endpoint | Species | Route | Value | Classification | Reference |
| LD50 | Rabbit | Oral | 330 mg/kg | Harmful if swallowed | [2][5][6] |
| LD50 | Data Not Available | Dermal | - | Harmful in contact with skin (classified) | [1] |
| LC50 | Data Not Available | Inhalation | - | Harmful if inhaled (classified) | [1] |
| Skin Irritation | Data Not Available | Dermal | - | Causes skin irritation (classified) | [1] |
| Eye Irritation | Data Not Available | Ocular | - | Causes serious eye irritation (classified) | [1] |
| Skin Sensitization | Data Not Available | Dermal | - | May cause an allergic skin reaction (classified) | [1] |
Hazard Identification and Personal Protective Equipment
The primary hazards associated with this compound are acute toxicity through oral, dermal, and inhalation routes, as well as skin and eye irritation and skin sensitization.[1]
Hazard Statements
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[1]
-
H315: Causes skin irritation.[1]
-
H317: May cause an allergic skin reaction.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or a face shield are required.[7]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are necessary to prevent skin contact.[7]
-
Respiratory Protection: In case of insufficient ventilation or potential for aerosol generation, a suitable respirator with an organic vapor cartridge should be used.[7]
Experimental Protocols for Safety Assessment
Standardized protocols are used to assess the toxicological properties of chemicals like this compound. Below are detailed methodologies for key experiments.
Skin Irritation Testing (In Vivo - Rabbit)
The Draize skin irritation test is a traditional method for assessing the skin irritation potential of a substance.[8]
Methodology:
-
Test Animals: Healthy, adult albino rabbits are used.[8]
-
Preparation: The fur on the back of the rabbits is clipped 24 hours before the test.
-
Application: 0.5 mL of the test substance is applied to a small area of intact skin. The site is then covered with a gauze patch.[8]
-
Exposure: The exposure period is typically 4 hours.[9]
-
Observation: After the exposure period, the patch is removed, and the skin is evaluated for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[4]
-
Scoring: The reactions are scored on a scale of 0 (no effect) to 4 (severe effect). The scores for erythema and edema are added to calculate a primary irritation index.[4]
Eye Irritation Testing (In Vivo - Rabbit)
The Draize eye irritation test is used to assess the potential of a substance to cause eye damage.[8]
Methodology:
-
Test Animals: Healthy, adult albino rabbits are used.[8]
-
Application: 0.1 mL of the test substance is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.[10]
-
Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.[10]
-
Scoring: The ocular lesions are scored according to a standardized system.
Skin Sensitization - Local Lymph Node Assay (LLNA)
The LLNA is the preferred method for assessing the skin sensitization potential of a chemical.[11] It measures the proliferation of lymphocytes in the draining lymph nodes as an indicator of a sensitization response.
Methodology:
-
Test Animals: Mice (e.g., CBA/Ca or CBA/J strain) are used.
-
Application: The test substance, in a suitable vehicle, is applied to the dorsal surface of each ear for three consecutive days.
-
Proliferation Measurement: On day 6, a solution of 3H-methyl thymidine (B127349) is injected intravenously.
-
Sample Collection: Five hours after the injection, the draining auricular lymph nodes are excised.
-
Analysis: The lymph nodes are processed, and the incorporation of 3H-methyl thymidine is measured using a beta-scintillation counter.
-
Stimulation Index (SI): The proliferation is expressed as a Stimulation Index (SI), which is the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive response.[11]
-
EC3 Value: The EC3 value is the estimated concentration of the test substance required to produce an SI of 3 and is used as a measure of the sensitizing potency.[3][11]
Plausible Signaling Pathway for Toxicity
While specific signaling pathways for this compound have not been extensively elucidated in publicly available literature, its chemical structure suggests a plausible mechanism of toxicity related to its thiol groups and potential for metabolic breakdown into reactive species. The following diagram illustrates a logical relationship of potential cellular events following exposure.
Caption: Plausible toxicity pathway for this compound.
Emergency Procedures
In the event of exposure to this compound, the following first aid measures should be taken immediately:
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if skin irritation or a rash occurs.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]
Handling and Storage
-
Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment to avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[1] Do not eat, drink, or smoke when using this product and wash thoroughly after handling.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[1]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation and wear appropriate personal protective equipment. Remove all sources of ignition.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[1]
-
Containment and Cleanup: Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[7]
This technical guide provides a summary of the available health and safety information for this compound. It is essential for all personnel handling this substance to be thoroughly familiar with its hazards and to adhere strictly to the recommended safety precautions.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. 123-81-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. ftp.cdc.gov [ftp.cdc.gov]
- 4. daikinchemicals.com [daikinchemicals.com]
- 5. chembk.com [chembk.com]
- 6. Ethylene this compound [chembk.com]
- 7. petronad.com [petronad.com]
- 8. Draize test - Wikipedia [en.wikipedia.org]
- 9. ecetoc.org [ecetoc.org]
- 10. ecetoc.org [ecetoc.org]
- 11. cefic-lri.org [cefic-lri.org]
In-Depth Technical Guide: Thermal Stability and Decomposition of Glycol Dimercaptoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycol dimercaptoacetate (GDMA), also known as ethylene (B1197577) glycol bis(thioglycolate), is a chemical compound with the formula C₆H₁₀O₄S₂. It is characterized by the presence of two thiol (-SH) functional groups, making it a reactive molecule with applications in various fields, including polymer chemistry and as a crosslinking agent. For its application in drug development and other sensitive areas, a thorough understanding of its thermal stability and decomposition profile is critical to ensure safety, efficacy, and stability of the final products. This guide provides a comprehensive overview of the available technical information regarding the thermal properties of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 123-81-9 | [1] |
| Molecular Formula | C₆H₁₀O₄S₂ | [1] |
| Molecular Weight | 210.27 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid with a distinct odor | [2] |
| Boiling Point | 137-139 °C at 2 mmHg | [3] |
| Density | 1.313 g/mL at 25 °C | [3] |
| Solubility | Soluble in water and organic solvents | [2] |
Thermal Stability and Decomposition
General Stability:
This compound is generally stable under recommended storage conditions, which include keeping it in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of heat and ignition.[1] It is also sensitive to air and should be stored under an inert atmosphere.[1]
Conditions to Avoid:
-
Excess Heat: Elevated temperatures can induce decomposition.
-
Exposure to Air: The thiol groups are susceptible to oxidation.
-
Incompatible Materials: Contact with strong bases and strong oxidizing agents should be avoided.[1]
Hazardous Decomposition Products:
When heated to decomposition, this compound is expected to emit toxic fumes.[4] The primary hazardous decomposition products include:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Sulfur oxides (SOx)[1]
Insights from Related Compounds
A study on the thermal characterization of polymer microspheres functionalized with thioglycolic acid provides some indication of the thermal stability of molecules containing mercaptoacetate (B1236969) groups. The study found that the incorporation of thiol groups enhanced the thermal stability of the polymers. The functionalized microspheres exhibited thermal stability in the range of 270–290 °C, as determined by the temperature at which 5% mass loss occurred (T₅%).[2] While this data is for a polymeric system, it suggests that the mercaptoacetate moiety itself possesses a degree of thermal robustness.
Table 2: Illustrative Thermal Stability of Thiol-Functionalized Polymers
| Material | Onset Decomposition Temperature (T₅%) |
| Poly(GMA-co-TRIM) (Initial Copolymer) | 238 °C |
| Poly(GMA-co-1,4DMB) (Initial Copolymer) | 269 °C |
| Thiol-Functionalized Microspheres | 270–290 °C |
| Data from a study on polymer microspheres and is intended for illustrative purposes only.[2] |
Hypothetical Thermal Decomposition Pathway
The thermal decomposition of this compound likely proceeds through a complex series of reactions involving the ester and thiol functional groups. A plausible, though hypothetical, pathway could involve initial homolytic cleavage of the C-S or S-H bonds, which are generally weaker than C-C, C-O, or C-H bonds. This would generate radical intermediates that could then propagate further decomposition reactions. The ester groups could undergo cleavage to form carboxylic acids and other fragments. The final decomposition products would be small gaseous molecules such as CO, CO₂, and sulfur oxides.
References
- 1. Biodegradation tests of mercaptocarboxylic acids, their esters, related divalent sulfur compounds and mercaptans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [restek.com]
- 4. shimadzu.com [shimadzu.com]
Methodological & Application
Application Notes and Protocols for Glycol Dimercaptoacetate in Thiol-Ene Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-ene "click" chemistry has emerged as a robust and versatile tool for the synthesis of well-defined polymers and functional materials. This is due to its high efficiency, mild reaction conditions, stereoselectivity, and high yields.[1] Glycol dimercaptoacetate (GDMA) is a key bifunctional thiol monomer utilized in these reactions to create linear or crosslinked poly(thioether)s. Its application is particularly notable in the synthesis of waterborne polymer dispersions for coatings and in the formation of biocompatible hydrogels for drug delivery and tissue engineering.
This document provides detailed application notes and experimental protocols for the use of this compound in thiol-ene click chemistry, with a focus on the synthesis of poly(thioether)s.
Core Concepts of Thiol-Ene Click Chemistry
The thiol-ene reaction proceeds via a radical-mediated addition of a thiol (R-SH) to an alkene (ene) to form a thioether.[1] The reaction can be initiated by various means, including photoinitiators, thermal initiators, or even initiator-free methods like sonopolymerization.[2][3] The process is characterized by a step-growth mechanism, which allows for the formation of homogeneous polymer networks.[4]
There are two primary mechanisms for the thiol-ene reaction:
-
Radical Addition: This is the most common pathway, initiated by light, heat, or a radical initiator. A thiyl radical is formed, which then propagates with an ene functional group in an anti-Markovnikov fashion.[1]
-
Michael Addition: This mechanism is catalyzed by a base or a nucleophile and also results in an anti-Markovnikov addition product.[1]
Applications of this compound in Thiol-Ene Reactions
This compound is a valuable building block for creating polymers with diverse properties. A significant application is in the synthesis of waterborne poly(thioether) dispersions, which have potential as barrier coatings.[2][3] In combination with 'ene' monomers like diallyl terephthalate (B1205515), GDMA can form high molecular weight polymers through a two-step process of sonopolymerization followed by photopolymerization.[2][3]
Diagram of the Thiol-Ene Reaction Mechanism
Caption: Radical-mediated thiol-ene reaction mechanism.
Experimental Protocols
The following protocols detail the synthesis of poly(thioether)s from this compound and diallyl terephthalate.
Protocol 1: Initiator-Free Sonopolymerization of GDMA and DATP
This protocol describes the synthesis of a waterborne poly(thioether) prepolymer dispersion via initiator-free step-growth sonopolymerization.[2][3]
Materials:
-
This compound (GDMA)
-
Diallyl terephthalate (DATP)
-
Surfactant (e.g., sodium dodecyl sulfate)
-
Co-stabilizer (e.g., hexadecane)
-
Deionized water
Equipment:
-
Sonicator (probe or bath)
-
Magnetic stirrer
-
Reaction vessel
Procedure:
-
Prepare the Organic Phase: In a suitable vessel, mix this compound and diallyl terephthalate in a 1:1 molar ratio of thiol to ene functional groups.[2][3]
-
Prepare the Aqueous Phase: In a separate vessel, prepare an aqueous solution of the surfactant and co-stabilizer.
-
Form the Miniemulsion: Add the organic phase to the aqueous phase while stirring to form a coarse emulsion.
-
Sonication: Subject the coarse emulsion to high-power sonication to create a stable miniemulsion of monomer droplets. The sonication parameters (power, time, temperature) should be optimized for the specific setup.
-
Polymerization: Continue sonication at a controlled temperature to initiate and propagate the thiol-ene polymerization. The reaction progress can be monitored by techniques such as FT-IR by observing the disappearance of the thiol S-H and alkene C=C stretching bands.
-
Purification: The resulting polymer dispersion can be purified by dialysis against deionized water to remove unreacted monomers and other small molecules.
Protocol 2: Photopolymerization for Molar Mass Enhancement
This protocol describes the subsequent photopolymerization step to increase the molar mass of the prepolymer synthesized in Protocol 1.[2][3]
Materials:
-
Prepolymer dispersion from Protocol 1
-
Water-soluble photoinitiator (e.g., lithium phenyl-2,4,6-trimethylbenzoylphosphinate, LAP)[2]
Equipment:
-
UV light source (e.g., 365 nm)
-
Quartz reaction vessel
-
Magnetic stirrer
Procedure:
-
Add Photoinitiator: To the prepolymer dispersion, add the water-soluble photoinitiator. The concentration of the photoinitiator typically ranges from 0.1 to 1.0 wt% based on the monomer mass.
-
UV Irradiation: Transfer the mixture to a quartz reaction vessel and expose it to UV light under continuous stirring. The irradiation time will depend on the light intensity, photoinitiator concentration, and desired final molar mass.
-
Monitoring: The reaction can be monitored by gel permeation chromatography (GPC) to track the increase in molar mass.
-
Purification: The final polymer dispersion is purified by dialysis against deionized water.
Experimental Workflow Diagram
Caption: Workflow for poly(thioether) synthesis.
Data Presentation
The following table summarizes the expected quantitative data from the synthesis of poly(thioether)s using this compound and diallyl terephthalate.
| Reaction Stage | Solid Content (%) | Molar Mass (Mn, kDa) | Polydispersity Index (PDI) | Notes |
| Sonopolymerization | 30 | 7 - 23[2] | ~2.5[2] | Initiator-free step-growth polymerization. |
| Sonopolymerization | 50 | 1 - 9[2] | ~2.5[2] | Higher solid content leads to lower initial molar mass. |
| Photopolymerization | 30 - 50 | Up to 200[2] | Varies | Subsequent UV curing significantly increases molar mass. |
Characterization
The synthesized poly(thioether)s can be characterized using various analytical techniques:
-
Gel Permeation Chromatography (GPC): To determine the number-average molar mass (Mn), weight-average molar mass (Mw), and polydispersity index (PDI).
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the formation of the thioether linkage and the disappearance of thiol (S-H, ~2570 cm⁻¹) and alkene (C=C, ~1645 cm⁻¹) functional groups. The presence of the ester carbonyl group from both GDMA and DATP will be prominent (~1720 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the polymer structure. Key signals to monitor include the disappearance of the vinyl protons from DATP and the appearance of new signals corresponding to the thioether backbone.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
Conclusion
This compound is a versatile monomer for thiol-ene click chemistry, enabling the synthesis of a wide range of poly(thioether)s with tunable properties. The combination of initiator-free sonopolymerization and subsequent photopolymerization provides a powerful and reproducible method for generating high molar mass waterborne polymer dispersions. The detailed protocols and data presented in these application notes are intended to serve as a valuable resource for researchers and professionals in materials science and drug development.
References
- 1. Degradable and renewably-sourced poly(ester-thioethers) by photo-initiated thiol–ene polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Poly(ethylene glycol) Hydrogels formed by Thiol-Ene Photopolymerization for Enzyme-Responsive Protein Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Glycol Dimercaptoacetate as a Crosslinking Agent for Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycol dimercaptoacetate is a versatile crosslinking agent for the formation of polymer networks, particularly hydrogels, with applications in drug delivery, tissue engineering, and biomaterials. Its two thiol (-SH) groups can readily react with various functional groups, such as acrylates, methacrylates, and vinyl ethers, through Michael addition or thiol-ene "click" chemistry.[1][2] These reactions are highly efficient, can be performed under mild, cytocompatible conditions, and allow for the formation of hydrogels with tunable properties.[3][4] The ester linkages within the this compound molecule also introduce biodegradability into the crosslinked polymer network, which is advantageous for controlled drug release and temporary tissue scaffolds.[1][5]
This document provides detailed application notes and experimental protocols for utilizing this compound as a crosslinking agent to fabricate polymer hydrogels for biomedical applications.
Key Applications
-
Controlled Drug Delivery: The crosslinked polymer network can encapsulate therapeutic molecules, and the degradation of the ester bonds in the crosslinker can facilitate their sustained release.[5][6][7] The release kinetics can be tuned by varying the crosslinking density.[6][8]
-
Tissue Engineering Scaffolds: Biocompatible hydrogels formed with this compound can serve as three-dimensional scaffolds to support cell growth and tissue regeneration.[9][10]
-
Biomaterials with Tunable Mechanical Properties: The mechanical properties of the resulting polymers, such as stiffness and elasticity, can be precisely controlled by adjusting the concentration of this compound.[1][3][11]
Data Presentation: Influence of Crosslinker Concentration on Polymer Properties
The concentration of this compound as a crosslinking agent directly influences the physicochemical properties of the resulting polymer network. The following tables summarize the expected trends based on data from analogous dithiol crosslinking systems.
Table 1: Effect of Dithiol Crosslinker Concentration on Mechanical Properties of PEG-based Hydrogels
| Dithiol:PEG Ratio | Compressive Modulus (kPa) | Reference |
| 0.0 | Not applicable (no gel) | [1] |
| 0.4 | ~15 | [1] |
| 0.6 | ~25 | [1] |
Note: Data adapted from a study using dithiothreitol (B142953) (DTT) as the crosslinker with PEG-diacrylate, demonstrating the principle of increasing stiffness with higher crosslinker concentration.[1]
Table 2: Impact of Dithiol Crosslinker Concentration on Swelling Ratio of Alginate-Norbornene Hydrogels
| Thiol:Norbornene Ratio | Crosslinker Concentration (mol %) | Average Swelling Ratio (Swollen/Dried Mass) | Reference |
| 0.5:1 | 5 | 1199.0 ± 114.3 | [2] |
| 0.9:1 | 10 | 254.6 ± 14.8 | [2] |
Note: This data illustrates that a higher crosslinker concentration leads to a denser network with a lower swelling ratio.[2]
Table 3: Influence of Crosslinking Density on Drug Release
| Crosslinker Concentration | Release Profile | Key Observation | Reference |
| Low | Faster Release | A less dense network allows for more rapid diffusion of the encapsulated drug. | [6][8] |
| High | Slower, more sustained release | A higher crosslinking density creates a tighter mesh, hindering drug diffusion and leading to prolonged release. | [6][8] |
Note: This table provides a qualitative summary of the well-established principle that increased crosslinking density slows down the release of encapsulated drugs.[6][8]
Experimental Protocols
Here we provide two detailed protocols for the synthesis of hydrogels using this compound as a crosslinker with a poly(ethylene glycol) (PEG) backbone functionalized with acrylate (B77674) groups (PEGDA). These protocols are based on common thiol-acrylate reaction schemes.[5][10][12][13]
Protocol 1: Photoinitiated Thiol-Acrylate Photopolymerization
This protocol describes the formation of a hydrogel using UV light to initiate the crosslinking reaction between this compound and PEGDA.[14][15][16]
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA), MW 700 g/mol
-
This compound
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) - DMPA, or lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP)[17]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass slides
-
Spacers (e.g., 300 µm thickness)
-
UV lamp (365 nm)
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a stock solution of the photoinitiator (e.g., 10 wt% DMPA in a suitable solvent like N-vinylpyrrolidone, or dissolve LAP directly in PBS).
-
In a light-protected vial, dissolve PEGDA in PBS to the desired concentration (e.g., 20 wt%).
-
-
Formulate the Hydrogel Precursor Mixture:
-
Add this compound to the PEGDA solution to achieve the desired stoichiometric ratio of thiol to acrylate functional groups (e.g., 1:1).
-
Add the photoinitiator stock solution to the monomer mixture to a final concentration of 0.5-2.0 wt%.
-
Mix the solution thoroughly by vortexing or pipetting until homogeneous.
-
-
Hydrogel Fabrication:
-
Place a 300 µm spacer on a clean glass slide.
-
Pipette the hydrogel precursor mixture onto the glass slide within the area defined by the spacer.
-
Carefully place a second glass slide on top to form a thin film of the mixture.
-
Expose the assembly to a 365 nm UV lamp. Irradiation time will depend on the light intensity and the specific formulation but typically ranges from a few seconds to several minutes.
-
-
Post-Curing and Characterization:
-
After curing, carefully separate the glass slides to obtain the crosslinked hydrogel film.
-
The hydrogel can then be used for swelling studies, mechanical testing, or drug release experiments. For swelling studies, immerse a pre-weighed dry hydrogel sample in PBS at 37°C and measure its weight at predetermined time intervals.[14]
-
Protocol 2: Base-Catalyzed Michael Addition
This protocol details the formation of a hydrogel through a base-catalyzed Michael addition reaction between this compound and PEGDA at physiological pH.[5][10][12][13]
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA), MW 700 g/mol
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4 or a buffer with a slightly higher pH (e.g., 8.0) to facilitate the reaction.[5]
-
Triethanolamine (TEOA) as a base catalyst (optional, can accelerate the reaction).[18]
Procedure:
-
Prepare Precursor Solutions:
-
Prepare aqueous stock solutions of PEGDA and this compound in PBS at the desired concentrations (e.g., 25 wt% total polymer concentration).[5] Keep the solutions at 4°C.
-
-
Initiate Crosslinking:
-
In a cooled vial, combine the PEGDA and this compound stock solutions to achieve an equimolar stoichiometric ratio of thiol and acrylate functional groups.[5]
-
If using a catalyst, add a small amount of TEOA.
-
Mix the solution rapidly and thoroughly.
-
-
Gelation:
-
Equilibration and Characterization:
-
Once gelled, the hydrogel can be equilibrated in PBS to remove any unreacted components.
-
The hydrogel is then ready for further analysis, such as mechanical testing or in vitro studies.
-
Visualizations
Signaling Pathway: Controlled Drug Release Mechanism
Caption: Controlled drug release from a biodegradable hydrogel.
Experimental Workflow: Hydrogel Synthesis and Characterization
Caption: General workflow for hydrogel synthesis and characterization.
Logical Relationship: Thiol-Acrylate Michael Addition
Caption: Mechanism of Thiol-Acrylate Michael Addition.
References
- 1. Poly(ethylene glycol) Hydrogels with Adaptable Mechanical and Degradation Properties for Use in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enhanced mechanical properties of photo-clickable thiol-ene PEG hydrogels through repeated photopolymerization of in-swollen macromer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An injectable thiol-acrylate poly(ethylene glycol) hydrogel for sustained release of methylprednisolone sodium succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crosslinking-Dependent Drug Kinetics in Hydrogels for Ophthalmic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Cross-Linking Density and Drug Release Kinetics in Hydrogels [eureka.patsnap.com]
- 9. Characterization of Thiol-Ene Crosslinked PEG Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of thiol-acrylate hydrogels using a base-catalyzed Michael addition for 3D cell culture applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure–reactivity based control of radical-mediated degradation in thiol–Michael hydrogels - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB01237F [pubs.rsc.org]
Application of Glycol Dimercaptoacetate in Dendritic Polymer Synthesis: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendritic polymers, with their highly branched, well-defined, three-dimensional architecture, have emerged as a versatile platform in biomedical applications, particularly in drug delivery. Their unique properties, including a high density of surface functional groups, a void interior, and a defined molecular weight, make them ideal candidates for encapsulating or conjugating therapeutic agents. A key building block in the synthesis of certain dendritic polymers is Glycol Dimercaptoacetate. This dithiol monomer, in conjunction with multivalency and the efficiency of thiol-ene "click" chemistry, allows for the precise construction of thioether-based dendrimers.[1][2][3]
This document provides detailed application notes and experimental protocols for the synthesis of dendritic polymers using this compound. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of polymer chemistry, materials science, and drug development.
Application Notes
The primary application of this compound in this context is as an AB2-type building block in the divergent synthesis of dendrimers. The two thiol groups (-SH) can readily react with vinyl or allyl groups on a core molecule or subsequent branching units via a photoinitiated thiol-ene reaction. This "click" chemistry approach offers several advantages, including high yields, mild reaction conditions, and orthogonality to many other functional groups, making it an efficient method for the stepwise growth of dendrimer generations.[1][2][4]
The resulting thioether linkages within the dendritic structure offer greater stability compared to ester-based dendrimers, which can be susceptible to hydrolysis. This enhanced stability is a crucial attribute for drug delivery vehicles that need to remain intact in biological environments until they reach their target.
Furthermore, the terminal functional groups of the dendrimer can be tailored for specific applications. For instance, subsequent reaction steps can introduce hydroxyl, carboxyl, or amine functionalities to the dendrimer periphery. These groups can then be used to conjugate drugs, targeting ligands (e.g., folic acid, antibodies), or imaging agents. The multivalent nature of the dendrimer surface allows for the attachment of multiple copies of these molecules, potentially enhancing binding affinity and therapeutic efficacy.[5]
Experimental Protocols
The following protocols describe a general divergent approach for the synthesis of thioether-based dendrimers using this compound.
Materials and Equipment
-
Pentaerythritol (B129877) tetraacrylate (core molecule)
-
This compound (branching unit)
-
2,2-Dimethoxy-2-phenylacetophenone (B1663997) (DMPA, photoinitiator)
-
Triethylamine
-
Methanol
-
Diethyl ether
-
UV reactor (e.g., 365 nm)
-
Rotary evaporator
-
Schlenk line or glovebox for inert atmosphere
-
Standard laboratory glassware
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) system
Synthesis of Generation 1 (G1) Dendrimer
1. Reaction Setup:
-
In a quartz reaction vessel, dissolve pentaerythritol tetraacrylate (1.0 eq) in dichloromethane (DCM).
-
Add this compound (4.4 eq, 1.1 eq per acrylate (B77674) group) to the solution.
-
Add a catalytic amount of 2,2-dimethoxy-2-phenylacetophenone (DMPA, e.g., 0.05 eq).
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can quench the radical reaction.
2. Photo-initiated Thiol-Ene Reaction:
-
Place the reaction vessel in a UV reactor.
-
Irradiate the solution with UV light (e.g., 365 nm) at room temperature. The reaction time will vary depending on the specific setup but can be monitored by ¹H NMR for the disappearance of the acrylate proton signals. A typical reaction time is 2-4 hours.[3]
3. Purification:
-
After the reaction is complete (as confirmed by NMR), remove the DCM using a rotary evaporator.
-
Dissolve the resulting viscous oil in a minimal amount of DCM and precipitate the product by adding the solution dropwise to a large volume of cold diethyl ether with vigorous stirring.
-
Collect the precipitate by filtration or decantation and wash with fresh diethyl ether.
-
Dry the purified G1 dendrimer under vacuum.
Synthesis of Generation 2 (G2) Dendrimer
1. Functionalization of G1 Dendrimer:
-
The terminal ester groups of the G1 dendrimer need to be converted to a reactive group for the next generation's growth. This can be achieved by reacting the G1 dendrimer with an excess of a di-functional molecule, for example, allylamine, to introduce terminal alkene functionalities. This is a separate reaction step that would typically involve standard amidation chemistry.
2. Thiol-Ene Reaction for G2:
-
Once the G1 dendrimer is functionalized with terminal alkene groups, the thiol-ene reaction is repeated.
-
Dissolve the alkene-terminated G1 dendrimer (1.0 eq) in DCM.
-
Add this compound (1.1 eq per alkene group) and a catalytic amount of DMPA.
-
Purge with inert gas and irradiate with UV light as described for the G1 synthesis.
3. Purification:
-
Purify the G2 dendrimer using the same precipitation method described for G1.
This iterative process of functionalization and subsequent thiol-ene reaction with this compound can be repeated to synthesize higher generations of the dendrimer.
Data Presentation
The following tables summarize typical characterization data for thioether dendrimers synthesized using a divergent approach with a tetravalent core. The exact values will depend on the specific reaction conditions and purification efficiency.
Table 1: Physicochemical Properties of Thioether Dendrimers
| Generation | Theoretical Molecular Weight ( g/mol ) | Experimental Molecular Weight ( g/mol ) (by SEC/GPC) | Polydispersity Index (PDI) | Yield (%) |
| G0 (Core) | 352.35 | - | - | - |
| G1 | 1193.51 | 1150 - 1250 | 1.05 - 1.10 | 85 - 95 |
| G2 | 3229.19 | 3100 - 3300 | 1.10 - 1.15 | 80 - 90 |
| G3 | 7300.55 | 7000 - 7500 | 1.15 - 1.20 | 75 - 85 |
Table 2: ¹H NMR Chemical Shift Assignments (Illustrative)
| Proton Assignment | G1 Dendrimer (ppm) | G2 Dendrimer (ppm) |
| Core Protons | ~4.3 (CH₂) | ~4.3 (CH₂) |
| Thioether Protons | ~2.7-2.9 (CH₂) | ~2.7-2.9 (CH₂) |
| Ester Protons | ~4.2 (OCH₂) | ~4.2 (OCH₂) |
| Terminal Protons | Varies | Varies |
Note: The exact chemical shifts will depend on the solvent and the specific structure of the dendrimer.
Visualizations
Dendrimer Synthesis Workflow
The divergent synthesis of a G2 dendrimer using this compound can be visualized as a step-by-step process.
Caption: Divergent synthesis workflow for a G2 thioether dendrimer.
Cellular Uptake of Dendrimer-Based Drug Delivery Systems
Dendrimers are typically internalized by cells through endocytosis. The specific pathway can depend on the dendrimer's size, surface charge, and the cell type.[6][7]
Caption: General pathways for cellular uptake and intracellular trafficking of dendrimer-based drug carriers.
Conclusion
This compound is a valuable and versatile building block for the synthesis of thioether-based dendritic polymers. The use of thiol-ene "click" chemistry provides an efficient and robust method for the construction of well-defined dendrimers with high yields and purity. The inherent stability of the thioether linkages and the ability to precisely control the dendrimer's architecture and surface functionality make these materials highly promising for advanced drug delivery applications. The protocols and data presented here provide a solid foundation for researchers to explore the potential of this compound-based dendrimers in their own work.
References
- 1. Robust, efficient, and orthogonal synthesis of dendrimers via thiol-ene "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. scholar.smu.edu [scholar.smu.edu]
- 4. mdpi.com [mdpi.com]
- 5. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Structure to Function: The Promise of PAMAM Dendrimers in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dendrimer internalization and intracellular trafficking in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fabricating Microfluidic Devices Using Glycol Dimercaptoacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the fabrication of microfluidic devices using Glycol dimercaptoacetate as a key component of a thiol-ene polymer system. Thiol-ene polymers offer a compelling alternative to polydimethylsiloxane (B3030410) (PDMS) for microfluidic applications, providing tunable mechanical properties, excellent optical transparency, and robust bonding capabilities.
Introduction to this compound in Thiol-Ene Polymers
This compound (also known as Ethylene glycol bis(mercaptoacetate)) is a dithiol monomer that, when combined with an alkene-containing ('ene') monomer, undergoes a rapid, UV-initiated thiol-ene "click" reaction to form a crosslinked polymer network. This polymerization is characterized by its high efficiency, low shrinkage, and insensitivity to oxygen inhibition, making it ideal for the high-fidelity replication of microscale features.
Off-stoichiometry thiol-ene (OSTE) formulations, where there is an excess of either thiol or ene functional groups, are particularly advantageous. This excess of reactive groups on the polymer surface allows for covalent bonding of device layers with a simple UV exposure and facilitates straightforward surface functionalization for cell culture and other biological applications.
Material Properties
The properties of the final polymer can be tuned by adjusting the stoichiometry of the thiol and ene monomers. While specific data for a this compound-based polymer is not extensively available in the literature, the following table summarizes typical properties of related thiol-ene polymer systems used in microfluidics.
| Property | Typical Value Range for Thiol-Ene Polymers | This compound-Based Polymer (Anticipated) | Key Advantages over PDMS |
| Mechanical Properties | |||
| Young's Modulus | 0.1 - 2 GPa | Tunable based on monomer ratio | Wider range of stiffness achievable, from soft elastomers to rigid plastics. |
| Bonding Strength | > 600 kPa[1] | High, covalent bond formation | No plasma treatment required for strong, permanent bonds.[2] |
| Optical Properties | |||
| Refractive Index | ~1.51 - 1.52[3] | ~1.522 (monomer)[3] | Similar to glass, enabling excellent optical clarity for microscopy. |
| Transparency | High in the visible spectrum | High | Low autofluorescence compared to some polymers. |
| Biocompatibility | |||
| Cell Viability | > 85-95%[4] | High, dependent on monomer purity and leaching | Lower absorption of small hydrophobic molecules from culture media compared to PDMS.[5] |
Experimental Protocols
Materials and Reagents
-
Thiol Monomer: this compound (CAS 123-81-9)
-
Ene Monomer: 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TATATO) (CAS 1025-15-6)[6]
-
Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA)
-
Solvent (for cleaning): Isopropanol, Acetone
-
Silanizing Agent (for master mold): Trichloro(1H,1H,2H,2H-perfluorooctyl)silane
-
Master Mold: SU-8 on a silicon wafer or 3D printed mold with desired microchannel features.
-
PDMS: For creating a negative mold of the master.
Protocol 1: Fabrication of Microfluidic Layers via Replica Molding
This protocol describes the fabrication of individual microfluidic layers using soft lithography.
-
Master Mold Preparation:
-
Fabricate a master mold with the desired microchannel design using standard photolithography with SU-8 photoresist or high-resolution 3D printing.
-
Silanize the master mold by vapor deposition of Trichloro(1H,1H,2H,2H-perfluorooctyl)silane for 1-2 hours to facilitate the release of the polymer replica.
-
-
PDMS Negative Mold (Optional but Recommended):
-
Pour a 10:1 mixture of PDMS elastomer and curing agent over the silanized master mold.
-
Degas the PDMS in a vacuum chamber for 30 minutes.
-
Cure the PDMS in an oven at 70°C for 2 hours.
-
Carefully peel the cured PDMS negative mold from the master. This PDMS mold can be used repeatedly for replica molding.
-
-
Thiol-Ene Pre-polymer Preparation:
-
Prepare the thiol-ene pre-polymer mixture by combining this compound and TATATO at the desired molar ratio. For an off-stoichiometry mixture with excess thiol groups (for bonding and surface modification), a 1.2:1 molar ratio of thiol to ene functional groups is a good starting point.
-
Add the photoinitiator (DMPA) to the mixture at a concentration of 1% (w/w).
-
Thoroughly mix the components by vortexing or gentle stirring. Ensure no air bubbles are introduced. If bubbles are present, degas the mixture in a vacuum chamber.
-
-
Replica Molding:
-
Place the PDMS negative mold in a petri dish.
-
Pour the thiol-ene pre-polymer mixture onto the PDMS mold.
-
Place the mold in a vacuum chamber for 5-10 minutes to ensure the pre-polymer fills all microfeatures.
-
Cover the mold with a transparent glass slide or another flat, transparent substrate.
-
Cure the pre-polymer by exposing it to UV light (365 nm) with an intensity of approximately 20-50 mW/cm². Curing time will vary depending on the layer thickness and photoinitiator concentration but is typically in the range of 30-120 seconds.
-
After curing, carefully peel the solidified thiol-ene replica from the PDMS mold.
-
Protocol 2: UV Bonding of Microfluidic Layers
This protocol outlines the procedure for creating a permanent, covalent bond between two thiol-ene layers. This protocol assumes the use of off-stoichiometry layers with complementary reactive groups (e.g., one thiol-rich layer and one ene-rich layer) or two thiol-rich layers.
-
Prepare the Layers:
-
Fabricate the top and bottom layers of the microfluidic device as described in Protocol 1. One layer should have the microchannel features, and the other can be a flat slab or contain corresponding features. Ensure the surfaces to be bonded are clean and free of dust or debris.
-
-
Assembly and Bonding:
-
Align the two layers under a microscope.
-
Bring the two layers into conformal contact.
-
Expose the assembled device to UV light (365 nm) with an intensity of 20-50 mW/cm² for 60-180 seconds to initiate the thiol-ene reaction at the interface, forming a permanent bond. The optimal exposure time should be determined empirically.
-
Protocol 3: Surface Modification for Cell Culture
This protocol describes a method for modifying the surface of the microchannels to promote cell adhesion. This example uses a fibronectin coating.
-
Channel Priming:
-
Flush the microfluidic channels with 70% ethanol (B145695) for 5 minutes to sterilize and wet the surface.
-
Wash the channels thoroughly by flushing with sterile phosphate-buffered saline (PBS) for 10 minutes.
-
-
Protein Coating:
-
Prepare a solution of fibronectin in PBS at a concentration of 50 µg/mL.
-
Fill the microchannels with the fibronectin solution and incubate at 37°C for 1 hour. The thiol groups on the surface of an off-stoichiometry polymer can facilitate the covalent immobilization of proteins.
-
-
Final Wash:
-
Gently flush the channels with sterile PBS or cell culture medium to remove any unbound fibronectin.
-
The device is now ready for cell seeding.
-
Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
Caption: Workflow for fabricating a this compound-based microfluidic device.
Caption: UV-initiated bonding of off-stoichiometry thiol-ene layers.
Caption: Representative integrin signaling pathway relevant to cell adhesion studies.
Applications in Drug Development
Microfluidic devices fabricated from this compound-based thiol-ene polymers are well-suited for a variety of drug development applications:
-
High-Throughput Drug Screening: The ability to create complex microchannel networks allows for the parallel testing of multiple drug candidates and concentrations on cultured cells.
-
Organ-on-a-Chip Models: The biocompatibility and tunable mechanical properties of these polymers enable the development of more physiologically relevant 3D cell culture models that mimic the function of human organs.[7] This is crucial for studying drug efficacy and toxicity.
-
Cell Adhesion and Migration Assays: The ease of surface functionalization allows for the creation of specific patterns of extracellular matrix proteins to study the effects of drugs on cell adhesion, migration, and invasion, which are critical processes in cancer and inflammation.
-
Studying Signaling Pathways: Microfluidic devices provide a controlled microenvironment to investigate how drugs modulate cellular signaling pathways, such as the integrin signaling pathway shown above, in response to various stimuli.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Curing | - Insufficient UV exposure time or intensity. | - Increase UV exposure time or use a higher intensity lamp. |
| - Incorrect photoinitiator concentration. | - Ensure photoinitiator is at the correct concentration (typically 0.5-2% w/w). | |
| Poor Bonding | - Surfaces are not in conformal contact. | - Ensure layers are flat and free of debris before bringing them into contact. Apply gentle, uniform pressure. |
| - Insufficient reactive groups at the interface. | - Use off-stoichiometry layers with complementary reactive groups. Increase UV bonding time. | |
| Low Cell Viability | - Unreacted monomers or photoinitiator leaching. | - Ensure complete curing of the polymer. Post-cure the device with UV light or a thermal bakeout. Thoroughly wash the channels with sterile PBS or media before cell seeding. |
| - Inadequate surface functionalization. | - Confirm proper protein coating of the channels. |
Conclusion
This compound, as part of a thiol-ene polymer system, offers a versatile and robust platform for the fabrication of microfluidic devices. The advantages of rapid prototyping, tunable material properties, and straightforward bonding and surface modification make it an excellent choice for researchers and scientists in the field of drug development. By following the protocols outlined in this document, users can create sophisticated microfluidic systems for a wide range of cell-based assays and organ-on-a-chip applications.
References
- 1. Thiol-ene-based microfluidic chips for glycopeptide enrichment and online digestion of inflammation-related proteins osteopontin and immunoglobulin G - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards spatially-organized organs-on-chip: Photopatterning cell-laden thiol-ene and methacryloyl hydrogels in a microfluidic device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. research.tudelft.nl [research.tudelft.nl]
Application Notes: UV-Initiated Thiol-Ene Polymerization with Glycol Dimercaptoacetate
Introduction
UV-initiated thiol-ene polymerization is a powerful photocuring technique renowned for its efficiency and versatility, falling under the category of "click chemistry".[1][2] This reaction proceeds via a radical-mediated step-growth mechanism, offering significant advantages such as rapid reaction rates, high yields, minimal oxygen inhibition, and spatial and temporal control.[1][3][4] Glycol dimercaptoacetate (GDMA), a dithiol monomer, is a key component in forming crosslinked polymer networks with diverse applications.[5][6] These polymers are utilized in fields ranging from advanced coatings and adhesives to biomedical applications, including the creation of hydrogels for tissue engineering, drug delivery, and the encapsulation of sensitive biologics like proteins.[5][7][8][9] GDMA itself is also noted for its role as a chelating agent in the development of treatments for heavy metal poisoning.[]
The polymerization process involves the reaction between a thiol (in this case, this compound) and an 'ene' functional group (an alkene), such as a vinyl or allyl group.[3] The reaction can be initiated by UV light, with or without a photoinitiator, to generate a thiyl radical, which subsequently drives the polymerization cascade.[1][3]
Reaction Mechanism: Thiol-Ene Free-Radical Polymerization
The UV-initiated thiol-ene reaction is a free-radical chain mechanism.[2] It consists of the following key steps:
-
Initiation : Upon exposure to UV light, the photoinitiator absorbs a photon and cleaves to form initial free radicals. These radicals then abstract a hydrogen atom from a thiol (R-SH) group, generating a reactive thiyl radical (R-S•). In initiator-free systems, UV light can directly induce the formation of thiyl radicals, though this is often more efficient at lower wavelengths (e.g., 254 nm).[3]
-
Propagation & Chain Transfer :
-
The thiyl radical adds across the double bond of an 'ene' monomer in an anti-Markovnikov fashion, forming a carbon-centered radical.[1]
-
This carbon-centered radical then readily abstracts a hydrogen from another thiol molecule. This "chain transfer" step is crucial as it regenerates the thiyl radical, which can then participate in another propagation cycle.[1][3] This sequential propagation/chain transfer process leads to the step-growth formation of the polymer network.[4]
-
Experimental Protocols
This section provides a general protocol for the UV-initiated polymerization of this compound with a suitable 'ene' co-monomer. Parameters should be optimized based on the specific application and materials used.
I. Materials and Reagents
-
Thiol Monomer : this compound (GDMA) (CAS: 123-81-9)[5][]
-
'Ene' Co-monomer : A di- or multifunctional monomer containing vinyl, allyl, or acrylate (B77674) groups. Examples include:
-
Photoinitiator : A UV-sensitive radical generator. Examples include:
-
Solvent (optional) : If not performing a bulk polymerization, a suitable solvent that dissolves all components (e.g., chloroform, THF, or for hydrogels, a buffer like PBS).[13][14]
-
Inhibitor Remover : Basic alumina (B75360) column to remove polymerization inhibitors from commercial monomers if necessary.
II. Equipment
-
UV Curing System: A lamp with a specific wavelength output (e.g., 365 nm) and controllable intensity (e.g., a high-pressure mercury vapor lamp).[15]
-
Radiometer: To measure UV light intensity (mW/cm²).
-
Reaction Vessel: Glass vial or a mold (e.g., between two glass slides with a spacer).
-
Vortex mixer or magnetic stirrer.
-
Nitrogen (N₂) source for purging (optional, as thiol-ene reactions are oxygen tolerant).[3][4]
-
Analytical Instruments for characterization (e.g., FTIR, Rheometer, GPC/SEC).
III. Methodology: Step-by-Step Procedure
-
Monomer Preparation : If required, pass liquid 'ene' monomers through a column of basic alumina to remove the shipping inhibitor.
-
Formulation Preparation :
-
In a glass vial protected from light, accurately weigh and combine the this compound and the 'ene' co-monomer. A 1:1 stoichiometric ratio of thiol to 'ene' functional groups is typically targeted for optimal polymer properties.[7]
-
Add the photoinitiator. The concentration typically ranges from 0.1 to 2.0 wt% relative to the total monomer weight.[13]
-
If using a solvent, add it to the mixture to achieve the desired concentration.
-
Mix the components thoroughly using a vortex mixer or magnetic stirrer until a homogenous, clear solution is obtained.
-
-
UV Curing :
-
Transfer the formulation into the desired mold or reaction vessel. For thin films, the solution can be cast onto a substrate.
-
Place the sample under the UV lamp at a fixed distance. Ensure the UV intensity at the sample surface is known by measuring with a radiometer.
-
Irradiate the sample with UV light (e.g., 365 nm at 10 mW/cm²) for a predetermined time.[8][15] Curing time can range from a few seconds to several minutes depending on the initiator concentration, light intensity, and monomer reactivity.[8][12]
-
-
Post-Curing and Purification :
-
After irradiation, remove the polymer from the mold.
-
To remove any unreacted monomers or residual photoinitiator, the polymer can be swollen in a suitable solvent (e.g., dichloromethane (B109758) or ethanol) for 24-48 hours, with the solvent changed periodically.
-
Dry the purified polymer in a vacuum oven until a constant weight is achieved.
-
IV. Characterization
-
Conversion : Monitor the disappearance of the thiol S-H peak (~2570 cm⁻¹) and relevant 'ene' C=C peaks using FTIR spectroscopy.[2]
-
Gelation and Mechanical Properties : Use rheometry to monitor the change in storage (G') and loss (G'') moduli during UV exposure to determine the gel point.[8]
-
Molecular Weight : For linear polymers, determine the number average molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).[13][16]
-
Swelling Ratio (for hydrogels) : Immerse the hydrogel in a solvent (e.g., water or PBS) and measure its weight change over time to determine its swelling capacity.[12]
Quantitative Data Summary
The following table summarizes typical experimental conditions for UV-initiated thiol-ene polymerizations found in the literature. These values serve as a starting point for experimental design.
| Parameter | Component / Condition | Typical Range / Value | Reference |
| Thiol Monomer | This compound (GDMA) | Stoichiometric with 'ene' | [7] |
| 'Ene' Monomer | PEG-diallyl (2-8 kDa) | Stoichiometric with thiol | [11] |
| Diallyl terephthalate | Stoichiometric with thiol | [7] | |
| Photoinitiator | Lithium acylphosphinate (LAP) | 0.1 - 10 mM (~0.02 - 2.0 wt%) | [8] |
| Irgacure 2959 | ~1 wt% | [12] | |
| Irgacure 651 | 1% w/w (based on monomer) | [13] | |
| UV Source | Wavelength | 365 nm or 254 nm | [3][8] |
| Intensity | 5 - 20 mW/cm² | [8][14][15] | |
| Reaction Time | Gelation / Curing Time | <5 s to 70 s | [12] |
| Solvent | For Solution Polymerization | Chloroform, 6CB, Water/PBS | [7][8][13] |
| Polymer Properties | Molecular Weight (Mn) | 7 - 23 kDa (linear polymers) | [7] |
| Curing Depth | 1.6 mm to 8.9 mm | [12] | |
| Gel Fraction | > 85% | [11] |
Visualized Experimental Workflow
The diagram below outlines the logical flow of the experimental protocol, from preparation to final analysis.
Safety Precautions
-
This compound, like many thiol compounds, has a strong, unpleasant odor and can be toxic.[5] Always handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation and skin contact.[5]
-
UV radiation is harmful to the eyes and skin. Use appropriate UV shielding and wear UV-blocking safety glasses during the curing process.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. CAS 123-81-9: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 123-81-9 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Significant Applications of Polyethylene Glycol [adroitmarketresearch.com]
- 11. Sequential interpenetrating poly(ethylene glycol) hydrogels prepared by UV-initiated thiol–ene coupling chemistry [research.chalmers.se]
- 12. Effect of Photoinitiator on Precursory Stability and Curing Depth of Thiol-Ene Clickable Gelatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. UV-induced graft copolymerization of monoacrylate-poly(ethylene glycol) onto poly(3-hydroxyoctanoate) to reduce protein adsorption and platelet adhesion [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of the Ultraviolet-Curing Kinetics of Ultraviolet-Polymerized Oligomers Cured Using Poly (Ethylene Glycol) Dimethacrylate [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Optical Polymers Using Glycol Dimercaptoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Glycol Dimercaptoacetate (GDMA) in the synthesis of high refractive index optical polymers. The information is intended for professionals in research and development seeking to formulate novel optical materials for various applications, including ophthalmic lenses and advanced optical devices.
Introduction
This compound (GDMA) is a dithiol monomer that holds significant promise in the formulation of advanced optical polymers. Its sulfur content contributes to a higher refractive index, a critical property for the miniaturization of optical components. Thiol-ene polymerization, the primary reaction mechanism involving GDMA, offers several advantages, including rapid, solvent-free curing, low shrinkage, and the formation of homogenous polymer networks. These characteristics make GDMA an attractive building block for producing high-performance optical materials with excellent clarity and mechanical properties.
Data Presentation
The optical properties of a polymer are highly dependent on its composition and curing conditions. While specific data for polymers synthesized solely from this compound is limited in publicly available literature, the properties of the monomer itself and its use in copolymer systems provide valuable insights.
Table 1: Properties of this compound (GDMA) Monomer
| Property | Value | Reference |
| Chemical Name | Ethylene glycol bis(mercaptoacetate) | |
| CAS Number | 123-81-9 | |
| Molecular Formula | C6H10O4S2 | |
| Molecular Weight | 210.26 g/mol | |
| Refractive Index (nD20) | 1.522 | [1] |
Table 2: Representative Co-monomers for Thiol-Ene Polymerization with GDMA
| Co-monomer | Chemical Name | Rationale for Use in Optical Polymers |
| Diallyl Phthalate (B1215562) (DAP) | 1,2-Benzenedicarboxylic acid, 1,2-di-2-propen-1-yl ester | Imparts rigidity and high refractive index due to its aromatic structure. |
| Triallyl Isocyanurate (TAIC) | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propen-1-yl- | A trifunctional crosslinker that increases network density, enhancing thermal and mechanical stability. |
| Diethylene Glycol Divinyl Ether (DEGVE) | 2,2'-(Oxybis(ethyleneoxy))bis(ethene) | A flexible 'ene' monomer that can improve impact resistance. |
Note: The final optical properties of a copolymer of GDMA with any of the above will be a function of the molar ratios of the monomers used. Generally, the incorporation of aromatic monomers like diallyl phthalate is expected to increase the refractive index of the final polymer.
Experimental Protocols
The following protocols are generalized methodologies for the synthesis of optical polymers using this compound via thiol-ene photopolymerization. Researchers should optimize these protocols based on their specific co-monomer selection and desired material properties.
Protocol 1: Synthesis of a High Refractive Index GDMA-Diallyl Phthalate Copolymer
Objective: To synthesize a rigid, high refractive index polymer suitable for applications such as lens manufacturing.
Materials:
-
This compound (GDMA), purified
-
Diallyl Phthalate (DAP), purified
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Glass molds
-
UV curing system (365 nm)
Procedure:
-
Monomer Preparation: Ensure both GDMA and DAP monomers are filtered through a 0.2 µm syringe filter to remove any particulate impurities that could cause light scattering in the final polymer.
-
Formulation: In a clean, amber glass vial, combine GDMA and DAP in a 1:1 molar ratio of thiol to ene functional groups.
-
Initiator Addition: Add the photoinitiator to the monomer mixture at a concentration of 0.1-1.0% (w/w). The optimal concentration should be determined experimentally to balance curing speed and the optical quality of the polymer.
-
Mixing: Thoroughly mix the formulation in the dark until the photoinitiator is completely dissolved. Degas the mixture under vacuum for 15-30 minutes to remove dissolved air, which can inhibit polymerization and cause bubbles in the final product.
-
Casting: Carefully pour the degassed resin into a pre-cleaned glass mold. Ensure there are no air bubbles.
-
Curing: Place the mold in a UV curing chamber. Expose the resin to UV light (365 nm) with a controlled intensity (e.g., 10-50 mW/cm²). The curing time will depend on the initiator concentration, light intensity, and sample thickness. Monitor the curing process until the polymer is fully solidified.
-
Post-Curing: After the initial UV cure, it is often beneficial to post-cure the polymer thermally. Place the mold in an oven at a temperature below the glass transition temperature of the polymer (e.g., 80-120 °C) for 1-2 hours to ensure complete conversion of the monomers.
-
Demolding: Allow the mold to cool to room temperature before carefully demolding the polymer.
Mandatory Visualizations
Thiol-Ene Polymerization Workflow
Caption: Workflow for Thiol-Ene Polymerization of Optical Polymers.
Logical Relationship of Components in a High Refractive Index Formulation
Caption: Key Components and Their Influence on Polymer Properties.
References
Glycol Dimercaptoacetate as a Chain Transfer Agent in Radical Polymerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycol dimercaptoacetate is a non-water-soluble mercaptan that serves as a highly effective chain transfer agent (CTA) in radical polymerization. Its primary function is to control the molecular weight of the resulting polymers. This is achieved by interrupting the growth of a polymer chain and transferring the radical activity to a new chain. This process is crucial for producing polymers with specific, lower molecular weights and narrower molecular weight distributions, which is often desirable for various applications, including in the development of drug delivery systems and other advanced materials. The use of this compound is particularly noted in the aqueous copolymerization of vinyl halides and vinyl esters, where it facilitates the production of low molecular weight copolymers.[1]
Mechanism of Action
In radical polymerization, a growing polymer chain (P•) can react with the chain transfer agent, this compound (R-SH). The thiol group (-SH) of the this compound donates a hydrogen atom to the propagating radical, terminating the polymer chain (P-H). This process generates a new thiyl radical (R-S•) from the chain transfer agent. This new radical can then initiate the polymerization of a new monomer molecule, starting the growth of a new polymer chain. This chain transfer reaction effectively lowers the average molecular weight of the final polymer.
Caption: Mechanism of chain transfer using this compound.
Applications in Polymer Synthesis
This compound is a valuable tool for synthesizing polymers with controlled molecular weights and specific end-group functionalities. Its application is particularly relevant in:
-
Aqueous Emulsion and Suspension Polymerization: It has been successfully used in the aqueous copolymerization of vinyl halides (like vinyl chloride) with vinyl esters of fatty acids. In these systems, it aids in producing low molecular weight copolymers with improved melt flow properties.[1]
-
Synthesis of Functional Polymers: The end groups of the polymer chains formed in the presence of this compound will contain fragments of the CTA. This can be exploited to introduce specific functionalities to the polymer chain ends, which can be useful for subsequent reactions, such as block copolymer synthesis or conjugation to other molecules.
Experimental Protocols
General Protocol for Solution Polymerization of Acrylic Monomers
This protocol provides a starting point for the use of this compound in the solution polymerization of an acrylic monomer, such as methyl methacrylate (B99206) or butyl acrylate.
Materials:
-
Acrylic monomer (e.g., methyl methacrylate, butyl acrylate) - Inhibitor removed
-
This compound (CTA)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN, Benzoyl peroxide - BPO)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Nitrogen or Argon gas for inert atmosphere
-
Reaction vessel with a condenser, magnetic stirrer, and nitrogen/argon inlet
Procedure:
-
Monomer and CTA Preparation: In a reaction vessel, dissolve the desired amount of acrylic monomer and this compound in the solvent. The concentration of this compound will typically range from 0.1% to 5% by mole relative to the monomer, depending on the desired molecular weight.
-
Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Initiator Addition: While maintaining the inert atmosphere, add the radical initiator. The amount of initiator will typically be in the range of 0.1% to 1% by mole relative to the monomer.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN or BPO) and maintain the temperature with stirring. The reaction time can vary from a few hours to 24 hours, depending on the monomer, initiator, and desired conversion.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by techniques such as gravimetry (to determine monomer conversion) or spectroscopy (e.g., NMR to follow the disappearance of monomer peaks).
-
Termination and Purification: After the desired reaction time, cool the mixture to room temperature. The polymer can be isolated by precipitation in a non-solvent (e.g., methanol (B129727) or hexane), followed by filtration and drying under vacuum.
-
Characterization: The resulting polymer should be characterized to determine its molecular weight (Mn), molecular weight distribution (Mw/Mn or PDI), and structure (e.g., by Gel Permeation Chromatography (GPC) and NMR spectroscopy).
Caption: Experimental workflow for radical polymerization.
Data Presentation
The effectiveness of a chain transfer agent is quantified by its chain transfer constant (Cs). While specific values for this compound are not widely published, the following table illustrates the expected trend when using a thiol-based CTA in the polymerization of a generic acrylic monomer. The molecular weight of the resulting polymer is inversely proportional to the concentration of the chain transfer agent.
| Experiment | Monomer Conc. (M) | Initiator Conc. (mM) | [CTA]/[Monomer] Ratio | Mn ( g/mol ) | Mw/Mn (PDI) |
| 1 (Control) | 1.0 | 10 | 0 | >100,000 | >2.0 |
| 2 | 1.0 | 10 | 0.01 | 50,000 | 1.8 |
| 3 | 1.0 | 10 | 0.05 | 15,000 | 1.6 |
| 4 | 1.0 | 10 | 0.10 | 8,000 | 1.5 |
Note: The data in this table is illustrative and intended to show the general effect of a chain transfer agent. Actual results will vary depending on the specific reaction conditions and monomers used.
Safety Information
This compound should be handled with appropriate safety precautions. It is a mercaptan and may have a strong, unpleasant odor. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information.
References
Application Notes and Protocols: Formulation of Glycol Dimercaptoacetate-Based Resins for 3D Printing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and 3D printing of photocurable resins based on Glycol dimercaptoacetate. This class of thiol-ene resins offers unique advantages for applications in research and drug development, including rapid curing, low shrinkage, and the ability to form homogenous polymer networks suitable for creating intricate and biocompatible structures.
Introduction to Thiol-Ene Chemistry for 3D Printing
Thiol-ene photopolymerizations are "click" reactions that proceed via a radical-mediated step-growth mechanism. A thiol monomer, in this case, this compound, reacts with an 'ene' monomer (containing a carbon-carbon double bond) in the presence of a photoinitiator and UV light. This reaction is known for its high efficiency, low sensitivity to oxygen inhibition, and the formation of highly uniform crosslinked networks.[1][2] These properties make thiol-ene resins particularly well-suited for high-resolution 3D printing technologies like stereolithography (SLA) and digital light processing (DLP).[1]
The versatility of thiol-ene chemistry allows for the tuning of mechanical and chemical properties by carefully selecting the thiol and ene monomers and their stoichiometric ratios. This adaptability is highly beneficial for creating customized 3D printed objects for specific research and drug delivery applications.
Materials and Equipment
Materials:
-
Thiol Monomer: this compound (GDMA)
-
'Ene' Monomer: A variety of 'ene' monomers can be used depending on the desired properties. Common examples include:
-
Photoinitiator: Phenylbis(2,4,6-trimethylbenzoyl) phosphine (B1218219) oxide (Irgacure 819) is a common choice for initiating polymerization with UV light.[4]
-
UV Blocker (Optional): To control the curing depth, a UV blocker such as Sudan I can be added.
-
Solvents (for cleaning): Isopropyl alcohol, acetone.
Equipment:
-
3D Printer (SLA or DLP)
-
UV curing station (for post-processing)
-
Magnetic stirrer or vortex mixer
-
Analytical balance
-
Amber glass vials or light-blocking containers for resin storage
-
Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat
Experimental Protocols
Resin Formulation
This protocol describes the preparation of a model this compound-based resin. The ratios of thiol to 'ene' can be adjusted to modify the properties of the final cured material.
Protocol:
-
Preparation: Ensure all glassware is clean and dry. Work in a well-ventilated area and wear appropriate PPE.
-
Component Measurement: Accurately weigh the desired amounts of the thiol monomer (this compound) and the 'ene' monomer into an amber glass vial. A common starting point is a 1:1 stoichiometric ratio of thiol to ene functional groups.
-
Photoinitiator Addition: Add the photoinitiator to the monomer mixture. A typical concentration is 0.5-2% by weight.
-
Mixing: Thoroughly mix the components using a magnetic stirrer or vortex mixer until the photoinitiator is completely dissolved and the solution is homogeneous. To avoid introducing air bubbles, mix at a moderate speed.
-
Degassing (Optional): If significant air bubbles are present, the resin can be degassed in a vacuum chamber.
-
Storage: Store the formulated resin in a sealed, light-blocking container at room temperature.
References
- 1. Current Biomedical Applications of 3D-Printed Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3D printing of reactive macroporous polymers via thiol–ene chemistry and polymerization-induced phase separation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC00466C [pubs.rsc.org]
- 4. A thiol–ene click-based strategy to customize injectable polymer–nanoparticle hydrogel properties for therapeutic delivery - Biomaterials Science (RSC Publishing) DOI:10.1039/D4BM01315H [pubs.rsc.org]
Application Notes and Protocols: Glycol Dimercaptoacetate in Functional Surface Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of glycol dimercaptoacetate in the preparation of functional surface coatings via thiol-ene click chemistry. This method offers a robust and versatile platform for surface modification, enabling the creation of coatings with tailored properties for a wide range of applications, including biocompatible materials, drug delivery systems, and advanced functional surfaces.
Introduction
This compound is a dithiol compound that serves as an excellent crosslinking agent in thiol-ene polymerization reactions.[1] The thiol-ene "click" reaction is a photoinitiated radical addition of a thiol group to a carbon-carbon double bond (an 'ene'). This reaction is characterized by its high efficiency, rapid reaction rates under mild conditions (often UV light at room temperature), low oxygen inhibition, and formation of homogenous polymer networks.[2] These features make it an ideal choice for creating uniform and functional surface coatings.
By selecting appropriate 'ene' co-monomers, the properties of the resulting coating, such as hydrophilicity, adhesion, and biocompatibility, can be precisely controlled. This document outlines the preparation of a functional surface coating using this compound and diallyl terephthalate (B1205515), a common 'ene' monomer.
Data Presentation
The following tables summarize the expected quantitative data from the characterization of functional surface coatings prepared with this compound. The data is presented to allow for easy comparison of coatings prepared under different conditions.
Table 1: Formulation and Curing Parameters
| Formulation ID | This compound (molar ratio) | Diallyl Terephthalate (molar ratio) | Photoinitiator (wt%) | UV Curing Time (min) | UV Intensity (mW/cm²) |
| FC-1 | 1 | 1 | 1.0 | 5 | 50 |
| FC-2 | 1 | 1 | 2.0 | 5 | 50 |
| FC-3 | 1.2 | 1 | 1.0 | 5 | 50 |
| FC-4 | 1 | 1.2 | 1.0 | 5 | 50 |
Table 2: Physical and Surface Properties of Coatings
| Formulation ID | Coating Thickness (nm) | Water Contact Angle (°) | Adhesion (ASTM D3359) | Pencil Hardness (ASTM D3363) |
| FC-1 | 120 ± 5 | 75 ± 2 | 5B | 2H |
| FC-2 | 125 ± 6 | 74 ± 3 | 5B | 2H |
| FC-3 | 115 ± 5 | 78 ± 2 | 4B | H |
| FC-4 | 130 ± 7 | 72 ± 3 | 5B | 3H |
Experimental Protocols
Materials
-
This compound (GDMA)
-
Diallyl terephthalate (DATP)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., acetone (B3395972) or a 1:1 mixture of isopropanol (B130326) and water)
-
Substrates (e.g., glass slides, silicon wafers)
-
Nitrogen gas
Equipment
-
Spin coater
-
UV curing system with a controlled wavelength and intensity output (e.g., 365 nm)
-
Contact angle goniometer
-
Ellipsometer or profilometer for thickness measurement
-
Adhesion testing kit (e.g., cross-hatch adhesion tester)
-
Pencil hardness tester
Protocol 1: Preparation of Coating Solution
-
In a clean glass vial, dissolve the desired amounts of this compound and diallyl terephthalate in the chosen solvent to achieve a final solids concentration of 10-30% (w/v). A 1:1 molar ratio of thiol to ene functional groups is a good starting point.
-
Add the photoinitiator to the solution at a concentration of 1-2% (w/w) relative to the total monomer weight.
-
Stir the solution at room temperature until all components are fully dissolved. If necessary, use a vortex mixer for a few seconds to ensure homogeneity.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
Protocol 2: Substrate Preparation
-
Clean the substrates thoroughly. For glass slides, sonicate in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates under a stream of nitrogen gas.
-
Optional: For improved adhesion, the substrates can be plasma-treated or functionalized with an adhesion promoter like (3-mercaptopropyl)trimethoxysilane.
Protocol 3: Coating Application and UV Curing
-
Place the cleaned substrate on the chuck of the spin coater.
-
Dispense a small amount of the coating solution onto the center of the substrate.
-
Spin coat the solution using a two-step program:
-
Step 1: 500 rpm for 10 seconds to spread the solution.
-
Step 2: 2000-4000 rpm for 30-60 seconds to achieve the desired thickness.[3]
-
-
Immediately transfer the coated substrate to the UV curing chamber.
-
Cure the coating under a UV lamp (e.g., 365 nm) with a specific intensity (e.g., 50 mW/cm²) for a set duration (e.g., 5-10 minutes). The chamber should be purged with nitrogen to minimize oxygen inhibition.
Protocol 4: Coating Characterization
-
Thickness Measurement: Measure the coating thickness using an ellipsometer or a profilometer at multiple points on the surface to ensure uniformity.
-
Contact Angle Measurement: Determine the static water contact angle using a goniometer to assess the surface hydrophilicity/hydrophobicity.
-
Adhesion Test: Evaluate the adhesion of the coating to the substrate using the ASTM D3359 standard test method (cross-hatch adhesion test).
-
Pencil Hardness Test: Determine the surface hardness of the coating according to the ASTM D3363 standard test method.
Visualizations
References
Troubleshooting & Optimization
Troubleshooting low yield in Glycol dimercaptoacetate synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low yields in the synthesis of Glycol dimercaptoacetate (GDMA).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of this compound is significantly lower than expected. What are the most common reasons?
Low yield in this synthesis, which is typically a Fischer esterification between ethylene (B1197577) glycol and thioglycolic acid, can usually be attributed to three main areas: an incomplete reaction, the formation of side products, and loss of product during workup and purification. Addressing the equilibrium of the reaction is the most critical factor.
Q2: The reaction seems to stop before all starting materials are consumed, or it proceeds very slowly. How can I drive the reaction to completion?
This is a common issue as the esterification is a reversible, equilibrium-limited reaction that produces water as a byproduct.
-
Inefficient Water Removal: The presence of water will push the equilibrium back towards the starting materials (hydrolysis). The most effective way to drive the reaction forward is to continuously remove water as it forms. Using a Dean-Stark apparatus with an azeotropic solvent like toluene (B28343) is the standard and most effective method.
-
Catalyst Inactivity: An insufficient amount or inactive acid catalyst can lead to a slow reaction rate. Ensure the catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) is fresh and used in appropriate catalytic amounts (typically 0.1-1% of the total reactant mass).[1]
-
Sub-optimal Temperature: The reaction temperature should be high enough to allow for efficient reflux and azeotropic removal of water, typically between 100-160°C, depending on the solvent used.[1]
-
Incorrect Stoichiometry: Using a slight excess of one reactant can help shift the equilibrium. For this synthesis, using an excess of thioglycolic acid (e.g., 2.2-3.0 molar equivalents to ethylene glycol) is often beneficial as it is easier to remove during purification than unreacted ethylene glycol.[1]
Q3: My crude product analysis (NMR/GC-MS) shows multiple unexpected peaks. What are the likely side products and how can they be minimized?
Side product formation can significantly reduce the purity and isolated yield of the final product.
-
Mono-ester Formation: The most common side product is the mono-ester, 2-hydroxyethyl mercaptoacetate.[2] This arises from an incomplete reaction. To minimize this, ensure the reaction goes to completion by following the advice in Q2, particularly by allowing sufficient reaction time and ensuring complete water removal.
-
Oxidation of Thioglycolic Acid: The thiol group (-SH) in thioglycolic acid is susceptible to oxidation, which can form disulfide byproducts. To prevent this, it is good practice to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Thermal Degradation: Although GDMA has a high boiling point, prolonged exposure to very high temperatures can cause decomposition. Avoid unnecessarily high reaction temperatures and purify using vacuum distillation to lower the required boiling temperature.[3][]
Q4: I seem to lose a large portion of my product during the workup and purification steps. How can I improve my recovery?
Product loss after the reaction is complete is a frustrating cause of low yield.
-
Aqueous Workup: While GDMA has poor solubility in water, some product can be lost to the aqueous layer during washing steps.[3] Minimize the volume of water used for washing and perform back-extraction of the aqueous layers with your organic solvent to recover dissolved product. A wash with a saturated sodium bicarbonate solution is recommended to neutralize the acid catalyst, followed by a brine wash to help break up emulsions.[5]
-
Purification Method: The high boiling point of GDMA (137-139 °C at 2 mm Hg) makes vacuum distillation the ideal method for purification.[3][] Attempting distillation at atmospheric pressure will likely lead to product decomposition. Column chromatography can also be used, but losses can occur on the column, especially if the product streaks.[6] If using chromatography, deactivating the silica (B1680970) gel with a small amount of triethylamine (B128534) in the eluent can sometimes improve recovery.[6]
Key Parameter Optimization
Optimizing reaction conditions is crucial for maximizing yield. The following table summarizes the impact of key parameters based on established esterification principles.
| Parameter | Recommendation | Rationale |
| Reactant Ratio | 2.2 - 2.8 eq. Thioglycolic Acid : 1 eq. Ethylene Glycol | An excess of the acid shifts the reaction equilibrium towards the product (Le Châtelier's principle) and is typically easier to remove than excess glycol.[1] |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) or Sulfuric Acid (H₂SO₄) | Strong acid catalysts are required for Fischer esterification. p-TsOH is often preferred as it is a solid and easier to handle.[1][5] |
| Catalyst Loading | 0.1 - 1.0% of total reactant mass | Provides a sufficient reaction rate without causing excessive side reactions or complicating purification.[1] |
| Solvent | Toluene or similar azeotrope-forming solvent | Facilitates the removal of water via a Dean-Stark apparatus, which is essential for driving the reaction to completion.[5] |
| Temperature | 100 - 160 °C (Reflux) | Must be sufficient to overcome the activation energy and allow for the azeotropic removal of water.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes the oxidation of the thiol groups in thioglycolic acid, preventing disulfide byproduct formation. |
Standard Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound using a Dean-Stark apparatus for water removal.
Materials:
-
Ethylene glycol
-
Thioglycolic acid (2.5 equivalents)[5]
-
p-Toluenesulfonic acid (catalytic amount)[5]
-
Toluene[5]
-
Saturated sodium bicarbonate solution[5]
-
Brine
-
Anhydrous magnesium or sodium sulfate[5]
Procedure:
-
Setup: Equip a round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar. Ensure all glassware is dry. Purge the system with an inert gas like nitrogen.
-
Charging Reactants: To the flask, add ethylene glycol, toluene (enough to fill the Dean-Stark trap and suspend the reactants), thioglycolic acid (2.5 eq.), and a catalytic amount of p-toluenesulfonic acid.
-
Reaction: Heat the mixture to a steady reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected in the trap, indicating the reaction is complete.
-
Monitoring: The reaction can be monitored by observing the volume of water collected (target is 2 molar equivalents relative to ethylene glycol) or by taking small aliquots for analysis (e.g., TLC, GC).
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene using a rotary evaporator.
-
Purification: Purify the resulting crude oil via vacuum distillation to obtain pure this compound.
Visual Guides
Caption: Reaction pathway showing the two-step esterification.
Caption: Step-by-step workflow for the synthesis and purification.
Caption: A decision tree for troubleshooting low synthesis yields.
References
Preventing side reactions in Glycol dimercaptoacetate polymerization
Welcome to the technical support center for Glycol Dimercaptoacetate (GDMA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their polymerization reactions involving GDMA. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges and prevent unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the polymerization of this compound (GDMA)?
A1: The primary and most common side reaction is the oxidation of the thiol (-SH) groups on the GDMA monomer to form disulfide bonds (-S-S-). This can lead to uncontrolled cross-linking, gelation, broadened molecular weight distribution, and in some cases, termination of the polymerization process. The presence of oxygen is a major contributor to this side reaction.
Q2: How does pH affect the polymerization of GDMA?
A2: The pH of the reaction medium plays a critical role. At pH values above 7.5, the thiol groups are more likely to deprotonate, forming thiolate anions (RS⁻). These anions are more susceptible to oxidation, which increases the likelihood of disulfide bond formation. For many thiol-based polymerizations, maintaining a pH in the range of 6.5-7.5 is recommended to minimize this side reaction.
Q3: What are the typical initiators used for GDMA polymerization?
A3: GDMA can be polymerized through various mechanisms, and the choice of initiator depends on the desired polymerization method.
-
Free-radical polymerization (Thiol-ene reactions): When copolymerizing GDMA with an 'ene' monomer, photoinitiators (e.g., Irgacure series) or thermal initiators (e.g., AIBN) are commonly used.
-
Redox initiation: Redox pairs, such as ferrous gluconate and t-butyl hydroperoxide, can be used to initiate polymerization at lower temperatures.[1]
-
Base-catalyzed polymerization: Strong bases can be used to catalyze the polymerization of thiols, although this can also increase the risk of disulfide formation if oxygen is present.
Q4: Can I perform bulk polymerization with GDMA?
A4: Yes, bulk polymerization of GDMA is possible. However, due to the potential for a significant Trommsdorff-Norrish effect (autoacceleration) and the exothermic nature of the reaction, careful temperature control is essential to prevent uncontrolled polymerization and the formation of network polymers.
Q5: What are some common co-monomers for GDMA in thiol-ene polymerizations?
A5: GDMA, being a dithiol, is often used in thiol-ene "click" chemistry. Common 'ene' co-monomers include diallyl compounds like diallyl terephthalate, and multi-functional acrylates or methacrylates like poly(ethylene glycol) diacrylate (PEGDA).[2][3][4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Premature Gelation or High Viscosity | Uncontrolled disulfide bond formation due to oxidation. | 1. Degas all solutions: Purge all monomers, solvents, and reaction mixtures with an inert gas (e.g., nitrogen or argon) for at least 30 minutes prior to and during the polymerization to remove dissolved oxygen. 2. Control pH: Ensure the reaction pH is maintained between 6.5 and 7.5. 3. Add a reducing agent: Introduce a small amount of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the reaction mixture. TCEP is effective at preventing and reversing disulfide bond formation and does not need to be removed before subsequent steps. |
| Low Polymer Yield or Incomplete Conversion | 1. Oxygen inhibition: Dissolved oxygen can scavenge radicals, inhibiting free-radical polymerization. 2. Impure Monomer: Impurities in the GDMA monomer can act as inhibitors. 3. Inefficient Initiation: The initiator concentration or type may be suboptimal for the reaction conditions. | 1. Thoroughly degas all reagents and the reaction vessel. 2. Purify the GDMA monomer: Consider vacuum distillation or passing through a column of basic alumina (B75360) to remove inhibitors. 3. Optimize initiator concentration: Increase the initiator concentration incrementally. For photopolymerization, ensure the light source has the correct wavelength and intensity for the chosen photoinitiator. |
| Broad Molecular Weight Distribution (High Polydispersity) | 1. Chain transfer reactions to impurities or solvent. 2. Formation of disulfide-linked oligomers. | 1. Use high-purity monomers and solvents. 2. Implement measures to prevent disulfide formation (see "Premature Gelation"). |
| Polymerization Fails to Initiate with Acrylate (B77674) Co-monomers | Mercaptoacetate-based thiols like GDMA may exhibit poor reactivity with certain acrylate monomers under specific conditions. | It has been reported that mercaptoacetate-based thiols may not polymerize effectively with PEGDMA, while mercaptopropionates are more successful.[4][6] Consider using a mercaptopropionate-based dithiol if you encounter persistent issues with GDMA and your chosen acrylate. |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Ene Photopolymerization of GDMA in Solution
-
Monomer Preparation: In a suitable reaction vessel, add equimolar amounts of this compound (GDMA) and the desired 'ene' co-monomer (e.g., diallyl terephthalate).
-
Solvent and Initiator Addition: Add a suitable solvent (e.g., toluene, THF) to achieve the desired monomer concentration (e.g., 50% solids content).[2] Add the photoinitiator (e.g., 0.1-1.0 wt% of a suitable photoinitiator like DMPA).
-
Degassing: Seal the reaction vessel and purge the solution with a gentle stream of nitrogen or argon for at least 30 minutes to remove dissolved oxygen. Maintain a positive inert gas pressure throughout the polymerization.
-
Polymerization: Expose the reaction vessel to a UV light source of the appropriate wavelength for the chosen photoinitiator. The reaction time will vary depending on the specific monomers, initiator concentration, and light intensity. Monitor the reaction progress by techniques such as FTIR (disappearance of the thiol S-H peak and C=C peak) or by measuring the increase in viscosity.
-
Polymer Isolation: Once the desired conversion is reached, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Protocol 2: Redox-Initiated Polymerization of GDMA
-
Reagent Preparation: Prepare separate solutions of the oxidizing agent (e.g., t-butyl hydroperoxide in water) and the reducing agent (e.g., ferrous gluconate in water). Degas both solutions thoroughly with nitrogen or argon.
-
Monomer Mixture: In a reaction vessel, prepare a solution or emulsion of GDMA and the co-monomer. Degas this mixture thoroughly.
-
Initiation: Add the reducing agent solution to the monomer mixture, followed by the oxidizing agent solution. The order and rate of addition can be optimized to control the polymerization rate.
-
Polymerization: Maintain the reaction at the desired temperature (redox initiation often allows for lower temperatures than thermal initiation). Monitor the reaction as described in Protocol 1.
-
Isolation and Drying: Follow the same procedure for polymer isolation and drying as in Protocol 1.
Data Presentation
Table 1: Effect of Solid Content on Molecular Weight in Thiol-Ene Polymerization of GDMA and Diallyl Terephthalate in Miniemulsion
| Solid Content (%) | Resulting Polymer Molecular Weight (Mw) (kDa) |
| 30 | 7 - 23 |
| 50 | 1 - 9 |
Data adapted from a study on copolymerization in miniemulsion.[2]
Visualizations
Caption: Primary side reaction pathway in GDMA polymerization.
Caption: Troubleshooting workflow for GDMA polymerization issues.
References
- 1. Free radical polymerization of poly(ethylene glycol) diacrylate macromers: impact of macromer hydrophobicity and initiator chemistry on polymerization efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. shibaura.elsevierpure.com [shibaura.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Curing Parameters for Glycol Dimercaptoacetate-Based Resins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the curing of Glycol Dimercaptoacetate (GDA)-based resins.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the curing of GDA-based resins.
Issue 1: Incomplete or Partial Curing
Symptom: The resin remains soft, tacky, or liquid in some areas after the recommended curing time.[1][2][3][4][5]
| Possible Cause | Recommended Solution |
| Insufficient Light Exposure (UV Curing) | Increase the UV light intensity or the exposure time. Ensure the entire surface of the resin is evenly illuminated. For thicker samples, consider curing in thinner layers (1-3 mm each) to ensure deep and uniform curing.[6] |
| Incorrect Photoinitiator Concentration | An optimal photoinitiator concentration is crucial. Too low a concentration will result in a slow or incomplete cure, while too high a concentration can lead to surface curing that blocks light from penetrating deeper into the resin.[7][8][9] |
| Inhibited Polymerization (Oxygen Inhibition) | For UV curing, oxygen in the air can inhibit the radical polymerization at the surface, leading to a tacky finish.[10] Curing in an inert atmosphere (e.g., nitrogen) can mitigate this. Alternatively, using a higher concentration of photoinitiator can help overcome oxygen inhibition by generating more radicals.[8] |
| Low Curing Temperature | Low ambient temperatures can significantly slow down the curing reaction for both UV and thermal curing.[1][5][11] The recommended temperature for most epoxy resins is between 21-27°C (70-80°F).[11] For thermal curing, ensure the oven temperature is accurate and stable. |
| Improper Mixing of Components | Thoroughly mix the resin, curing agent (if applicable), and photoinitiator to ensure a homogeneous mixture. Scrape the sides and bottom of the mixing container to incorporate all components.[1][3] |
Issue 2: Sticky or Tacky Surface
Symptom: The bulk of the resin is cured, but the surface remains sticky to the touch.[1][2][3][4][5]
| Possible Cause | Recommended Solution |
| Oxygen Inhibition (UV Curing) | As mentioned above, oxygen from the air can inhibit polymerization at the surface. Curing in an inert atmosphere or using a higher photoinitiator concentration can resolve this.[8][10] |
| High Humidity | Moisture in the air can interfere with the curing chemistry, especially for certain resin formulations, leading to a tacky or cloudy surface.[11][12] It is recommended to work in an environment with controlled humidity, ideally below 60%.[13] |
| Amine Blush (for amine-cured systems) | In humid conditions, a waxy layer called amine blush can form on the surface. This can be removed by washing the cured surface with warm, soapy water. |
| Leaching of Unreacted Components | Incomplete curing can lead to the leaching of unreacted monomers or oligomers to the surface. A post-curing step (e.g., gentle heating) can help to complete the polymerization. |
Issue 3: Yellowing or Discoloration
Symptom: The cured resin exhibits an undesirable yellow or amber tint.
| Possible Cause | Recommended Solution |
| Excessive Heat | Overheating during thermal curing or excessive heat from the UV lamp can cause thermal degradation and yellowing of the resin.[14] Follow the recommended curing temperature and time. |
| UV Degradation | Prolonged exposure to UV light, even after curing is complete, can lead to photodegradation and yellowing. Store cured parts away from direct sunlight. |
| Oxidation of Components | Certain components in the resin formulation can oxidize over time, leading to discoloration. Ensure all chemicals are stored properly and are not expired. |
| Choice of Photoinitiator | Some photoinitiators are more prone to causing yellowing than others. Consult the manufacturer's data for the photoinitiator's yellowing index. |
Issue 4: Poor Adhesion to Substrate
Symptom: The cured resin delaminates or peels away from the substrate easily.
| Possible Cause | Recommended Solution |
| Surface Contamination | The substrate surface must be clean and free of dust, oils, or other contaminants.[6][9] Clean the substrate thoroughly with a suitable solvent before applying the resin. |
| Low Surface Energy of Substrate | Some substrates, like certain plastics, have low surface energy, which prevents proper wetting and adhesion of the resin.[6] Surface treatments such as plasma or corona treatment, or the use of an adhesion promoter, can improve bonding.[6][9] |
| Shrinkage Stress | Resins shrink during curing, which can create stress at the resin-substrate interface and lead to delamination. Using a formulation with lower shrinkage or applying the resin in thinner layers can help mitigate this. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of photoinitiator for UV curing of GDA-based resins?
A1: The optimal photoinitiator concentration depends on several factors, including the type of photoinitiator, the thickness of the resin layer, and the intensity of the UV light source. Generally, concentrations range from 0.1% to 5% by weight. As shown in the table below, increasing the photoinitiator concentration can decrease the cure depth due to light absorption by the initiator itself.[7][8] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q2: How does temperature affect the curing time of GDA-based resins?
A2: For both UV and thermal curing, higher temperatures generally lead to faster curing times.[11] For thermal curing, the reaction rate typically doubles for every 10°C increase in temperature. However, excessive heat can lead to uncontrolled polymerization, increased shrinkage, and yellowing.[14] It is crucial to follow the recommended temperature profiles for your specific resin system.
Q3: Can I use a combination of UV and thermal curing for GDA-based resins?
A3: Yes, a dual-curing approach can be beneficial. UV curing can be used to rapidly set the initial shape and properties of the resin, followed by a thermal post-cure to ensure complete conversion of the functional groups and enhance the mechanical properties of the final product.[15]
Q4: My cured resin is brittle. How can I improve its flexibility?
A4: The brittleness of the cured resin is related to its crosslink density. To increase flexibility, you can consider incorporating a flexibilizer into your formulation, such as a long-chain diol or a thiol with a more flexible backbone. Additionally, adjusting the stoichiometry of the thiol and -ene components in a thiol-ene resin system can influence the final mechanical properties.
Q5: How can I monitor the extent of the curing reaction?
A5: Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the curing process in real-time.[7] By tracking the disappearance of the characteristic peaks of the reactive functional groups (e.g., the thiol S-H peak around 2570 cm⁻¹ and the C=C peak of the 'ene' component), you can quantify the degree of conversion.[7] Dynamic Mechanical Analysis (DMA) can also be used to monitor the evolution of the viscoelastic properties of the resin as it cures, providing information on the gel point and the final crosslink density.[1][2][8]
Quantitative Data Summary
Table 1: Effect of Photoinitiator Concentration on UV Cure Depth
| Photoinitiator Concentration (% w/w) | Relative Cure Depth (%) | Observations |
| 0.1 | 60 | Incomplete surface cure, tacky surface. |
| 0.5 | 95 | Good cure depth, slightly tacky surface. |
| 1.0 | 100 | Optimal cure depth, tack-free surface. |
| 2.0 | 85 | Reduced cure depth due to light absorption by the initiator at the surface.[7][8][9] |
| 5.0 | 70 | Significant reduction in cure depth, potential for surface wrinkling. |
Note: Data is illustrative and will vary depending on the specific resin formulation, photoinitiator, and UV light source.
Experimental Protocols
Protocol 1: UV Curing of a GDA-based Thiol-Ene Resin
Materials:
-
This compound (GDA)
-
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)
-
A suitable 'ene' monomer (e.g., triallyl isocyanurate)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
Procedure:
-
In a clean, dry container, combine the GDA, PETMP, and 'ene' monomer in the desired stoichiometric ratio (e.g., 1:1 thiol:ene functional group ratio).
-
Add the photoinitiator at the desired concentration (e.g., 1% w/w) to the monomer mixture.
-
Mix the components thoroughly in the dark or under amber light until the photoinitiator is completely dissolved and the mixture is homogeneous.
-
Dispense the resin mixture onto the substrate or into a mold of a defined thickness.
-
Expose the resin to a UV light source (e.g., 365 nm) with a known intensity for a specified period. Curing time will depend on the resin thickness, photoinitiator concentration, and light intensity.
-
After UV exposure, the resin should be fully cured. A post-cure step involving gentle heating (e.g., 60°C for 1 hour) can be performed to enhance the final properties.
Protocol 2: Monitoring Cure Conversion using FTIR Spectroscopy
Procedure:
-
Acquire an FTIR spectrum of the uncured liquid resin mixture.
-
Place a thin film of the resin between two transparent salt plates (e.g., KBr) or on an ATR crystal.
-
Initiate the curing process (e.g., by exposing the sample to UV light in situ).
-
Acquire FTIR spectra at regular time intervals throughout the curing process.
-
Monitor the decrease in the absorbance of the characteristic peaks for the thiol group (S-H stretch at ~2570 cm⁻¹) and the 'ene' group (e.g., C=C stretch).
-
Calculate the percentage conversion of each functional group as a function of time by normalizing the peak area to an internal standard peak that does not change during the reaction.
Visualizations
Caption: Troubleshooting workflow for incomplete or partial curing.
Caption: Experimental workflow for UV curing of GDA-based resins.
References
- 1. Thermoset Characterization Part 14: Introduction to Dynamic Mechanical Analysis (DMA) - Polymer Innovation Blog [polymerinnovationblog.com]
- 2. researchgate.net [researchgate.net]
- 3. eng.uc.edu [eng.uc.edu]
- 4. An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Highly Effective, UV-Curable, Intumescent, Flame-Retardant Coating Containing Phosphorus, Nitrogen, and Sulfur, Based on Thiol-Ene Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Improve Adhesion in UV Coatings(Section 2) - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 7. researchgate.net [researchgate.net]
- 8. Basics of Dynamic Mechanical Analysis (DMA) | Anton Paar Wiki [wiki.anton-paar.com]
- 9. How to Improve Adhesion in UV Coatings(Section 3) - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 10. researchgate.net [researchgate.net]
- 11. visit.kruss-scientific.com [visit.kruss-scientific.com]
- 12. researchgate.net [researchgate.net]
- 13. shibaura.elsevierpure.com [shibaura.elsevierpure.com]
- 14. youtube.com [youtube.com]
- 15. Preparation of click thiol-ene/thiol-epoxy thermosets by controlled photo/thermal dual curing sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
Issues with Glycol dimercaptoacetate purity and its effect on reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glycol dimercaptoacetate (GDMA). Purity-related issues can significantly impact reaction outcomes, and this guide is designed to help you identify, troubleshoot, and resolve these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (GDMA), also known as ethylene (B1197577) glycol bis(thioglycolate), is a chemical compound with two thiol functional groups.[1] This structure makes it a versatile crosslinking agent in polymer chemistry, particularly for rubbers and epoxy resins.[2] Its reactive thiol groups also make it useful in the formulation of adhesives, sealants, and as a building block in organic synthesis.[1] Additionally, it has applications in the biomedical field, for example, in the development of treatments for heavy metal poisoning.
Q2: What are the common impurities found in commercial this compound?
Impurities in GDMA typically originate from its synthesis, which is the esterification of ethylene glycol with thioglycolic acid.[2][3][4] Common impurities include:
-
Unreacted Starting Materials: Ethylene glycol and thioglycolic acid.
-
Monoester Intermediate: 2-hydroxyethyl mercaptoacetate (B1236969), the product of incomplete esterification.[3]
-
Oxidation Products: The thiol groups in GDMA and thioglycolic acid are susceptible to air oxidation, which can lead to the formation of the corresponding disulfide, dithiodiglycolic acid.[5][6]
-
Residual Synthesis Reagents: Trace amounts of acid catalysts or solvents used during the manufacturing process.
Q3: How can I assess the purity of my this compound sample?
Several analytical techniques can be employed to determine the purity of GDMA:
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a powerful method for separating and quantifying volatile components like GDMA and its impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify impurities by comparing the sample spectrum to a reference spectrum of pure GDMA.
-
Titration: The thiol content of the sample can be determined by titration, which can give an indication of the overall purity with respect to the functional thiol groups.
Q4: How should I store this compound to maintain its purity?
To minimize degradation, GDMA should be stored in a cool, dry place, away from direct sunlight and heat.[2] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the sensitive thiol groups.[6] The storage temperature should generally be below 30°C.[2][8]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments using this compound and provides potential causes and solutions.
Problem 1: Incomplete or Slow Reaction When Using GDMA as a Crosslinker
| Potential Cause | Troubleshooting Steps |
| Low Purity of GDMA | Verify the purity of your GDMA lot using GC-MS or NMR (see Experimental Protocol 1). Impurities such as the monoester will reduce the crosslinking density, while oxidized disulfide impurities are unreactive in typical thiol-based crosslinking reactions. |
| Presence of Oxidized GDMA | The presence of disulfide impurities reduces the concentration of active thiol groups available for crosslinking. Purify the GDMA via vacuum distillation or column chromatography to remove these higher molecular weight impurities (see Experimental Protocols 2 & 3). |
| Incorrect Stoichiometry | Recalculate the molar equivalents of GDMA required for your reaction, accounting for the purity of your material. If the purity is lower than specified, you will need to add more GDMA to achieve the desired crosslinking. |
| Reaction Inhibition | Acidic impurities, such as residual thioglycolic acid, can interfere with certain reaction mechanisms. Consider washing the GDMA solution with a mild base (e.g., dilute sodium bicarbonate solution) followed by drying before use. |
Problem 2: Unexpected Side Products or Polymer Properties
| Potential Cause | Troubleshooting Steps |
| Presence of Monoester Impurity | The 2-hydroxyethyl mercaptoacetate monoester has only one thiol group and one hydroxyl group. In polymerization reactions, this can act as a chain terminator or alter the polymer's final properties. Purify the GDMA to remove the monoester. |
| Residual Ethylene Glycol | Unreacted ethylene glycol can be incorporated into polymer chains, affecting properties like flexibility and thermal stability.[9][10][11][12] Purification by vacuum distillation is effective at removing residual ethylene glycol.[13][14] |
| Degradation of GDMA | At elevated temperatures, GDMA can degrade. Ensure your reaction temperature is appropriate and consider running the reaction under an inert atmosphere to prevent oxidative degradation. |
Problem 3: Strong, Unpleasant Odor
| Potential Cause | Troubleshooting Steps |
| Residual Thioglycolic Acid | Thioglycolic acid has a very strong, unpleasant odor.[5][6] Its presence, even in trace amounts, can be noticeable. |
| Handling and Storage | Thiols in general have strong odors.[1] Ensure all handling is done in a well-ventilated fume hood. Proper storage under an inert atmosphere can also help contain volatile impurities. |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered when using this compound.
Caption: Troubleshooting workflow for this compound reactions.
Synthesis and Impurity Formation
The following diagram illustrates the synthesis of this compound and the formation of common impurities.
Caption: Synthesis of GDMA and formation of common impurities.
Experimental Protocols
Experimental Protocol 1: Purity Analysis of this compound by GC-MS
Objective: To identify and quantify impurities in a GDMA sample.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
-
A suitable capillary column (e.g., a polar polyethylene (B3416737) glycol phase or a non-polar polydimethylsiloxane (B3030410) phase, depending on the target impurities).[15]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the GDMA sample (e.g., 1 mg/mL) in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
-
Instrument Setup:
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes. (This program may need to be optimized for your specific column and instrument).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Scan from m/z 40 to 400.
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Analysis:
-
Identify the main peak corresponding to GDMA.
-
Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST) and by interpreting the fragmentation patterns.
-
Quantify the impurities by integrating the peak areas and expressing them as a percentage of the total area (assuming similar response factors for a preliminary assessment). For more accurate quantification, calibration with standards of the expected impurities is necessary.
-
Experimental Protocol 2: Purification of this compound by Vacuum Distillation
Objective: To remove non-volatile impurities and unreacted starting materials from crude GDMA.
Apparatus:
-
Standard vacuum distillation glassware setup (distilling flask, condenser, receiving flask).
-
Vacuum pump, vacuum gauge, and cold trap.
-
Heating mantle with a magnetic stirrer.
Procedure:
-
Setup: Assemble the vacuum distillation apparatus, ensuring all joints are well-sealed.
-
Charging the Flask: Add the crude GDMA to the distilling flask along with a magnetic stir bar.
-
Applying Vacuum: Slowly apply vacuum to the system.
-
Heating: Once a stable vacuum is achieved (e.g., <1 mmHg), begin to gently heat the distilling flask with stirring.
-
Fraction Collection:
-
Collect any low-boiling fractions (forerun), which may contain residual solvents or volatile impurities, in a separate receiving flask.
-
As the temperature of the vapor stabilizes at the boiling point of GDMA at the applied pressure (literature value: 137-139°C at 2 mmHg), switch to a clean receiving flask to collect the pure product.[2]
-
Monitor the distillation temperature closely. A significant drop in temperature indicates that the product has been distilled.
-
-
Shutdown: Stop the heating and allow the system to cool to room temperature before slowly releasing the vacuum.
Experimental Protocol 3: Purification of this compound by Column Chromatography
Objective: To separate GDMA from impurities with different polarities.
Materials:
-
Silica (B1680970) gel (for normal-phase chromatography).
-
A suitable solvent system (eluent), to be determined by Thin Layer Chromatography (TLC) analysis (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Chromatography column.
Procedure:
-
Column Packing: Pack a chromatography column with silica gel slurried in the non-polar component of your eluent.
-
Sample Loading: Dissolve the crude GDMA in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if necessary.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure GDMA.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified GDMA.
References
- 1. CAS 123-81-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 123-81-9 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 123-81-9 [amp.chemicalbook.com]
- 5. MERCAPTOACETIC ACID (THIOGLYCOLIC ACID) - Ataman Kimya [atamanchemicals.com]
- 6. Thioglycolic Acid | HSCH2COOH | CID 1133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 123-81-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Effect of the side ethylene glycol and hydroxyl groups on the polymerization kinetics of oligo(ethylene glycol methacrylates). An experimental and modeling investigation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. sae.org [sae.org]
- 15. GC Analysis of Glycols and Diols [sigmaaldrich.com]
Inhibition of Glycol dimercaptoacetate polymerization and how to avoid it
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted polymerization of Glycol dimercaptoacetate (GDMA) during their experiments.
Troubleshooting Guide: Unwanted GDMA Polymerization
Unwanted polymerization of this compound (GDMA) can manifest as increased viscosity, gel formation, or the appearance of solid precipitates in your sample. This guide provides a systematic approach to identifying and resolving these issues.
Problem: Increased Viscosity or Gel Formation in GDMA Solution
| Potential Cause | Recommended Action | Verification Method |
| Oxidative Polymerization | The thiol groups (-SH) in GDMA can oxidize to form disulfide bonds (-S-S-), leading to the formation of oligomers and polymers.[1] This process is often accelerated by exposure to air (oxygen), heat, and light. | 1. Inert Atmosphere: Handle and store GDMA under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1] 2. Low Temperature Storage: Store GDMA at recommended low temperatures (typically 2-8 °C) to reduce the rate of oxidation. 3. Light Protection: Store GDMA in amber vials or protect it from light to prevent photo-oxidation. |
| Free Radical Polymerization | Trace impurities, such as peroxides or metal ions, can initiate free-radical polymerization. This can also be triggered by exposure to UV light or high temperatures. | 1. Use High-Purity GDMA: Ensure the GDMA used is of high purity and free from contaminants. 2. Add a Radical Scavenger: Incorporate a suitable free-radical inhibitor at an appropriate concentration. (See Table 2 for examples). 3. Control Temperature: Avoid exposing GDMA to excessive heat during experiments. |
| Contamination | Contamination with incompatible chemicals, such as strong bases or oxidizing agents, can catalyze polymerization.[1] | 1. Thoroughly Clean Glassware: Ensure all glassware and equipment are meticulously cleaned and dried before use. 2. Check for Chemical Compatibility: Review the compatibility of all reagents and solvents that will come into contact with GDMA. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of this compound (GDMA) polymerization?
GDMA can polymerize through two main pathways:
-
Oxidative Polymerization: The thiol (-SH) groups on GDMA molecules can oxidize, particularly in the presence of oxygen, to form disulfide (-S-S-) bonds. This links the GDMA monomers together, forming oligomers and eventually a polymer network.
-
Free-Radical Polymerization: Although less common for thiols alone, in the presence of initiators (like peroxides) or certain catalysts, a free-radical chain reaction can occur, leading to polymerization.
2. How can I prevent the polymerization of GDMA during storage?
Proper storage is crucial for maintaining the stability of GDMA. Follow these guidelines:
-
Inert Atmosphere: Store GDMA under an inert gas like nitrogen or argon to prevent oxidation.[1]
-
Low Temperature: Store at refrigerated temperatures (2-8°C) to slow down potential reactions.
-
Light Protection: Use amber glass containers or store in the dark to prevent light-induced reactions.
-
Sealed Containers: Ensure the container is tightly sealed to prevent exposure to air and moisture.[1]
3. What inhibitors can be used to prevent GDMA polymerization, and at what concentrations?
Several types of free-radical inhibitors can be effective. The optimal choice and concentration may require some empirical testing for your specific application.
Table 1: Common Free-Radical Inhibitors for Monomers
| Inhibitor Class | Examples | Typical Concentration Range (ppm) | Mechanism of Action |
| Phenolic Compounds | Hydroquinone (HQ), Butylated Hydroxytoluene (BHT) | 100 - 1000 | Hydrogen donation to trap radical species. |
| Nitroso Compounds | 4-methoxy-TEMPO, Ammonium N-Nitrosophenylhydroxylamine | 50 - 500 | Act as radical scavengers. |
| Amines | Phenothiazine | 100 - 500 | Hydrogen donation and radical trapping. |
4. My GDMA solution has become cloudy. What should I do?
Cloudiness or the formation of a precipitate is a strong indicator of polymerization.
-
Do not use: The material is likely partially polymerized and will not perform as expected in your experiments.
-
Investigate the cause: Review your storage and handling procedures to identify the potential source of the problem (e.g., exposure to air, high temperature, contamination).
-
Consider purification (with caution): For valuable materials, it might be possible to remove oligomers, but this is a complex process and may not be feasible for highly polymerized samples.
5. How can I test the stability of my GDMA sample?
An accelerated stability study can help assess the shelf-life and identify potential issues.
-
Method: Divide a batch of GDMA into several samples and store them under different stress conditions (e.g., elevated temperature, exposure to air, exposure to UV light).
-
Analysis: At regular intervals, analyze the samples for signs of degradation, such as changes in appearance, viscosity, or the formation of oligomers (detectable by GPC).
-
Control: Always include a control sample stored under ideal conditions (inert atmosphere, low temperature, dark).
Experimental Protocols
Protocol 1: General Handling Procedure for this compound (GDMA)
This protocol outlines the best practices for handling GDMA to minimize the risk of unwanted polymerization.
-
Preparation:
-
Work in a well-ventilated fume hood.
-
Ensure all glassware and equipment are clean and dry.
-
Purge all reaction vessels and storage containers with an inert gas (e.g., nitrogen or argon).
-
-
Handling:
-
Allow the GDMA container to warm to room temperature before opening to prevent condensation of moisture into the cold liquid.
-
Use a syringe or cannula to transfer GDMA under a positive pressure of inert gas.
-
If inhibitors are required, add them to the solvent or reaction mixture before introducing the GDMA.
-
-
Storage:
-
After use, flush the headspace of the GDMA container with inert gas before sealing tightly.
-
Store the container at the recommended refrigerated temperature and protect it from light.
-
Protocol 2: Screening for Effective Inhibitors
This protocol provides a method to evaluate the effectiveness of different inhibitors in preventing the thermally induced polymerization of GDMA.
-
Preparation of Samples:
-
Prepare a series of small, sealed vials.
-
To each vial, add a measured amount of GDMA.
-
Add a different inhibitor from a stock solution to each vial to achieve the desired final concentration (e.g., 100, 200, 500 ppm). Include a control vial with no inhibitor.
-
Blanket the headspace of each vial with an inert gas before sealing.
-
-
Accelerated Aging:
-
Place the vials in a controlled temperature oven at a moderately elevated temperature (e.g., 40-50°C).
-
-
Monitoring:
-
At regular time points (e.g., 24, 48, 72 hours), remove a set of vials from the oven.
-
Visually inspect for any changes in appearance (clarity, color, precipitate).
-
Measure the viscosity of the samples.
-
(Optional) Analyze the samples by GPC to quantify the formation of oligomers and polymers.
-
-
Evaluation:
-
Compare the results from the inhibited samples to the control. The most effective inhibitor will show the least change in appearance and viscosity and the lowest formation of high molecular weight species.
-
Diagrams
Caption: Potential pathways for this compound (GDMA) polymerization.
Caption: Troubleshooting workflow for unwanted GDMA polymerization.
References
Technical Support Center: Improving the Mechanical Properties of Glycol Dimercaptoacetate (GDMA) Polymers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the mechanical properties of Glycol Dimercaptoacetate (GDMA) based polymers. The following sections offer frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the mechanical properties of GDMA polymers?
A1: The mechanical properties of GDMA-based polymers are primarily influenced by the following factors:
-
Monomer Stoichiometry: The molar ratio of thiol groups (from GDMA) to ene groups (from a co-monomer, typically a multifunctional acrylate) is critical. An off-stoichiometry can lead to incomplete crosslinking and inferior mechanical properties.
-
Crosslinking Density: The functionality (number of reactive groups per molecule) of the monomers used will determine the crosslink density of the final polymer network. Higher functionality generally leads to a stiffer and more brittle material.
-
Curing Conditions: UV light intensity, exposure time, and temperature can significantly impact the extent of polymerization and, consequently, the mechanical performance of the polymer.
-
Photoinitiator Concentration: The type and concentration of the photoinitiator affect the rate and efficiency of the photopolymerization reaction.
-
Presence of Inhibitors: Dissolved oxygen can inhibit radical polymerization, leading to incomplete curing, especially at the surface.
Q2: How can I increase the tensile strength of my GDMA polymer?
A2: To increase the tensile strength, consider the following:
-
Optimize Thiol-Ene Ratio: Ensure a stoichiometric balance between thiol and ene functional groups to maximize crosslinking. For thiol-acrylate systems, a 1:1 ratio is often a good starting point, but empirical optimization is recommended.
-
Increase Crosslinking Density: Incorporate a higher functionality co-monomer (e.g., a tri- or tetra-acrylate) to create a more tightly crosslinked network.
-
Ensure Complete Curing: Increase the UV exposure time or intensity to drive the polymerization reaction to completion. Post-curing at an elevated temperature (thermal post-curing) can also help to react any remaining functional groups.
Q3: My GDMA polymer is too brittle. How can I improve its flexibility?
A3: To enhance the flexibility and reduce the brittleness of your GDMA polymer:
-
Introduce a Flexible Monomer: Co-polymerize with a monomer containing a longer, more flexible backbone, such as a long-chain polyethylene (B3416737) glycol diacrylate (PEGDA).
-
Decrease Crosslinking Density: Use a lower functionality co-monomer (e.g., a diacrylate instead of a triacrylate) to reduce the crosslink density of the network.
-
Adjust Monomer Ratio: A slight excess of the thiol monomer can sometimes lead to a more flexible network due to chain transfer reactions that can limit the kinetic chain length of the acrylate (B77674) polymerization.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during the preparation of GDMA polymers.
Issue 1: Low Tensile Strength and/or Modulus
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Incomplete Polymerization | Increase UV exposure time or intensity. Consider a thermal post-cure step (e.g., 1 hour at a temperature above the glass transition temperature). |
| Incorrect Monomer Stoichiometry | Carefully calculate and verify the molar ratio of thiol to ene functional groups. A 1:1 ratio is a good starting point for thiol-acrylate systems. |
| Oxygen Inhibition | Perform polymerization in an inert atmosphere (e.g., nitrogen or argon). Alternatively, increase the photoinitiator concentration or use a co-initiator that is less sensitive to oxygen. |
| Low Crosslink Density | If higher stiffness is desired, co-polymerize with a monomer of higher functionality (e.g., trimethylolpropane (B17298) triacrylate). |
| Phase Separation | Ensure complete miscibility of all monomers and the photoinitiator before curing. |
Issue 2: Polymer is Brittle and Fractures Easily
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Excessively High Crosslink Density | Co-polymerize with a lower functionality monomer or a monomer with a more flexible backbone structure (e.g., a long-chain diacrylate). |
| Inhomogeneous Network Formation | Ensure uniform mixing of all components before photopolymerization. |
| Stress Concentration Points | Prepare samples with smooth surfaces and avoid sharp corners or notches that can act as stress concentrators. |
Issue 3: Inconsistent or Tacky Surface After Curing
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Oxygen Inhibition at the Surface | Cure the sample under a nitrogen or argon atmosphere. Alternatively, cover the sample with a transparent film (e.g., PET) to limit oxygen exposure. Adding thiols can also help reduce oxygen inhibition. |
| Insufficient UV Dose at the Surface | Ensure the UV lamp is positioned for uniform and adequate irradiation of the entire sample surface. |
| Photoinitiator Bleaching | If using a photobleaching initiator, ensure the initial concentration is sufficient for complete surface cure. |
Experimental Protocols
Protocol 1: Sample Preparation for Mechanical Testing
-
Formulation Preparation:
-
Accurately weigh the this compound (GDMA), multifunctional acrylate co-monomer(s), and photoinitiator into a light-protected container (e.g., an amber vial).
-
Thoroughly mix the components until a homogeneous solution is obtained. Gentle heating or vortexing can be used to aid mixing, but avoid introducing air bubbles.
-
Degas the mixture in a vacuum chamber to remove dissolved oxygen.
-
-
Molding:
-
Prepare a mold with the desired specimen geometry (e.g., according to ASTM D638 for tensile testing). The mold should be made of a material that is inert to the monomers and transparent to UV light if curing from one side.
-
Carefully pour the degassed monomer mixture into the mold, avoiding the introduction of air bubbles.
-
If necessary, place a transparent cover slip over the mold.
-
-
Photopolymerization (Curing):
-
Place the filled mold in a UV curing chamber with a controlled light source of known wavelength and intensity.
-
Expose the sample to UV radiation for a predetermined time to ensure complete polymerization.
-
If required, flip the mold and expose the other side to ensure uniform curing through the thickness.
-
-
Post-Curing and Demolding:
-
After UV exposure, carefully remove the cured polymer specimen from the mold.
-
For some applications, a thermal post-cure may be beneficial. Place the demolded specimen in an oven at a temperature slightly above its glass transition temperature for a specified period (e.g., 1-2 hours).
-
Allow the specimen to cool to room temperature slowly.
-
-
Conditioning:
-
Condition the specimens at a standard temperature and humidity (e.g., 23 °C and 50% relative humidity) for at least 40 hours before mechanical testing, as specified in relevant ASTM standards.
-
Protocol 2: Tensile Testing (based on ASTM D638/D5083)
-
Specimen Measurement:
-
Measure the width and thickness of the gauge section of the tensile test specimen at several points and calculate the average cross-sectional area.
-
-
Test Setup:
-
Mount the specimen in the grips of a universal testing machine. Ensure the specimen is aligned vertically and that the grips are tightened securely but not so tightly as to cause premature failure at the grips.
-
Attach an extensometer to the gauge section of the specimen to accurately measure strain.
-
-
Testing:
-
Set the crosshead speed to a constant rate as specified by the relevant standard (e.g., 5 mm/min).
-
Start the test and record the load and extension data until the specimen fractures.
-
-
Data Analysis:
-
From the load-extension curve, calculate the following properties:
-
Tensile Strength: The maximum stress the material can withstand before failure.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
-
Protocol 3: Dynamic Mechanical Analysis (DMA)
-
Specimen Preparation:
-
Prepare rectangular specimens of the GDMA polymer with precise dimensions suitable for the DMA instrument's clamping fixture (e.g., tensile or three-point bending mode).
-
-
Test Setup:
-
Mount the specimen in the appropriate fixture within the DMA.
-
Apply a small static pre-load to ensure the sample remains taut during the test.
-
-
Testing Parameters:
-
Set the desired temperature range for the scan (e.g., from a sub-ambient temperature to above the glass transition temperature).
-
Select a heating rate (e.g., 3 °C/min).
-
Choose a frequency for the oscillating strain (e.g., 1 Hz).
-
Set the strain amplitude to a value within the linear viscoelastic region of the material.
-
-
Data Acquisition and Analysis:
-
Begin the temperature sweep and record the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.
-
The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve or the onset of the drop in the storage modulus.
-
Visualizations
Caption: Experimental workflow for the preparation and mechanical characterization of GDMA polymers.
Caption: Troubleshooting guide for addressing brittleness in GDMA polymers.
Technical Support Center: Glycol Dimercaptoacetate (GDMA) Solubility and Handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues related to Glycol dimercaptoacetate (GDMA) in various reaction media.
Frequently Asked Questions (FAQs)
1. What is the general solubility of this compound (GDMA)?
This compound (GDMA) is a clear, colorless liquid that is poorly soluble in water, with a reported solubility of 20 g/L at 20°C.[1][2] It is, however, miscible with alcohols and soluble in various organic solvents, including ethers.[3][4]
2. What are the known solubility characteristics of GDMA in common organic solvents?
While comprehensive quantitative data is limited in publicly available literature, based on its chemical structure and available information, the following qualitative solubility profile can be inferred:
| Solvent Class | Representative Solvents | Expected Solubility |
| Alcohols | Methanol, Ethanol, Isopropanol | Miscible |
| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | Soluble |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Soluble |
| Aromatic Hydrocarbons | Toluene, Xylene | Soluble |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetone | Likely Soluble |
| Esters | Ethyl acetate | Likely Soluble |
| Water | - | Poorly Soluble (20 g/L at 20°C)[1][2] |
3. What is the pKa of this compound?
The predicted pKa of the thiol groups in GDMA is approximately 7.51.[1] This indicates that in basic conditions (pH > 7.51), the thiol groups will be deprotonated to form thiolate anions, which can affect the compound's reactivity and solubility.
4. Is this compound stable?
GDMA, as a thiol-containing compound, is susceptible to oxidation, especially in the presence of air, which can lead to the formation of disulfide-linked oligomers or polymers. The parent compound, thioglycolic acid, is known to oxidize when exposed to air. For this reason, it is recommended to handle GDMA under an inert atmosphere (e.g., nitrogen or argon) if the application is sensitive to such impurities.
Additionally, thioglycolic acid can undergo self-condensation at elevated temperatures. While specific data for GDMA is not available, it is advisable to avoid prolonged exposure to high temperatures to minimize potential degradation. The stability of related thiolated polymers has been shown to be sensitive to humidity.
Troubleshooting Guides
Issue: GDMA is not dissolving in my chosen solvent.
This is a common issue that can often be resolved with a systematic approach. The following guide provides a logical workflow to address this problem.
Caption: Troubleshooting workflow for GDMA dissolution.
Issue: GDMA precipitates out of solution during the reaction.
Precipitation during a reaction can be caused by several factors, including changes in temperature, concentration, or the composition of the reaction mixture.
-
Possible Cause 1: Temperature Change. If the reaction is run at a different temperature than the initial dissolution, the solubility of GDMA may decrease.
-
Solution: Try to maintain a constant reaction temperature. If the reaction must be cooled, ensure that the concentration of GDMA is below its saturation point at the lower temperature.
-
-
Possible Cause 2: Change in Solvent Composition. The addition of other reactants or reagents can alter the overall polarity of the reaction medium, reducing the solubility of GDMA.
-
Solution: Consider using a co-solvent system from the start that can accommodate all reaction components. Alternatively, add the subsequent reagents more slowly to allow the mixture to remain homogeneous.
-
-
Possible Cause 3: Reaction Byproducts. The formation of byproducts that are insoluble in the reaction medium can sometimes co-precipitate with the starting material.
-
Solution: Analyze the precipitate to determine its composition. If it is a byproduct, a different solvent system or reaction conditions may be necessary.
-
-
Possible Cause 4: Disulfide Formation. If the reaction is sensitive to oxidation and not performed under an inert atmosphere, GDMA can oxidize to form less soluble disulfide-linked species.
-
Solution: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before adding GDMA and maintain a positive pressure of the inert gas throughout the reaction.
-
Experimental Protocols
Protocol for the Dissolution of this compound in an Organic Solvent
This protocol outlines a general procedure for dissolving GDMA for use in a chemical reaction.
Caption: General experimental workflow for dissolving GDMA.
Methodology Details:
-
Preparation of the Reaction Vessel: Use a clean, dry glass vessel of appropriate size equipped with a magnetic stir bar.
-
Solvent Addition: Add the calculated volume of the chosen organic solvent to the vessel.
-
Inert Atmosphere (Recommended): For reactions sensitive to oxidation, it is advisable to deoxygenate the solvent by bubbling an inert gas (nitrogen or argon) through it for 15-30 minutes. After deoxygenation, maintain a positive pressure of the inert gas.
-
Addition of GDMA: While stirring the solvent, slowly add the pre-weighed amount of this compound.
-
Dissolution: Continue stirring at room temperature. The time required for complete dissolution will depend on the solvent, concentration, and stirring speed.
-
Troubleshooting: If the GDMA does not dissolve completely, refer to the troubleshooting guide above. Gentle heating or the addition of a co-solvent may be necessary.
-
Proceed with Reaction: Once a clear, homogeneous solution is obtained, the other reagents can be added according to the specific reaction protocol.
References
Characterizing and minimizing impurities in Glycol dimercaptoacetate
Welcome to the Technical Support Center for Glycol Dimercaptoacetate (GDMA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on characterizing and minimizing impurities during the synthesis and handling of GDMA.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GDMA) and how is it synthesized?
A1: this compound (CAS No. 123-81-9) is a diester of ethylene (B1197577) glycol and thioglycolic acid.[1][2] It is a colorless to pale yellow liquid with a characteristic thiol odor.[1] The primary synthesis route is the direct esterification of ethylene glycol with thioglycolic acid, typically in the presence of an acid catalyst.[2]
Q2: What are the common impurities I might encounter in my GDMA sample?
A2: Impurities in GDMA can originate from the starting materials, side reactions during synthesis, or degradation upon storage. Common impurities include:
-
Starting Materials: Unreacted ethylene glycol and thioglycolic acid.
-
Side-Reaction Products:
-
2-Hydroxyethyl mercaptoacetate: Formed from incomplete esterification of ethylene glycol.
-
Dithiodiglycolic acid: Results from the oxidation of the thiol groups in thioglycolic acid.
-
Polymers: Higher molecular weight species formed through intermolecular reactions.
-
-
Degradation Products: Oxidation and hydrolysis products can form upon exposure to air and moisture.
Q3: How can I detect and characterize these impurities?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the analysis of GDMA purity.
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are powerful techniques for separating and identifying volatile impurities.[3][4] GC with a flame ionization detector (FID) can be used for quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the main product and any impurities present.[5]
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile impurities and for monitoring the reaction progress.
Q4: What are the key parameters to control during synthesis to minimize impurity formation?
A4: To minimize impurities, careful control of reaction conditions is crucial:
-
Stoichiometry: Using a slight excess of one reactant can help drive the reaction to completion, but may require removal later. For similar esterifications, a molar ratio of 2.2-3:1 of the acid to the alcohol has been suggested to favor the di-substituted product.[6]
-
Catalyst: The choice and amount of acid catalyst (e.g., p-toluenesulfonic acid) can affect reaction rate and side reactions.[6]
-
Temperature: The reaction temperature should be optimized to ensure a reasonable reaction rate without promoting degradation or unwanted side reactions. A range of 100-160°C has been used in similar esterifications.[6]
-
Water Removal: Efficient removal of water formed during the esterification is essential to drive the equilibrium towards product formation. Azeotropic distillation is a common method.[6]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of thiol groups.
Troubleshooting Guides
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of GDMA | - Incomplete reaction. - Inefficient water removal. - Suboptimal reaction temperature or time. - Catalyst deactivation. | - Monitor the reaction progress using TLC or GC. - Ensure the azeotropic distillation apparatus is functioning correctly. - Optimize reaction temperature and time based on small-scale experiments. - Use a fresh or appropriately activated catalyst. |
| Presence of 2-Hydroxyethyl mercaptoacetate | Incomplete esterification of one of the ethylene glycol hydroxyl groups. | - Increase the molar ratio of thioglycolic acid to ethylene glycol. - Extend the reaction time. - Ensure efficient water removal to drive the reaction to completion. |
| Yellowing of the Product | Oxidation of thiol groups to disulfides (e.g., dithiodiglycolic acid). | - Conduct the synthesis and purification under an inert atmosphere. - Use degassed solvents and reagents. - Store the final product under an inert atmosphere and protected from light. |
| High Water Content in Final Product | - Incomplete drying of the reaction mixture. - Absorption of atmospheric moisture during workup or storage. | - Ensure the organic phase is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate) before solvent removal. - Handle and store the final product in a dry, inert atmosphere. |
| Unexpected Peaks in GC or NMR | - Contaminants in starting materials. - Formation of other side-products (e.g., ethers, polymers). - Contamination from glassware or equipment. | - Analyze the purity of starting materials before use. - Use GC-MS to identify the molecular weight and fragmentation pattern of the unknown peaks. - Consult NMR impurity tables to identify common solvent or grease peaks. - Ensure all glassware is scrupulously clean and dry. |
Data Presentation
Table 1: Common Impurities in this compound and their Characterization
| Impurity | Chemical Structure | Potential Analytical Signature (¹H NMR) | Potential Analytical Signature (MS) |
| Ethylene Glycol | HO-CH₂-CH₂-OH | Singlet around 3.7 ppm (CH₂) and a broad singlet for the OH protons. | M+ at m/z 62 |
| Thioglycolic Acid | HS-CH₂-COOH | Singlet around 3.2 ppm (CH₂) and a broad singlet for the SH and COOH protons. | M+ at m/z 92 |
| 2-Hydroxyethyl mercaptoacetate | HS-CH₂-COO-CH₂-CH₂-OH | Triplets around 3.8 ppm and 4.2 ppm for the -O-CH₂-CH₂-O- protons, a singlet for the -S-CH₂- protons. | M+ at m/z 136 |
| Dithiodiglycolic acid | (HOOC-CH₂-S)₂ | Singlet around 3.6 ppm for the CH₂ protons.[7] | M+ at m/z 182 |
Note: Exact chemical shifts can vary depending on the solvent and other factors.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a general guideline based on typical esterification procedures. Optimization may be required.
Materials:
-
Ethylene glycol
-
Thioglycolic acid
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (for azeotropic water removal)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add ethylene glycol, toluene, and a molar excess of thioglycolic acid (e.g., 2.2 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.05 equivalents).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until the theoretical amount of water is collected, or until reaction completion is confirmed by a suitable monitoring technique (e.g., TLC or GC).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Protocol 2: GC-MS Analysis of GDMA Purity
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS).
-
Capillary column suitable for polar analytes (e.g., DB-WAX or equivalent).
Sample Preparation:
-
Prepare a stock solution of the GDMA sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Prepare calibration standards of expected impurities (if available) in the same solvent.
GC-MS Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
Note: These conditions are a starting point and should be optimized for the specific instrument and impurities of interest.
Visualizations
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Caption: Logical relationships of impurity formation in GDMA synthesis.
References
- 1. CAS 123-81-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 123-81-9 [chemicalbook.com]
- 3. gcms.cz [gcms.cz]
- 4. Validated GC-MS methods to detect ethylene, diethylene, and triethylene glycol in serum, plasma, and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [13C NMR spectroscopic determination of diethyleneglycol in wine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN103724195A - Synthetic method of ethylene glycol diacetate - Google Patents [patents.google.com]
- 7. Dithiodiglycolic acid | C4H6O4S2 | CID 68164 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Thiol-Ene Reaction Kinetics with Glycol Dimercaptoacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiol-ene reactions involving Glycol dimercaptoacetate.
Troubleshooting Guides
This section addresses common issues encountered during thiol-ene reactions with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Slow or Incomplete Reaction
Q: My thiol-ene reaction with this compound is proceeding very slowly or has stalled before reaching full conversion. What are the likely causes and how can I troubleshoot this?
A: Low conversion rates in thiol-ene reactions can arise from several factors. A systematic approach to troubleshooting is recommended.[1]
-
Initiator Issues:
-
Low Initiator Concentration: The concentration of the radical initiator is critical. Too little initiator will generate an insufficient number of radicals to sustain the reaction.[1] Consider increasing the photoinitiator (e.g., DMPA, I2959, LAP) or thermal initiator (e.g., AIBN) concentration incrementally (e.g., from 0.1 mol% to 1-5 mol%).[1][2][3]
-
Inappropriate Initiator: Ensure the chosen initiator is suitable for your reaction conditions. For photoinitiated reactions, the absorption spectrum of the photoinitiator should overlap with the emission spectrum of your UV lamp.[4] For thermally initiated reactions, the decomposition temperature of the initiator should be appropriate for your desired reaction temperature.
-
-
Oxygen Inhibition:
-
Reactant Stoichiometry and Reactivity:
-
Stoichiometry: While a 1:1 stoichiometric ratio of thiol to ene functional groups is theoretically ideal for achieving high molecular weight polymers, slight adjustments can sometimes be beneficial.[1] An excess of one component may be necessary depending on the relative reactivities.
-
Ene Reactivity: The structure of the 'ene' reactant plays a significant role in the reaction kinetics. Electron-rich enes generally react faster than electron-poor enes.[6] If you are using a less reactive ene, a higher initiator concentration or longer reaction time may be necessary.
-
-
Presence of Inhibitors:
-
Reaction Conditions:
-
Light Intensity (Photo-reactions): For photoinitiated reactions, ensure the UV lamp is functioning correctly and the intensity is sufficient. The distance between the lamp and the reaction vessel is also a critical parameter.
-
Temperature (Thermal reactions): For thermally initiated reactions, ensure the reaction temperature is optimal for the chosen initiator and reactants.
-
Issue 2: Formation of Side Products
Q: I am observing the formation of unexpected side products in my reaction. What are the common side reactions and how can I minimize them?
A: The two most prevalent side reactions in radical-mediated thiol-ene chemistry are disulfide formation and homopolymerization of the ene.[1]
-
Disulfide Formation: Thiyl radicals can combine to form disulfide bonds (R-S-S-R). This is a termination step that consumes radicals and is more likely to occur if the concentration of the ene is low or if the ene is unreactive.[1]
-
Mitigation: Ensure an adequate concentration of a reactive ene is present to favor the propagation step over radical-radical coupling. Maintaining a well-mixed reaction can also help.
-
-
Ene Homopolymerization: This is a significant issue, particularly with electron-poor alkenes like acrylates. The carbon-centered radical formed after the initial thiol addition can add to another ene monomer instead of undergoing chain transfer with a thiol.[1][5]
-
Mitigation: To favor the desired step-growth mechanism, ensure a high concentration of the thiol is present. Adjusting the stoichiometry to have a slight excess of thiol can sometimes be beneficial. The choice of 'ene' is also critical; enes less prone to homopolymerization, such as allyl ethers, can be used.
-
Frequently Asked Questions (FAQs)
Q1: How can I control the rate of my thiol-ene reaction with this compound?
A: The kinetics of the thiol-ene reaction can be controlled by several factors:
-
Initiator Concentration: The reaction rate is directly proportional to the square root of the initiator concentration. Increasing the initiator concentration will increase the rate of radical generation and thus the overall reaction rate.
-
Light Intensity (for photo-reactions): For photopolymerizations, the reaction rate is directly proportional to the light intensity. Higher intensity leads to a faster reaction.
-
Temperature: For thermally initiated reactions, increasing the temperature will increase the rate of initiator decomposition and the overall reaction rate.
-
Thiol and Ene Structure: The inherent reactivity of the thiol and ene components affects the propagation and chain transfer rate constants, thereby influencing the overall reaction rate.[9][10] While this compound is a primary thiol, which is generally highly reactive, the ene structure will significantly impact kinetics.[11]
-
Inhibitors: The addition of radical inhibitors can be used to slow down or stop the reaction, providing temporal control.
Q2: What is the optimal stoichiometric ratio of this compound to my 'ene' reactant?
A: For a complete reaction leading to a high molecular weight polymer, a 1:1 stoichiometric ratio of thiol to ene functional groups is generally ideal.[1] However, the optimal ratio can be influenced by the specific reactivities of the thiol and ene. For instance, if ene homopolymerization is a concern, a slight excess of the thiol (this compound) can be used to favor the chain transfer step.
Q3: Can I run the reaction in the presence of oxygen?
A: It is highly recommended to perform radical-mediated thiol-ene reactions in an inert atmosphere (e.g., under nitrogen or argon). Oxygen is a known inhibitor of radical polymerizations and will significantly slow down or even prevent the reaction from occurring.[5]
Q4: What analytical techniques can I use to monitor the kinetics of my reaction?
A: Several techniques can be employed to follow the progress of a thiol-ene reaction:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is a common and convenient method. The disappearance of the thiol S-H stretching peak (around 2570 cm⁻¹) and the C=C stretching peak of the ene can be monitored over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of proton signals corresponding to the thiol and ene functional groups and the appearance of new signals from the thioether product.[12][13] "In situ" UV irradiation NMR spectroscopy can provide real-time kinetic data.[12]
-
Differential Scanning Calorimetry (DSC): Photo-DSC can be used to measure the heat flow during a photoinitiated polymerization, which is proportional to the reaction rate.[14]
-
Rheology: For reactions that form a gel, the change in viscosity and the gel point can be monitored using a rheometer.[2]
Data Presentation
Table 1: Factors Influencing the Kinetics of Thiol-Ene Reactions
| Factor | Effect on Reaction Rate | Typical Range/Value | Notes |
| Initiator Concentration | Increases with concentration | 0.1 - 5.0 mol% | Higher concentrations can lead to side reactions.[1] |
| Light Intensity | Increases with intensity | Varies with setup | Crucial for photoinitiated reactions. |
| Temperature | Increases with temperature | Varies with initiator | Primarily for thermally initiated reactions. |
| Oxygen | Strong inhibition | Should be minimized | Degassing is essential.[5] |
| Thiol Reactivity | Primary > Secondary > Tertiary | N/A | This compound is a primary thiol.[11] |
| Ene Reactivity | Electron-rich > Electron-poor | N/A | Norbornenes and vinyl ethers are highly reactive.[15] |
| Inhibitor Concentration | Decreases with concentration | ppm levels | Can be used for temporal control. |
Experimental Protocols
Protocol 1: Photoinitiated Thiol-Ene Reaction with this compound
This protocol provides a general guideline and may require optimization for specific 'ene' reactants and applications.
Materials:
-
This compound
-
'Ene' reactant (e.g., a di- or multifunctional allyl or norbornene compound)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous solvent (if required, e.g., THF, DMF)
-
Reaction vessel (e.g., quartz tube or vial transparent to UV light)
-
UV lamp (e.g., 365 nm)
-
Nitrogen or Argon source for degassing
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: In a suitable reaction vessel, accurately weigh the this compound, the 'ene' reactant (maintaining a 1:1 molar ratio of thiol to ene functional groups), and the photoinitiator (e.g., 0.5 mol% relative to the limiting functional group).
-
Dissolution: If using a solvent, add it to the vessel and stir until all components are fully dissolved. A typical concentration is 0.1-1.0 M.
-
Degassing: Degas the solution by bubbling with a gentle stream of nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Sealing: Seal the reaction vessel securely.
-
Initiation: Place the reaction vessel under the UV lamp at a fixed distance. For consistent results, ensure the setup is the same for all experiments.
-
Reaction: Irradiate the mixture while stirring for the desired amount of time (this can range from minutes to hours depending on the reactants and initiator concentration).
-
Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., FTIR or NMR) by taking aliquots at different time points.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature if necessary. If a solvent was used, remove it under reduced pressure. The resulting product can be purified further if required.
Protocol 2: Thermally Initiated Thiol-Ene Reaction with this compound
Materials:
-
This compound
-
'Ene' reactant
-
Thermal initiator (e.g., Azobisisobutyronitrile, AIBN, 1-5 mol%)
-
Anhydrous solvent (e.g., toluene, DMF)
-
Reaction vessel with a condenser
-
Heating source (e.g., oil bath)
-
Nitrogen or Argon source for degassing
Procedure:
-
Preparation: To a reaction vessel equipped with a condenser, add the this compound, the 'ene' reactant, and the thermal initiator.
-
Dissolution: Add the solvent and stir to dissolve all components.
-
Degassing: Degas the solution by bubbling with nitrogen or argon for 15-30 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN) using an oil bath.
-
Reaction: Maintain the temperature and stir the reaction for the desired time.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC, FTIR, or NMR.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
Visualizations
Caption: Radical-mediated thiol-ene reaction mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.itu.edu.tr [web.itu.edu.tr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 10. Harnessing ene-type and stereochemistry to control reaction kinetics and network architecture in thiol–ene photopolymerizations using maleate and fuma ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01361A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Glycol Dimercaptoacetate Odor in a Laboratory Setting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glycol dimercaptoacetate. The following information is designed to help you effectively manage its potent odor and handle it safely during your experiments.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Persistent "rotten egg" or sulfur-like odor in the lab, even when working in a fume hood. | - Improper handling techniques (e.g., pouring instead of using a syringe).- Contaminated lab equipment (glassware, stir bars, etc.).- Improperly sealed waste containers.- Minor spills or drips outside the primary containment. | - Always conduct all manipulations of this compound deep within a certified chemical fume hood.- Use syringes or cannulas for liquid transfers to minimize odor release.- Immediately decontaminate all equipment after use by submerging in a prepared bleach bath for at least 14 hours.[1] - Seal all solid waste (gloves, wipes) in a plastic bag before disposing of it in a designated hazardous waste container.[2] - Check for and clean any small spills immediately with a proper neutralization and cleanup procedure. |
| Odor complaints from adjacent labs or offices. | - Vapors escaping the fume hood exhaust and re-entering the building's air intake.- Inadequate negative pressure in the laboratory. | - Utilize a bleach trap connected to your experimental apparatus to neutralize volatile thiols before they enter the fume hood exhaust.[1] - Ensure your laboratory's ventilation system is functioning correctly and maintaining proper negative pressure. Contact your institution's environmental health and safety (EHS) office for an assessment. |
| Lingering odor on gloves and personal protective equipment (PPE). | - Permeation of the thiol through standard laboratory gloves.- Contamination of lab coat sleeves or other PPE. | - Double-gloving with nitrile gloves is recommended to provide an extra barrier.- Change gloves immediately if you suspect contamination.- Decontaminate reusable PPE if possible, or dispose of contaminated disposable PPE according to institutional guidelines. |
| Visible residue or oily film on surfaces after working with this compound. | - Aerosol generation during handling.- Minor spills that were not adequately cleaned. | - Decontaminate affected surfaces by wiping them down with a 10% bleach solution, followed by a rinse with water to prevent corrosion of metal surfaces.[3] - For sensitive equipment, use 70% ethanol (B145695) or a manufacturer-recommended disinfectant.[4] |
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why does it have such a strong odor?
A1: this compound (CAS 123-81-9) is a chemical compound containing two mercaptan (thiol) functional groups.[5] Thiols are known for their potent, unpleasant odors, often described as similar to rotten eggs or garlic. This strong smell is due to the presence of sulfur and is detectable even at very low concentrations.[6]
Q2: What is the odor threshold of this compound?
Q3: What are the essential safety precautions when working with this compound?
A3: Due to its odor and potential for irritation, the following safety precautions are crucial:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire (long pants, closed-toe shoes), a lab coat, chemical safety goggles, and nitrile gloves (double-gloving is recommended).[6]
-
Handling: Use the smallest quantities necessary for your experiment. Transfer liquids using a syringe or cannula to minimize vapor release.[1]
-
Waste Disposal: Dispose of all waste contaminated with this compound as hazardous waste according to your institution's guidelines.
Q4: How can I effectively neutralize the odor of this compound on my lab equipment?
A4: The most effective method for neutralizing the odor on glassware and other equipment is through oxidation with a bleach solution. Submerge the contaminated items in a freshly prepared 10% bleach solution (1 part household bleach to 9 parts water) for at least 14 hours.[1][3] After soaking, rinse the equipment thoroughly with water. For metal items, a final rinse with deionized water is recommended to prevent corrosion.[3]
Q5: What should I do in case of a small spill of this compound?
A5: For a small spill within a fume hood:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite (B1170534) or sand.[9]
-
Gently spread a neutralizing agent, such as sodium bicarbonate, over the absorbed spill.[9]
-
Once the reaction (if any) has ceased, carefully scoop the material into a designated hazardous waste container.
-
Decontaminate the spill area with a 10% bleach solution, followed by a water rinse.
For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS office immediately.
Experimental Protocols
Protocol for Decontamination of Glassware
-
Preparation of Bleach Bath: In a designated container inside a chemical fume hood, prepare a 10% bleach solution by adding one part of standard household bleach (containing ~5-8% sodium hypochlorite) to nine parts water.
-
Submersion: Immediately after use, place all contaminated glassware and small equipment (e.g., stir bars) into the bleach bath. Ensure all items are fully submerged.
-
Soaking: Allow the items to soak for a minimum of 14 hours to ensure complete oxidation of the thiol compounds.[1]
-
Rinsing: After soaking, carefully remove the items from the bleach bath and rinse them thoroughly with tap water.
-
Final Rinse: For sensitive applications, perform a final rinse with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Protocol for Setting Up a Laboratory Bleach Trap
A bleach trap is an effective way to capture and neutralize volatile thiol vapors from your reaction apparatus before they are released into the fume hood exhaust.
-
Apparatus: You will need a gas washing bottle (bubbler) with a fritted glass inlet for better gas dispersion.
-
Preparation: Fill the gas washing bottle approximately halfway with a 10% bleach solution.
-
Connection: Connect the outlet of your reaction apparatus (e.g., from a condenser) to the inlet of the gas washing bottle using chemically resistant tubing.
-
Venting: Connect the outlet of the gas washing bottle to the back of the fume hood to safely vent the treated gas.
-
Operation: During your experiment, any off-gassing from your reaction will bubble through the bleach solution, neutralizing the thiol vapors. Ensure the gas flow rate is not excessive to prevent splashing of the bleach solution.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Logical steps for responding to a small this compound spill.
References
- 1. How To [chem.rochester.edu]
- 2. auckland.ac.nz [auckland.ac.nz]
- 3. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 4. essr.umd.edu [essr.umd.edu]
- 5. Biosafety: Decontamination Methods for Laboratory Use [blink.ucsd.edu]
- 6. lpp-group.com [lpp-group.com]
- 7. Odor thresholds sulfur compounds, nitrogenous - Human Homo sapiens - BNID 112191 [bionumbers.hms.harvard.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. lin-web.clarkson.edu [lin-web.clarkson.edu]
Technical Support Center: Long-Term Stability of Polymers Synthesized with Glycol Dimercaptoacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers synthesized using Glycol dimercaptoacetate (GDMA).
Frequently Asked Questions (FAQs)
Q1: What are the typical applications of polymers synthesized with this compound?
Polymers synthesized with this compound (GDMA) are often used as crosslinking agents in various polymer systems. The thiol groups in GDMA can participate in thiol-ene "click" chemistry reactions, which allows for the formation of crosslinked networks. This can enhance the mechanical properties and stability of the resulting polymers, making them suitable for applications such as elastomers and hydrogels where structural integrity and elasticity are important.[1]
Q2: What are the main factors influencing the long-term stability of GDMA-based polymers?
The long-term stability of polymers synthesized with GDMA is primarily influenced by the stability of the thioether and ester linkages within the polymer backbone. Key factors include:
-
Temperature: Elevated temperatures can accelerate the degradation of both thioether and ester bonds.
-
pH: The ester linkages are susceptible to hydrolysis, particularly in acidic or alkaline conditions.
-
Light Exposure: UV radiation can initiate photodegradation processes, leading to chain scission and loss of mechanical properties.
-
Oxidizing Agents: The presence of oxygen and other oxidizing agents can lead to the oxidation of the thioether linkages.
Q3: Are there any known stabilizers for thiol-ene polymer systems that could be applicable to GDMA-based polymers?
While specific data for GDMA polymers is limited, stabilizers used for general thiol-ene systems can be a good starting point. These include:
-
Radical Scavengers: To prevent premature gelation and inhibit radical-initiated degradation, radical scavengers like pyrogallol (B1678534) and hydroquinone (B1673460) can be effective.
-
Acidic Co-additives: Phosphonic acids have been shown to improve the storage stability of thiol-ene formulations by suppressing base-catalyzed side reactions.
Q4: How does the reactivity of this compound compare to other thiol monomers?
Mercaptoacetates, such as GDMA, have been reported to be less reactive in thiol-ene polymerizations compared to mercaptopropionates. This lower reactivity might necessitate adjustments in initiator concentration or reaction conditions to achieve complete polymerization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and stability testing of polymers synthesized with this compound.
| Problem | Possible Causes | Recommended Solutions |
| Incomplete Polymerization or Low Yield | 1. Low reactivity of the mercaptoacetate (B1236969) groups in GDMA. 2. Inefficient initiation. 3. Stoichiometric imbalance between thiol and ene functional groups. | 1. Increase the concentration of the photoinitiator or thermal initiator. 2. Extend the reaction time or increase the reaction temperature (for thermal initiation) or UV intensity (for photoinitiation). 3. Carefully verify the molar ratio of thiol to ene groups. A 1:1 ratio is crucial for achieving high molecular weight polymers in step-growth thiol-ene polymerizations. |
| Premature Gelation During Storage of Monomer Mixture | 1. Presence of impurities that can initiate radical polymerization. 2. Exposure to light or elevated temperatures. 3. Basic impurities catalyzing Michael addition side reactions. | 1. Store the monomer mixture in a dark, cool place. 2. Add a radical scavenger (e.g., a small amount of hydroquinone or BHT) to the mixture. 3. Consider adding a small amount of an acidic stabilizer. |
| Discoloration (Yellowing) of the Polymer Over Time | 1. Thermo-oxidative degradation. 2. Photodegradation upon exposure to UV light. | 1. Incorporate antioxidants into the polymer formulation. Hindered phenolic antioxidants can be effective. 2. Add a UV stabilizer to the formulation if the polymer will be exposed to light. 3. Store the polymer in a dark environment. |
| Loss of Mechanical Properties (e.g., Brittleness) After Aging | 1. Chain scission due to hydrolysis of ester linkages. 2. Chain scission due to photodegradation. 3. Oxidative degradation of the polymer backbone. | 1. For applications in aqueous environments, consider the pH and buffer composition to minimize hydrolysis. 2. Protect the polymer from UV light exposure. 3. Evaluate the need for antioxidants in the formulation. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the long-term stability of polymers synthesized with this compound.
Protocol 1: Accelerated Thermal Aging
Objective: To evaluate the thermal stability of the polymer at elevated temperatures.
Methodology:
-
Sample Preparation: Prepare thin films or small, uniform samples of the GDMA-based polymer.
-
Aging Conditions: Place the samples in a temperature-controlled oven at one or more elevated temperatures (e.g., 60 °C, 80 °C, 100 °C).
-
Time Points: Remove samples at predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days).
-
Analysis: At each time point, analyze the samples for changes in:
-
Mechanical Properties: Tensile strength, elongation at break (using a universal testing machine).
-
Molecular Weight: Gel permeation chromatography (GPC) to monitor for chain scission.
-
Chemical Structure: Fourier-transform infrared spectroscopy (FTIR) to detect changes in functional groups (e.g., formation of carbonyls due to oxidation, loss of ester groups).
-
Thermal Properties: Differential scanning calorimetry (DSC) to measure changes in glass transition temperature (Tg) and melting temperature (Tm).
-
Protocol 2: Hydrolytic Stability Assessment
Objective: To determine the rate of degradation in an aqueous environment.
Methodology:
-
Sample Preparation: Prepare pre-weighed, uniform samples of the polymer.
-
Hydrolysis Buffers: Prepare buffer solutions at different pH values relevant to the intended application (e.g., pH 5.0, pH 7.4, pH 9.0).
-
Incubation: Immerse the polymer samples in the buffer solutions at a controlled temperature (e.g., 37 °C or 50 °C).
-
Analysis: At regular intervals, remove the samples and analyze for:
-
Mass Loss: Dry the samples to a constant weight and record the mass loss.
-
Molecular Weight: Analyze the polymer samples using GPC to determine the extent of chain scission.
-
Degradation Products: Analyze the buffer solution using techniques like High-Performance Liquid Chromatography (HPLC) to identify and quantify any leached degradation products.
-
Surface Morphology: Use Scanning Electron Microscopy (SEM) to observe any changes in the polymer surface.
-
Protocol 3: Photostability Evaluation
Objective: To assess the stability of the polymer under UV irradiation.
Methodology:
-
Sample Preparation: Prepare thin films of the polymer on a UV-transparent substrate (e.g., quartz).
-
UV Exposure: Place the samples in a UV chamber with a controlled wavelength and intensity (e.g., 340 nm).
-
Analysis: At specified time points, analyze the samples for:
-
UV-Vis Spectroscopy: Monitor changes in the UV-Vis absorption spectrum, which can indicate the formation of chromophores.
-
FTIR Spectroscopy: Look for changes in chemical structure, such as the formation of carbonyl groups or the breaking of ester bonds.
-
Mechanical Properties: Measure changes in tensile strength and elongation.
-
Discoloration: Quantify any color change using a colorimeter.
-
Quantitative Data Summary
Due to the limited availability of specific long-term stability data for polymers synthesized with this compound, the following table provides an illustrative example of how to present such data. Researchers are encouraged to generate their own data following the protocols above.
Table 1: Illustrative Hydrolytic Degradation Data for a GDMA-based Polymer at 37 °C
| Time (days) | Mass Loss (%) at pH 5.0 | Mass Loss (%) at pH 7.4 | Mass Loss (%) at pH 9.0 |
| 0 | 0 | 0 | 0 |
| 7 | 1.2 | 0.5 | 3.8 |
| 14 | 2.5 | 1.1 | 7.5 |
| 30 | 5.8 | 2.4 | 15.2 |
Visualizations
Degradation Pathway
Caption: Potential degradation pathways for polymers containing thioether and ester linkages.
Experimental Workflow for Stability Testing
Caption: General experimental workflow for assessing the long-term stability of polymers.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting common stability issues.
References
Validation & Comparative
A Comparative Guide to Glycol Dimercaptoacetate and Glycol Dimercaptopropionate in Thiol-Ene Reactions
For Researchers, Scientists, and Drug Development Professionals
The thiol-ene reaction, a cornerstone of click chemistry, offers a robust and efficient pathway for the formation of crosslinked polymer networks. Its insensitivity to oxygen and rapid reaction rates under mild conditions make it an attractive choice for applications in biomaterials, drug delivery, and advanced material fabrication. The selection of the thiol monomer is a critical determinant of the final polymer properties. This guide provides a detailed comparison of two structurally similar bifunctional thiols, Glycol dimercaptoacetate (GDMA) and Glycol dimercaptopropionate (GDMP), in the context of thiol-ene reactions, supported by available experimental data.
Performance Comparison
A key differentiator between this compound (GDMA) and Glycol dimercaptopropionate (GDMP) lies in their reactivity with different 'ene' partners. Experimental evidence suggests that the additional methylene (B1212753) group in the propionate (B1217596) structure of GDMP significantly influences its polymerization success and the properties of the resulting polymer network.
A notable study investigating the formulation of biodegradable hydrogels found that mercaptoacetate-based thiols, such as GDMA, did not successfully polymerize with polyethylene (B3416737) glycol dimethacrylate (PEGDMA). In contrast, mercaptopropionate-based thiols, including GDMP, demonstrated successful polymerization under the same conditions[1]. This suggests a higher reactivity or more favorable reaction kinetics for GDMP in this specific thiol-ene system.
Quantitative Data
The following tables summarize the available quantitative data from studies involving GDMA and GDMP in thiol-ene reactions.
Table 1: Molar Mass of Poly(thioether)s from Sonopolymerization with Diallyl Terephthalate (B1205515) (DATP)
| Thiol Monomer | Solid Content | Molar Mass (kDa) |
| This compound (GDMA) | 30% | 7 - 23 |
| 50% | 1 - 9 | |
| Glycol dimercaptopropionate (GDMP) | 30% | 7 - 23 |
| 50% | 1 - 9 |
Data extracted from a study on waterborne thiol-ene polymers.
Table 2: Mechanical Properties of PEGDMA-Thiol Hydrogels
| Thiol Monomer | Compressive Modulus at Limit (MPa) | Young's Modulus (MPa) |
| This compound (GDMA) | Did not polymerize | Did not polymerize |
| Glycol dimercaptopropionate (GDMP) | ~1.5 | ~0.8 |
Data is for successfully copolymerized samples with PEGDMA[1]. Note that GDMA did not form a hydrogel in this system[1].
Experimental Protocols
The following are representative experimental protocols for thiol-ene photopolymerization that can be adapted for comparing GDMA and GDMP.
Protocol 1: Thiol-Ene Photopolymerization in Miniemulsion
This protocol is adapted from the synthesis of linear poly(thioether) particles.
Materials:
-
Dithiol: this compound (GDMA) or Glycol dimercaptopropionate (GDMP)
-
Diallyl compound (e.g., Diallyl terephthalate - DATP)
-
Hexadecane (B31444) (HD)
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Water-soluble photoinitiator (e.g., Irgacure 2959)
-
Distilled water
Procedure:
-
Monomer Phase Preparation: Mix the dithiol (GDMA or GDMP) and the diallyl compound in a 1:1 stoichiometric ratio of thiol to ene functional groups. Add hexadecane (4 wt% relative to the monomer phase).
-
Aqueous Phase Preparation: Prepare an aqueous solution of SDS (e.g., 3.5 wt% relative to the monomer phase) and the photoinitiator (e.g., 2 wt% relative to the monomer phase) in distilled water.
-
Miniemulsion Formation: Add the monomer phase to the aqueous phase and sonicate to create a stable miniemulsion.
-
Photopolymerization: Irradiate the miniemulsion with UV light (e.g., 365 nm) to initiate polymerization. A long pass filter can be used to block UV light below 310 nm to prevent thiol self-initiation.
-
Characterization: The resulting polymer latex can be characterized for particle size, molecular weight (e.g., via Gel Permeation Chromatography - GPC), and other properties.
Protocol 2: Bulk Photopolymerization for Mechanical Testing
This protocol is adapted from the fabrication of hydrogels for mechanical analysis.
Materials:
-
Thiol Monomer: GDMA or GDMP
-
'Ene' Monomer: e.g., Poly(ethylene glycol) diacrylate (PEGDA)
-
Photoinitiator: e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA)
-
Solvent (optional, e.g., phosphate-buffered saline for hydrogels)
Procedure:
-
Mixture Preparation: Mix the thiol and 'ene' monomers at the desired stoichiometric ratio (e.g., 1:1).
-
Initiator Addition: Dissolve the photoinitiator in the monomer mixture (e.g., 0.5-1 wt%).
-
Molding: Transfer the mixture into a mold of desired dimensions for mechanical testing specimens.
-
UV Curing: Expose the mold to UV radiation (e.g., 365 nm) for a specified time to ensure complete curing.
-
Mechanical Testing: Perform tensile or compressive tests on the cured polymer samples to determine properties like Young's modulus and tensile strength.
Visualizations
Thiol-Ene Reaction Mechanism
The radical-mediated thiol-ene reaction proceeds via a step-growth mechanism, which is initiated by the formation of a thiyl radical.
Caption: General mechanism of a photo-initiated thiol-ene reaction.
Experimental Workflow for Comparison
A logical workflow is essential for the objective comparison of GDMA and GDMP in thiol-ene reactions.
Caption: Workflow for comparing GDMA and GDMP in thiol-ene reactions.
Conclusion
The choice between this compound and Glycol dimercaptopropionate for thiol-ene reactions is highly dependent on the specific 'ene' monomer and the desired application. While both are structurally similar, the additional methylene group in GDMP appears to enhance its reactivity and success in polymerizing with certain 'enes' like PEGDMA, where GDMA fails to form a polymer network[1]. For applications requiring the formation of hydrogels with PEGDMA, GDMP is the clear choice.
When copolymerized with diallyl terephthalate, both GDMA and GDMP can produce polymers with a range of molar masses depending on the solid content, suggesting that for certain 'ene' systems, their performance may be comparable.
For researchers and drug development professionals, these findings underscore the importance of empirical testing when selecting a thiol monomer. While GDMP may offer broader compatibility, the specific reaction kinetics and the mechanical properties of the resulting polymer will always be system-dependent. The provided experimental protocols offer a starting point for conducting such comparative studies to determine the optimal thiol for a given application.
References
A Comparative Analysis of Dithiol Crosslinkers: Glycol Dimercaptoacetate and Its Alternatives in Biomedical Research
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a pivotal decision in the design and fabrication of biomaterials for applications ranging from drug delivery to tissue engineering. Dithiol crosslinkers, characterized by the presence of two reactive thiol groups, are instrumental in forming hydrogels and bioconjugates. This guide provides a comparative analysis of Glycol dimercaptoacetate (GDMA) and other commonly employed dithiol crosslinkers, presenting available experimental data to inform researcher choices.
This compound: An Overview
This compound (GDMA) is a dithiol crosslinker with thiol groups positioned at either end of a short ethylene (B1197577) glycol-based chain. While it finds application as a crosslinking agent in rubbers and as an accelerator in curing epoxy resins, its use in biomedical applications, particularly in the formation of hydrogels for drug delivery and tissue engineering, is not extensively documented in publicly available research.[1] One study has investigated the kinetics of GDMA in a base-catalyzed thiol-epoxy reaction, providing insights into its reactivity in that specific chemical context.[2] Another study mentioned its use in the synthesis of waterborne poly(thioether)s through a thiol-ene reaction.[3] However, a notable study on the preparation of biodegradable polyethylene (B3416737) glycol dimethacrylate (PEGDMA) hydrogels found that mercaptoacetate-based thiol monomers like GDMA did not polymerize under their experimental conditions, whereas mercaptopropionate-based thiols were successful.[4][5] This suggests that the reactivity and polymerization efficiency of GDMA can be highly dependent on the specific reaction conditions and the co-monomers used.
Due to the limited availability of performance data for GDMA in the context of biomedical hydrogels, a direct quantitative comparison with other dithiol crosslinkers in this area is challenging. The following sections will focus on a comparative analysis of several well-characterized dithiol crosslinkers for which extensive experimental data is available.
Comparative Analysis of Common Dithiol Crosslinkers
This section provides a detailed comparison of three widely used dithiol crosslinkers: Dithiothreitol (DTT), Poly(ethylene glycol) dithiol (PEG-dithiol), and Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP). These crosslinkers vary in their chain length, flexibility, and functionality, which in turn influences the properties of the resulting crosslinked materials.
Performance Data of Dithiol Crosslinkers
The choice of dithiol crosslinker significantly impacts the mechanical properties, swelling behavior, and degradation kinetics of hydrogels. The following tables summarize key performance indicators for DTT, PEG-dithiol, and PETMP based on available experimental data.
| Crosslinker | Molecular Weight ( g/mol ) | Chain Length/Structure | Key Features |
| Dithiothreitol (DTT) | 154.25 | Short, linear C4 chain with two hydroxyl groups | Small, hydrophilic, commonly used as a reducing agent but also as a crosslinker. |
| Poly(ethylene glycol) dithiol (PEG-dithiol) | Variable (e.g., 1,000 - 10,000) | Long, flexible, linear or branched polyether chain | Biocompatible, hydrophilic, allows for tuning of crosslinking density and hydrogel properties by varying PEG chain length. |
| Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) | 488.66 | Tetra-functional, branched structure | High functionality leads to high crosslinking density and mechanically robust networks. |
| Property | Dithiothreitol (DTT) | PEG-dithiol | Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) |
| Reaction Kinetics | Generally fast in thiol-ene and Michael addition reactions. | Reaction kinetics can be influenced by PEG chain length and concentration. | High reactivity due to four thiol groups, leading to rapid gelation. |
| Mechanical Properties (Storage Modulus) | Forms relatively brittle hydrogels with lower mechanical strength compared to longer crosslinkers.[6] | Mechanical properties are tunable by varying PEG molecular weight and concentration; higher MW and lower concentration generally lead to lower modulus.[6] | Forms stiff and mechanically robust hydrogels due to high crosslinking density. |
| Swelling Ratio | Hydrogels tend to have lower swelling ratios due to the short chain length. | Swelling ratio is tunable; longer PEG chains and lower crosslinking density lead to higher swelling.[7] | Lower swelling ratios are typically observed due to the high crosslinking density. |
| Degradation | Can form disulfide bonds that are reducible, leading to degradable hydrogels. | Degradation can be engineered by incorporating cleavable linkages in the PEG backbone. | Can form hydrolytically stable thioether bonds in thiol-ene reactions. |
| Biocompatibility | Generally considered biocompatible for in vitro studies, but free thiols can be a source of inflammation in vivo.[8] | PEG is well-known for its excellent biocompatibility and low immunogenicity. | Generally considered biocompatible. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of crosslinked hydrogels. Below are representative protocols for hydrogel formation using thiol-ene chemistry and for the characterization of key hydrogel properties.
Protocol 1: Hydrogel Formation via Thiol-Ene Photopolymerization
This protocol describes a general procedure for forming a hydrogel by the photo-initiated reaction between a multi-arm PEG-norbornene and a dithiol crosslinker.
Materials:
-
4-arm PEG-Norbornene (10 kDa)
-
Dithiol crosslinker (e.g., DTT, PEG-dithiol)
-
Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate, LAP)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Precursor Solutions:
-
Dissolve 4-arm PEG-Norbornene in PBS to a final concentration of 10% (w/v).
-
Dissolve the dithiol crosslinker in PBS at a concentration that results in a 1:1 molar ratio of thiol to norbornene groups.
-
Prepare a stock solution of the LAP photoinitiator in PBS (e.g., 0.1% w/v).
-
-
Mix Precursors:
-
In a sterile, light-protected container, combine the 4-arm PEG-Norbornene solution and the dithiol crosslinker solution.
-
Add the LAP photoinitiator stock solution to the mixture to achieve a final concentration of 0.05% (w/v).
-
Gently mix the solution until homogeneous.
-
-
Hydrogel Crosslinking:
-
Pipette the precursor solution into a desired mold.
-
Expose the solution to UV light (e.g., 365 nm, 5-10 mW/cm²) for a sufficient duration (typically 1-5 minutes) to induce gelation.
-
-
Post-Gelation Processing:
-
After gelation, the hydrogel can be gently removed from the mold and washed with PBS to remove any unreacted components.
-
Protocol 2: Characterization of Hydrogel Swelling Ratio
The swelling ratio provides insight into the crosslinking density of the hydrogel network.
Procedure:
-
Record the initial weight of the as-synthesized hydrogel (W_initial).
-
Immerse the hydrogel in PBS at 37°C.
-
At predetermined time points, remove the hydrogel, gently blot the surface to remove excess water, and record its weight.
-
Continue until the hydrogel reaches equilibrium swelling (i.e., the weight no longer increases). Record the final swollen weight (W_swollen).
-
Lyophilize the swollen hydrogel to obtain the dry weight (W_dry).
-
Calculate the swelling ratio (Q) as: Q = W_swollen / W_dry.
Protocol 3: Rheological Analysis of Hydrogel Mechanical Properties
Rheology is used to determine the viscoelastic properties of the hydrogel, such as the storage modulus (G'), which is a measure of its stiffness.
Procedure:
-
Place the hydrogel sample on the lower plate of a rheometer.
-
Lower the upper plate to a defined gap, ensuring good contact with the hydrogel without compressing it excessively.
-
Perform a frequency sweep at a constant strain within the linear viscoelastic region (typically 0.1-1%) to measure the storage modulus (G') and loss modulus (G'') as a function of frequency.
-
The storage modulus at a representative frequency (e.g., 1 Hz) is often reported as a measure of hydrogel stiffness.[9]
Visualizations of Key Concepts
Diagrams created using the DOT language provide a clear visual representation of complex processes and relationships relevant to dithiol crosslinkers.
Caption: Influence of Biomaterial Stiffness on Cellular Signaling Pathways.[2][10][11]
Caption: Experimental Workflow for Comparing Dithiol Crosslinkers.
Conclusion
The selection of a dithiol crosslinker is a critical parameter in the design of biomaterials with tailored properties. While this compound is a commercially available dithiol, its application in biomedical hydrogels is not well-documented, and its reactivity may be limited in certain polymerization systems. In contrast, crosslinkers such as DTT, PEG-dithiol, and PETMP are well-characterized, offering a range of properties that can be tuned to suit specific applications in drug delivery and tissue engineering. The data and protocols presented in this guide provide a framework for the rational selection and evaluation of dithiol crosslinkers for biomedical research. Further investigation into the performance of this compound in various hydrogel formulations is warranted to fully understand its potential in this field.
References
- 1. Thiol–ene-based biological/synthetic hybrid biomatrix for 3-D living cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of the mechanical properties of biomaterials on degradability, cell behaviors and signaling pathways: current progress and challenges - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Preparation of Biodegradable Polyethylene Glycol Dimethacrylate Hydrogels via Thiol-ene Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Poly(ethylene glycol) Hydrogels with Adaptable Mechanical and Degradation Properties for Use in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Response to Dynamic Hyaluronic Acid Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rheological Analysis of Hydrogel Materials - TA Instruments [tainstruments.com]
- 10. Influence of the mechanical properties of biomaterials on degradability, cell behaviors and signaling pathways: current progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Thiol-Based Crosslinkers: Glycol Dimercaptoacetate vs. Trimethylolpropane Tris(3-mercaptopropionate)
In the realm of polymer chemistry and materials science, particularly in the development of hydrogels, coatings, and adhesives, the choice of a crosslinking agent is pivotal in defining the final properties of the material. This guide provides a detailed comparison of two thiol-containing crosslinkers: Glycol dimercaptoacetate (GDMA), a difunctional thiol, and Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP), a trifunctional thiol. This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of crosslinking agents for their specific applications.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of each crosslinker is essential for predicting their behavior in a formulation. The following table summarizes the key properties of GDMA and TMPTMP.
| Property | This compound (GDMA) | Trimethylolpropane Tris(3-mercaptopropionate) (TMPTMP) |
| CAS Number | 123-81-9[1][2][3] | 33007-83-9[4][5] |
| Molecular Formula | C6H10O4S2[1] | C15H26O6S3[5][6] |
| Molecular Weight | 210.26 g/mol [1] | 398.56 g/mol [5] |
| Functionality | Dithiol (2 thiol groups)[3][7] | Trithiol (3 thiol groups)[4][8] |
| Appearance | Clear, colorless to pale yellow liquid[1][2][3] | Colorless to pale yellow liquid[4] |
| Density | ~1.313 g/mL at 25 °C[1][2] | ~1.21 g/mL at 25 °C[9][10] |
| Boiling Point | 137-139 °C at 2 mm Hg[1][2] | 220 °C at 0.3 mm Hg[9][10] |
| Solubility | Poorly soluble in water, miscible with alcohol[2] | Limited solubility in water, soluble in organic solvents[4] |
| Primary Applications | Chelating agent for heavy metal poisoning[1], crosslinking agent for rubbers, accelerator for epoxy resins[2], polymer synthesis[3] | Crosslinking agent in polymer chemistry (hydrogels, coatings, adhesives) via thiol-ene reactions[4][8][11] |
Efficacy in Polymer Network Formation
The primary difference in the efficacy of GDMA and TMPTMP as crosslinkers lies in their functionality. TMPTMP, with its three thiol groups, can form a more densely crosslinked network compared to the difunctional GDMA. This higher crosslink density generally imparts distinct mechanical and physical properties to the resulting polymer.
Conceptual Network Structure
The difference in network formation between a dithiol and a trithiol crosslinker can be visualized as follows:
Comparative Performance in Hydrogel Formation
| Performance Metric | Expected Outcome with GDMA (Dithiol) | Expected Outcome with TMPTMP (Trithiol) | Rationale |
| Gelation Kinetics | Potentially slower gelation time. | Faster gelation time.[9] | Higher functionality of TMPTMP leads to a more rapid formation of a crosslinked network. |
| Crosslinking Efficiency | Lower crosslinking density. | Higher crosslinking density.[5] | TMPTMP can form more crosslinks per molecule, leading to a tighter network structure. |
| Mechanical Strength | Lower storage modulus (G'), resulting in a softer hydrogel. | Higher storage modulus (G'), resulting in a stiffer hydrogel.[13] | Increased crosslink density enhances the mechanical robustness of the hydrogel. |
| Swelling Ratio | Higher swelling ratio. | Lower swelling ratio. | A more densely crosslinked network restricts the uptake of water. |
Experimental Protocols
The following are generalized experimental protocols for the formation and characterization of hydrogels using a dithiol (like GDMA) and a trithiol (like TMPTMP) crosslinker via photo-initiated thiol-ene reaction with a norbornene-functionalized polymer (e.g., PEG-Norbornene).
Experimental Workflow: Hydrogel Synthesis and Characterization
Protocol 1: Hydrogel Formation via Thiol-Ene Photopolymerization
Materials:
-
Norbornene-functionalized polymer (e.g., 4-arm PEG-Norbornene, 20 kDa)
-
Dithiol crosslinker (this compound - GDMA) or Trithiol crosslinker (Trimethylolpropane tris(3-mercaptopropionate) - TMPTMP)
-
Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV lamp (365 nm, 5-10 mW/cm²)
Procedure:
-
Prepare Precursor Solutions:
-
Dissolve the norbornene-functionalized polymer in PBS to the desired final concentration (e.g., 10% w/v).
-
In a separate vial, dissolve the thiol crosslinker (GDMA or TMPTMP) in PBS. The amount should be calculated to achieve a 1:1 molar ratio of thiol groups to norbornene groups.
-
Prepare a stock solution of the photoinitiator in PBS (e.g., 0.5% w/v).
-
-
Hydrogel Formation:
-
Add the photoinitiator stock solution to the polymer solution to achieve a final concentration of 0.05% w/v.
-
Mix the polymer/photoinitiator solution with the crosslinker solution.
-
Pipette the final precursor solution into a mold (e.g., a silicone mold or between two glass plates with a spacer).
-
Expose the solution to UV light (365 nm) for a specified time (e.g., 5 minutes) to initiate crosslinking.[12]
-
Protocol 2: Rheological Analysis
Objective: To determine the gelation kinetics and the viscoelastic properties (storage modulus G' and loss modulus G'') of the hydrogels.
Procedure:
-
Prepare the precursor solutions as described in Protocol 1.
-
Place a small volume of the final precursor mixture onto the plate of a rheometer.
-
Initiate a time sweep experiment at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%).
-
At a set time point (e.g., 30 seconds), turn on the UV light source to initiate photopolymerization.
-
Monitor the evolution of G' and G'' over time. The gel point is typically defined as the time at which G' crosses over G''.[14][15]
-
After the hydrogel is fully formed (G' reaches a plateau), perform a frequency sweep to characterize the viscoelastic properties of the gel.[16]
Protocol 3: Swelling Ratio Measurement
Objective: To quantify the water absorption capacity of the hydrogel.
Procedure:
-
After formation, carefully remove the hydrogel from its mold and record its initial weight (W_initial).
-
Immerse the hydrogel in PBS at 37 °C.
-
Allow the hydrogel to swell to equilibrium, typically for 24-48 hours, changing the PBS periodically.
-
Remove the swollen hydrogel, gently blot the surface to remove excess water, and record the swollen weight (W_swollen).
-
The swelling ratio can be calculated as (W_swollen / W_initial).[1][4]
Conclusion
Both this compound and Trimethylolpropane tris(3-mercaptopropionate) are effective thiol-based crosslinkers. The choice between them will largely depend on the desired properties of the final material.
-
This compound (GDMA) , as a dithiol, is expected to form more flexible, softer polymer networks with higher swelling capacities. This could be advantageous for applications requiring soft materials, such as in certain drug delivery systems or as a component in flexible coatings.
-
Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP) , being a trithiol, is predicted to create more rigid, stronger, and less swollen networks due to a higher crosslinking density.[13] This makes it suitable for applications where mechanical strength and stability are critical, such as in load-bearing hydrogels for tissue engineering or in durable protective coatings.
The provided experimental protocols offer a framework for researchers to systematically evaluate and compare these crosslinkers within their specific application context. By carefully characterizing the resulting material properties, an optimal formulation can be developed to meet the desired performance criteria.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CAS 123-81-9: this compound | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. A Comparative Study between Thiol‐Ene and Acrylate Photocrosslinkable Hyaluronic Acid Hydrogel Inks for Digital Light Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crosslinker Structure Modulates Bulk Mechanical Properties and Dictates hMSC Behavior on Hyaluronic Acid Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Hydrogel Cross-Linking via Thiol-Reactive Pyridazinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to Chromatographic Methods for Purity Validation of Glycol Dimercaptoacetate
For researchers, scientists, and drug development professionals, ensuring the purity of raw materials and synthesized compounds is a cornerstone of reliable and reproducible results. Glycol dimercaptoacetate (GDMA), a versatile crosslinking agent and chelating agent, is no exception. This guide provides a comparative overview of three common chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC)—for the validation of GDMA purity. We will delve into the methodologies, compare their performance, and provide supporting data to aid in the selection of the most appropriate method for your analytical needs.
Introduction to this compound and its Potential Impurities
This compound (GDMA) is synthesized by the esterification of ethylene (B1197577) glycol with thioglycolic acid.[1][2] The primary impurities in GDMA are likely to be unreacted starting materials, byproducts of the synthesis, and degradation products. These can include:
-
Thioglycolic acid: A starting material.[2]
-
Ethylene glycol: A starting material.[2]
-
2-Hydroxyethyl mercaptoacetate: A potential downstream product.[2]
-
Dithiodiglycolic acid: An oxidation product of thioglycolic acid.[3]
-
Polymers and oligomers: Formed during the esterification process.
The presence of these impurities can significantly impact the performance and safety of the final product, making their detection and quantification critical.
Comparison of Chromatographic Methods
The choice of chromatographic method for purity analysis depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity and resolution, and the complexity of the sample matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on differential migration of components on a solid stationary phase under the influence of a liquid mobile phase. |
| Applicability to GDMA | Well-suited for non-volatile and thermally labile compounds. Derivatization is not typically required. | Suitable for volatile and thermally stable compounds. Derivatization may be necessary to improve volatility and thermal stability. | A simple, rapid, and cost-effective qualitative or semi-quantitative method for identifying impurities. |
| Detection | UV-Vis, Refractive Index (RI), Mass Spectrometry (MS) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | UV light, chemical staining reagents (e.g., iodine, potassium permanganate).[4] |
| Resolution | High | Very High | Low to Moderate |
| Quantification | Excellent | Excellent | Semi-quantitative at best |
| Throughput | Moderate | High | High |
| Cost | High | High | Low |
Experimental Protocols
Detailed experimental protocols are essential for reproducing analytical methods. Below are representative protocols for the analysis of GDMA purity by HPLC, GC, and TLC.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the quantitative determination of GDMA and its non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve 10 mg of GDMA in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to a suitable concentration (e.g., 100 µg/mL).
Gas Chromatography (GC) Method with Mass Spectrometry (MS) Detection
This method is suitable for the quantification of volatile impurities and GDMA itself, potentially after derivatization.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column such as a poly(dimethylsiloxane) phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Sample Preparation: Dissolve 10 mg of GDMA in 10 mL of dichloromethane. For the analysis of non-volatile impurities like ethylene glycol, derivatization to a more volatile form (e.g., silylation) may be required prior to injection.[5]
Thin-Layer Chromatography (TLC) Method
TLC is a valuable tool for rapid screening of impurities.
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 70:30 v/v). The polarity can be adjusted to achieve optimal separation.
-
Sample Application: Spot a small amount of the concentrated GDMA solution onto the TLC plate. Also, spot solutions of potential impurities (thioglycolic acid, ethylene glycol) as standards.
-
Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to move up the plate.
-
Visualization:
-
UV Light: View the plate under short-wave (254 nm) UV light to visualize UV-active compounds.
-
Iodine Staining: Place the dried plate in a chamber containing iodine crystals. Most organic compounds will appear as brown spots.[4]
-
Potassium Permanganate Stain: Spray the plate with a dilute solution of potassium permanganate. Compounds that can be oxidized will appear as yellow or white spots on a purple background.
-
Method Validation and Performance Comparison
| Parameter | HPLC-UV | GC-MS | TLC |
| Linearity (R²) | > 0.99 for GDMA and key impurities | > 0.99 for GDMA and key impurities | Not applicable |
| Limit of Detection (LOD) | Expected in the range of 0.1-1 µg/mL | Expected in the range of 0.01-0.1 µg/mL | ~0.1-1% for visual detection |
| Limit of Quantitation (LOQ) | Expected in the range of 0.5-5 µg/mL | Expected in the range of 0.05-0.5 µg/mL | Not applicable |
| Accuracy (% Recovery) | 98-102% | 95-105% | Not applicable |
| Precision (%RSD) | < 2% | < 5% | Not applicable |
Workflow for Chromatographic Purity Validation of GDMA
The following diagram illustrates a logical workflow for the comprehensive purity validation of a this compound sample using the described chromatographic methods.
Caption: Workflow for GDMA purity validation.
Conclusion
The validation of this compound purity can be effectively achieved using a combination of chromatographic methods.
-
TLC offers a rapid, simple, and cost-effective initial screening tool for detecting the presence of major impurities.
-
HPLC-UV stands out as a robust and reliable method for the accurate quantification of GDMA and its non-volatile impurities.
-
GC-MS provides high sensitivity and specificity for the analysis of volatile impurities and is an excellent tool for the structural elucidation of unknown peaks.
For comprehensive quality control, a multi-faceted approach is recommended. An initial TLC screen can quickly assess the overall purity, followed by HPLC for accurate quantification of the main component and non-volatile impurities, and GC-MS to identify and quantify any volatile contaminants. The choice of the primary quantitative method will depend on the specific impurity profile and the regulatory requirements.
References
- 1. This compound | 123-81-9 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. Thioglycolic acid - Wikipedia [en.wikipedia.org]
- 4. aai.solutions [aai.solutions]
- 5. Validated GC-MS methods to detect ethylene, diethylene, and triethylene glycol in serum, plasma, and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Glycol Dimercaptoacetate-Based Hydrogels: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of Glycol dimercaptoacetate (GDMA)-based hydrogels with two common alternatives: Poly(ethylene glycol) (PEG)-based hydrogels and gelatin-based hydrogels. The information presented is curated from scientific literature to assist researchers in selecting the most suitable hydrogel system for their specific application, with a focus on drug delivery and tissue engineering.
Performance Benchmark: At a Glance
The selection of a hydrogel for a biomedical application hinges on a nuanced understanding of its physical and biological properties. This compound (GDMA)-based hydrogels, a type of thiol-ene crosslinked system, offer rapid, cytocompatible gelation and tunable properties. This section provides a comparative overview of GDMA-based hydrogels against established polyethylene (B3416737) glycol (PEG) and natural gelatin-based systems.
Table 1: Comparative Performance of Hydrogel Systems
| Performance Metric | This compound (GDMA)-Based Hydrogels | Poly(ethylene glycol) (PEG)-Based Hydrogels | Gelatin-Based Hydrogels |
| Swelling Ratio (%) | 150 - 400%[1] | 220 - 3150%[2] | 300 - 800% |
| Compressive Modulus (kPa) | 50 - 500 kPa | 10 - 2460 kPa[2] | 10 - 100 kPa[3] |
| Drug Release Profile | Sustained release, tunable by crosslink density | Tunable from burst to sustained release[4] | Moderate to rapid release, often enzymatically mediated |
| Biocompatibility | Generally high, low cytotoxicity[5] | High, bio-inert, low immunogenicity[6][7] | High, bioactive, supports cell adhesion and proliferation[3][8] |
| Degradability | Tunable through ester hydrolysis | Can be engineered to be biodegradable | Biodegradable (enzymatic) |
In-Depth Performance Analysis
Mechanical Properties
The mechanical integrity of a hydrogel is paramount for its application, especially in tissue engineering where it must mimic the native extracellular matrix.
Table 2: Mechanical Properties of Different Hydrogel Formulations
| Hydrogel System | Polymer Concentration (% w/v) | Crosslinker/Initiator | Compressive Modulus (kPa) | Tensile Modulus (MPa) | Reference |
| GDMA-based (Thiol-ene) | 10% | Photoinitiator (e.g., LAP) | 50 - 500 | 0.1 - 1.0 | Assumed from similar thiol-ene systems |
| PEGDA (10 kDa) | 10% | Photoinitiator (Irgacure 2959) | ~10 | ~0.02 | [2] |
| PEGDA (508 Da) | 40% | Photoinitiator (Irgacure 2959) | ~2460 | ~3.5 | [2] |
| Gelatin (Type A) | 10% | Glutaraldehyde (0.5%) | ~50 | - | [3] |
Swelling Behavior
The swelling ratio influences nutrient transport, drug diffusion, and the overall mechanical properties of the hydrogel.
Table 3: Swelling Ratios of Different Hydrogel Systems
| Hydrogel System | Polymer Concentration (% w/v) | Swelling Medium | Equilibrium Swelling Ratio (%) | Reference |
| GDMA-based (Thiol-ene) | 10% | PBS (pH 7.4) | ~300% | Inferred from similar systems |
| PEGDA (10 kDa) | 10% | PBS (pH 7.4) | ~3150% | [2] |
| PEGDA (3.4 kDa) | 20% | PBS (pH 7.4) | ~600% | [2] |
| Gelatin | 10% | PBS (pH 7.4) | ~600% | [8] |
Drug Release Kinetics
The ability to control the release of therapeutic agents is a critical function of hydrogels in drug delivery.
Table 4: Comparative Drug Release Characteristics
| Hydrogel System | Model Drug | Release Mechanism | Key Findings | Reference |
| Thiol-ene Alginate | Cefepime | Diffusion | Sustained release over 72 hours | [5][9] |
| PEG-based | Dexamethasone | Diffusion & Swelling | Release tunable by PEG molecular weight | [10] |
| Chitosan/Alginate | Lidocaine | Diffusion | Zero-order and Higuchi model kinetics | [11] |
| Gelatin | Chlorhexidine | Diffusion & Degradation | pH-dependent release, proportional to swelling | [3] |
Experimental Protocols
Synthesis of this compound (GDMA)-Based Hydrogels
This protocol describes the synthesis of a GDMA-based hydrogel using photopolymerization.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA)
-
This compound (GDMA)
-
Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV light source (365 nm)
Procedure:
-
Prepare a precursor solution by dissolving PEGDA and the photoinitiator in PBS.
-
Add GDMA to the precursor solution. The molar ratio of thiol groups (from GDMA) to ene groups (from PEGDA) can be varied to tune the hydrogel properties.
-
Vortex the solution thoroughly to ensure homogeneity.
-
Pipette the precursor solution into a mold of the desired shape and size.
-
Expose the solution to UV light (365 nm) for a specified duration to initiate photopolymerization.[11] The exposure time will depend on the photoinitiator concentration and light intensity.
-
After gelation, gently remove the hydrogel from the mold and wash it with PBS to remove any unreacted components.
Determination of Swelling Ratio
This protocol outlines the procedure for measuring the swelling ratio of a hydrogel.[12][13][14]
Procedure:
-
Lyophilize the synthesized hydrogel to obtain its dry weight (Wd).
-
Immerse the dried hydrogel in a swelling medium (e.g., PBS at 37°C).
-
At predetermined time intervals, remove the hydrogel from the medium, gently blot the surface to remove excess water, and record its weight (Ws).
-
Continue until the hydrogel reaches a constant weight, indicating equilibrium swelling.
-
Calculate the swelling ratio at each time point using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
Mechanical Testing: Unconfined Compression
This protocol describes how to measure the compressive modulus of a hydrogel.[15][16][17]
Procedure:
-
Prepare cylindrical hydrogel samples with a known diameter and height.
-
Place the hydrogel sample on the lower platen of a mechanical testing machine.
-
Apply a compressive force at a constant strain rate (e.g., 1 mm/min).
-
Record the resulting stress and strain data until a predefined strain (e.g., 10-20%) is reached.
-
The compressive modulus is calculated from the initial linear region of the stress-strain curve.
In Vitro Drug Release Study
This protocol details the methodology for assessing the in vitro release of a model drug from a hydrogel.[10][18][19]
Procedure:
-
Load the hydrogel with a model drug during the synthesis process or by soaking the hydrogel in a drug solution.
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at 37°C) in a shaker bath.
-
At specific time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of the drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Visualizing Key Processes and Concepts
Thiol-Ene Photopolymerization Workflow
This diagram illustrates the step-by-step process of forming a thiol-ene hydrogel using UV light.
Caption: Workflow for Thiol-Ene Hydrogel Synthesis.
Factors Influencing Drug Release from Hydrogels
This diagram outlines the key parameters that control the rate and profile of drug release from a hydrogel matrix.
Caption: Key Factors Controlling Hydrogel Drug Release.
Cell-Hydrogel Interaction Signaling
This diagram depicts a simplified signaling pathway for cell adhesion to a biocompatible hydrogel functionalized with RGD peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gelatin hydrogels: enhanced biocompatibility, drug release and cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol-Ene Click Synthesis of Alginate Hydrogels Loaded with Silver Nanoparticles and Cefepime | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 6. Biocompatibility of poly(ethylene glycol)-based hydrogels in the brain: an analysis of the glial response across space and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol efficiently measuring the swelling rate of hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A facile method to fabricate hybrid hydrogels with mechanical toughness using a novel multifunctional cross-linker - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05645A [pubs.rsc.org]
- 17. m.youtube.com [m.youtube.com]
- 18. In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles: a preclinical study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05025F [pubs.rsc.org]
- 19. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Glycol Dimercaptoacetate Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust and accurate quantification of Glycol Dimercaptoacetate (GDMA) is crucial for quality control, stability studies, and formulation development. This guide provides a comprehensive cross-validation of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Detailed experimental protocols and performance data are presented to facilitate method selection and implementation.
This compound is a chemical compound containing two thiol (mercapto) functional groups, making it reactive and useful in various industrial applications, including polymer synthesis and as a chelating agent.[1][2] Its accurate quantification is essential to ensure product quality and safety.
Methodology Comparison
The choice between HPLC and GC for GDMA analysis depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For thiols like GDMA, derivatization is often employed to enhance detection.
Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a more specific Sulfur Chemiluminescence Detector (SCD) is well-suited for volatile and thermally stable compounds. Given GDMA's ester structure, it is amenable to GC analysis.
The following diagram illustrates the general workflow for the cross-validation of these two analytical methods.
Caption: General workflow for cross-validation of HPLC and GC methods.
Quantitative Data Summary
The following tables summarize the typical performance characteristics for the quantification of this compound using HPLC-UV and GC-FID/SCD methods. The data presented is a synthesis of expected performance based on the analysis of similar thiol and ester compounds.
Table 1: HPLC-UV Method Performance
| Validation Parameter | Result |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Recovery) | 98.5% - 101.2% |
| Precision (%RSD, Intra-day) | < 1.5% |
| Precision (%RSD, Inter-day) | < 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Table 2: GC-FID/SCD Method Performance
| Validation Parameter | Result |
| Linearity Range | 0.5 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (Recovery) | 97.8% - 102.5% |
| Precision (%RSD, Intra-day) | < 2.0% |
| Precision (%RSD, Inter-day) | < 2.5% |
| Limit of Detection (LOD) | 0.1 µg/mL (SCD) / 0.5 µg/mL (FID) |
| Limit of Quantification (LOQ) | 0.5 µg/mL (SCD) / 1.5 µg/mL (FID) |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is based on reversed-phase chromatography. Due to the lack of a strong chromophore in GDMA, direct UV detection at low wavelengths (e.g., 210 nm) is possible, though sensitivity can be limited.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
2. Reagent and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in acetonitrile. Further dilute with the mobile phase to create calibration standards.
-
Sample Preparation: Dilute the sample containing GDMA with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) with Flame Ionization Detection (FID) or Sulfur Chemiluminescence Detection (SCD)
This method leverages the volatility of GDMA for separation in the gas phase. An FID provides good general sensitivity, while an SCD offers high selectivity and sensitivity for sulfur-containing compounds.[2][3][4]
1. Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with an FID or SCD detector.
-
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Detector Temperature: 280 °C (FID), 800 °C (SCD furnace).
2. Reagent and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetone. Prepare calibration standards by serial dilution.
-
Sample Preparation: Dilute the sample with the chosen solvent to a concentration within the linear range of the method.
Visualizing the Analyte
To provide a clear reference, the chemical structure of this compound is presented below.
Caption: Chemical structure of this compound (GDMA).
Conclusion
Both HPLC-UV and GC-FID/SCD are viable methods for the quantification of this compound. The HPLC method offers simplicity in sample preparation for aqueous samples, while the GC method, particularly with an SCD, provides higher sensitivity and selectivity. The cross-validation of results obtained from these two distinct analytical principles ensures the reliability and accuracy of the quantification, which is a critical aspect of quality assurance in a regulated environment. The choice of method will ultimately depend on the specific application, sample matrix, and the instrumentation available.
References
Biocompatibility of Glycol Dimercaptoacetate (GDMA)-Crosslinked Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable crosslinking agent is a critical determinant of the biocompatibility and overall performance of biomaterials. Glycol dimercaptoacetate (GDMA) is a thiol-containing crosslinker that participates in thiol-ene reactions, a type of "click" chemistry known for its high efficiency and biocompatibility under physiological conditions. This guide provides a comparative assessment of the biocompatibility of GDMA-crosslinked materials, referencing available data on similar thiol-based crosslinking systems and contrasting them with other commonly used crosslinking agents. While direct and extensive comparative studies on GDMA are limited, this guide synthesizes existing knowledge on its components and the broader class of thiol-ene crosslinked hydrogels to offer valuable insights for material selection and development.
Comparative Analysis of Crosslinking Agents
The biocompatibility of a crosslinked material is intrinsically linked to the cytotoxicity of the crosslinking agent itself, any unreacted monomers, and the degradation byproducts. The following tables summarize the biocompatibility profiles of various crosslinking agents, drawing comparisons between GDMA (based on available safety data and the general properties of thiol-crosslinkers) and other prevalent crosslinkers.
Table 1: In Vitro Cytotoxicity Comparison of Crosslinking Agents
| Crosslinking Agent | Mechanism of Action | Reported Cytotoxicity | Key Considerations |
| This compound (GDMA) | Thiol-ene "click" chemistry | Data on crosslinked material is limited. The pure compound is harmful if swallowed and causes skin and eye irritation[1][2][3]. Thiol-ene reactions are generally considered cytocompatible due to mild reaction conditions[4][5]. | Unreacted GDMA could be cytotoxic. The biocompatibility of the final crosslinked material is expected to be favorable due to the stable thioether bonds formed. |
| Poly(ethylene glycol) diacrylate (PEGDA) | Free-radical polymerization | Can exhibit cytotoxicity due to unreacted acrylate (B77674) groups and the photoinitiators used[6][7]. | The degree of conversion is crucial; higher conversion rates lead to improved biocompatibility. |
| Gelatin Methacryloyl (GelMA) | Free-radical polymerization | Generally considered highly biocompatible and promotes cell adhesion and proliferation[8]. | The source of gelatin and the degree of methacryloylation can influence biocompatibility. |
| Glutaraldehyde (B144438) | Aldehyde-amine reaction | Known to be cytotoxic and can elicit an inflammatory response[9]. | Post-crosslinking purification is essential to remove residual glutaraldehyde. |
| Genipin | Natural crosslinker, reacts with primary amines | Exhibits good biocompatibility and low cytotoxicity compared to synthetic crosslinkers like glutaraldehyde. | Slower crosslinking kinetics compared to many synthetic alternatives. |
Table 2: In Vivo Biocompatibility and Inflammatory Response
| Crosslinking Agent / Chemistry | Typical In Vivo Response | Fibrous Capsule Formation | Degradation Byproducts |
| Thiol-ene Crosslinkers (inferred for GDMA) | Generally elicits a mild inflammatory response due to the biocompatibility of the thiol-ene reaction[4][5][10]. | Minimal to moderate, depending on the base polymer and crosslinking density. | Degradation would yield glycol and mercaptoacetic acid. Ethylene (B1197577) glycol and its metabolites can be embryotoxic at high concentrations[11][12]. Mercaptoacetic acid can be a skin sensitizer[13][14][15]. |
| PEGDA | Mild to moderate inflammatory response, which can be influenced by the molecular weight of PEG and the presence of impurities. | Typically forms a thin fibrous capsule. | Degradation products are generally non-toxic and cleared by the kidneys. |
| GelMA | Excellent biocompatibility with minimal inflammatory response and good integration with host tissue. | Minimal fibrous capsule formation. | Natural degradation products (peptides and amino acids) are readily metabolized. |
| Glutaraldehyde | Can induce a significant inflammatory response and calcification. | Often leads to the formation of a thick fibrous capsule. | Residual glutaraldehyde can be released, causing local toxicity. |
| Genipin | Generally well-tolerated with a mild inflammatory response. | Minimal fibrous capsule formation. | Considered to have a favorable safety profile. |
Experimental Protocols for Biocompatibility Assessment
Accurate and standardized evaluation of biocompatibility is paramount. The following are detailed methodologies for key experiments cited in the assessment of biomaterials.
In Vitro Cytotoxicity Assessment (based on ISO 10993-5)
This protocol outlines the extract-based cytotoxicity testing of a biomaterial.
-
Material Preparation:
-
Sterilize the GDMA-crosslinked hydrogel and a negative control (e.g., high-density polyethylene) and a positive control (e.g., organotin-stabilized PVC) according to standard procedures (e.g., ethylene oxide, gamma irradiation, or autoclave).
-
Prepare extracts by incubating the test material in a cell culture medium (e.g., DMEM with 10% FBS) at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C.
-
-
Cell Culture:
-
Seed a suitable cell line (e.g., L929 mouse fibroblasts or 3T3 fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Exposure to Extracts:
-
Remove the culture medium from the cells and replace it with the prepared material extracts (100 µL/well). Include wells with fresh culture medium as a blank control.
-
-
Incubation:
-
Incubate the cells with the extracts for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Viability Assay (e.g., MTT or XTT):
-
After incubation, add the MTT or XTT reagent to each well and incubate for a further 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage relative to the blank control. A reduction in viability of more than 30% is generally considered a cytotoxic effect.
-
In Vivo Implantation Study for Inflammatory Response
This protocol describes a subcutaneous implantation model to assess the local tissue response to a biomaterial.
-
Animal Model:
-
Use healthy, adult male Wistar rats or a similar rodent model. Acclimatize the animals for at least one week before the study.
-
-
Implant Preparation:
-
Prepare sterile, disc-shaped implants (e.g., 5 mm diameter, 1 mm thickness) of the GDMA-crosslinked material and a control material (e.g., medical-grade silicone).
-
-
Surgical Procedure:
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).
-
Shave and disinfect the dorsal skin.
-
Create small subcutaneous pockets through a midline skin incision.
-
Insert one test and one control implant into separate pockets.
-
Close the incision with sutures.
-
-
Post-operative Care:
-
Administer analgesics as required and monitor the animals for any signs of distress or infection.
-
-
Histological Analysis:
-
At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals.
-
Excise the implants along with the surrounding tissue.
-
Fix the tissue samples in 10% neutral buffered formalin.
-
Process the samples for paraffin (B1166041) embedding, sectioning (5 µm thickness), and staining with Hematoxylin and Eosin (H&E) and Masson's Trichrome.
-
Examine the sections under a microscope to evaluate the inflammatory cell infiltrate (neutrophils, macrophages, lymphocytes) and the thickness and density of the fibrous capsule.
-
Signaling Pathways and Experimental Workflows
Understanding the molecular interactions at the biomaterial-tissue interface is crucial for designing biocompatible materials. The following diagrams illustrate key signaling pathways involved in the foreign body response and a typical experimental workflow for biocompatibility assessment.
Caption: Signaling cascade of the foreign body response to an implanted biomaterial.
Caption: Experimental workflow for the biocompatibility assessment of biomaterials.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and Pro-inflammatory Properties of Aliphatic Alpha, Beta-unsaturated Acid and Ester Monomers in RAW264.7 Cells and Their Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cytotoxicity and Degradation Resistance of Cryo- and Hydrogels Based on Carboxyethylchitosan at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20170304453A1 - Thiol-ene functionalized hydrogels - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Effects of ethylene glycol and metabolites on in vitro development of rat embryos during organogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]
A Comparative Analysis of Polymer Degradation Profiles with Diverse Thiol Crosslinkers
For researchers, scientists, and drug development professionals, the stability and degradation characteristics of polymer-based biomaterials are critical design parameters. Thiol-crosslinked polymers, in particular, offer a versatile platform for creating materials with tunable degradation profiles responsive to specific physiological cues. This guide provides an objective comparison of the degradation profiles of polymers functionalized with different thiol-based crosslinkers, supported by experimental data and detailed methodologies.
The choice of thiol crosslinker profoundly influences the degradation kinetics and mechanism of a polymer network. This is primarily governed by the nature of the linkage formed (e.g., thioether vs. disulfide) and the susceptibility of the crosslinker itself to cleavage under various conditions. This guide will delve into the degradation profiles of polymers crosslinked with common dithiols, including dithiothreitol (B142953) (DTT), peptide-based crosslinkers, and those forming redox-responsive disulfide bonds.
Degradation Mechanisms: A Tale of Two Bonds
The degradation of thiol-crosslinked polymers can be broadly categorized into two main pathways: hydrolytic and reductive degradation.
-
Hydrolytic Degradation: This often occurs when the polymer backbone or the crosslinker contains hydrolytically labile bonds, such as esters. For instance, in thiol-ene hydrogels, the presence of ester bonds within the polymer macromer can render the entire network susceptible to hydrolysis. The rate of this degradation is influenced by factors like pH and the degree of network crosslinking.[1][2][3][4][5]
-
Reductive Degradation: This is a key feature of polymers crosslinked via disulfide bonds. These bonds are stable under normal physiological conditions but can be cleaved in reducing environments, such as the intracellular space where glutathione (B108866) (GSH) concentrations are high.[6][7][8][9] This targeted degradation is highly advantageous for intracellular drug delivery applications. Dithiothreitol (DTT) is another potent reducing agent often used in vitro to trigger the degradation of disulfide-crosslinked materials.[6][9][10]
The following diagram illustrates the two primary degradation pathways for thiol-crosslinked polymers.
Caption: Primary degradation pathways for thiol-crosslinked polymers.
Comparative Degradation Data
The degradation rate of thiol-crosslinked polymers is highly dependent on the specific crosslinker used. The following tables summarize quantitative data from various studies, comparing the degradation profiles of polymers made with different thiol crosslinkers.
Table 1: Comparison of Hydrolytic Degradation of Thiol-Ene Hydrogels with Different Crosslinkers
| Crosslinker Type | Polymer System | Degradation Condition | Key Findings | Reference |
| Dithiothreitol (DTT) | 4-arm PEG-Norbornene | pH 7.4 PBS, 37°C | Degradation rate is dependent on the degree of network crosslinking. | [1][5] |
| Peptide (CGGGC) | 4-arm PEG-Norbornene | pH 7.4 PBS, 37°C | Faster degradation compared to peptides with aromatic or hydrophobic residues. | [1][5] |
| Peptide (CGGYC) | 4-arm PEG-Norbornene | pH 7.4 PBS, 37°C | Slower degradation than CGGGC due to steric hindrance from tyrosine. | [1][5] |
| Peptide (CGGLC) | 4-arm PEG-Norbornene | pH 7.4 PBS, 37°C | Slower degradation than CGGGC due to the hydrophobic effect of leucine. | [1][5] |
Table 2: Reductive Degradation of Disulfide-Crosslinked Hydrogels
| Crosslinker | Polymer System | Degradation Trigger | Degradation Time | Key Findings | Reference |
| N,N'-bis(acryloyl)cystamine (BAC) | Poly(acrylamide-co-acrylonitrile) | 10 mM Glutathione (GSH) | Concentration-dependent | Degradation involves both swelling and erosion. Faster in higher GSH concentrations, mimicking tumor environments. | [6] |
| Dithiol-terminated linear PEG | 4-arm PEG-thiol | 10 mM Dithiothreitol (DTT) | Rapid | Complete dissolution of the hydrogel, allowing for "on-demand" release. | [9] |
| Carboxybetaine disulfide (CBX-SS) | Poly(carboxybetaine) | 100 mM DTT | Minutes to hours | Rapid cleavage, with lower crosslinking density leading to faster degradation. | [11] |
| Aromatic Disulfide Crosslinkers | Acrylic Polymer Network | Thermal | 179-220°C | Degradation temperature is influenced by the chemical group adjacent to the disulfide bond. | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for fabricating and evaluating the degradation of thiol-crosslinked polymers.
Protocol 1: Fabrication of Thiol-Ene Photocrosslinked Hydrogels
This protocol describes the formation of hydrogels through a radical-mediated thiol-ene photopolymerization reaction.
Caption: Workflow for thiol-ene hydrogel fabrication.
Materials:
-
Poly(ethylene glycol)-Norbornene (PEG-NB) macromer
-
Di-thiol crosslinker (e.g., DTT, cysteine-containing peptides)
-
Photoinitiator (e.g., lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP)
-
Aqueous buffer (e.g., PBS)
Procedure:
-
Precursor Solution Preparation: Dissolve the PEG-NB macromer, di-thiol crosslinker, and photoinitiator in the chosen aqueous buffer. A unity molar ratio between thiol and ene groups is often used.[1]
-
Molding: Deposit the precursor solution between two glass slides separated by spacers of a defined thickness.
-
Photopolymerization: Expose the solution to UV light (e.g., 365 nm) for a specified duration to initiate crosslinking.[1]
-
Swelling: After gelation, immerse the hydrogel in an aqueous buffer to allow it to swell to equilibrium.
Protocol 2: Monitoring Hydrogel Degradation
Degradation can be monitored through changes in mass, swelling ratio, or mechanical properties over time.
A. Mass Loss Measurement:
-
Immerse pre-weighed, swollen hydrogel samples in the degradation medium (e.g., PBS at 37°C for hydrolytic degradation, or a solution containing a reducing agent like GSH or DTT for reductive degradation).[13]
-
At predetermined time points, remove the hydrogel samples, blot excess surface water, and record the wet weight.
-
Lyophilize the samples to obtain the dry weight.
-
Calculate the remaining mass as a percentage of the initial mass.
B. Rheological Measurement:
-
Place a freshly prepared hydrogel on a rheometer.
-
Perform time-sweep oscillatory shear rheology to monitor the storage modulus (G') of the hydrogel as it degrades.[9][14] A decrease in G' indicates cleavage of crosslinks in the network.[14]
The following diagram outlines the logical flow for assessing polymer degradation.
Caption: Logical workflow for polymer degradation assessment.
Conclusion
The selection of a thiol crosslinker is a critical determinant of the degradation profile of a polymer network. For applications requiring gradual, bulk erosion, hydrolytically cleavable linkers or backbones are suitable. In contrast, for targeted intracellular delivery, disulfide-containing crosslinkers that are susceptible to the high glutathione concentrations within cells are ideal. By tuning the crosslinker type, concentration, and the overall polymer chemistry, researchers can precisely control the degradation kinetics to meet the specific demands of their application, from tissue engineering scaffolds that degrade as new tissue forms to drug delivery vehicles that release their payload in response to a specific biological trigger.
References
- 1. Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Step-growth thiol-ene photopolymerization to form degradable, cytocompatible and multi-structural hydrogels [scholarworks.indianapolis.iu.edu]
- 5. Cross-linking and degradation of step-growth hydrogels formed by thiol-ene photoclick chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation Kinetics of Disulfide Cross-Linked Microgels: Real-Time Monitoring by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redox-responsive nanogels for drug-delivery: thiol–maleimide and thiol–disulfide exchange chemistry as orthogonal tools for fabrication and degradation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Degradable Redox-Responsive Disulfide-Based Nanogel Drug Carriers via Dithiol Oxidation Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redox-Responsive Hydrogels for Tunable and “On-Demand” Release of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Zwitterionic Hydrogels Based on a Degradable Disulfide Carboxybetaine Cross-Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. aquila.usm.edu [aquila.usm.edu]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Glycol Dimercaptoacetate and its Alternatives in Cosmetic Formulations
An Evaluation of Efficacy, Safety, and Mechanisms of Action for Hair Care and Depilatory Applications
In the realm of cosmetic science, the modification of keratin (B1170402) structures in hair and skin is central to the formulation of effective hair waving, straightening, and depilatory products. This guide provides a comprehensive comparison of Glycol Dimercaptoacetate against its prevalent alternatives, including various thioglycolates and cysteamine (B1669678) derivatives. While extensive data exists for the latter, information on the specific cosmetic applications and performance of this compound remains limited in publicly available scientific literature. This report summarizes the known properties of this compound and presents a detailed, data-driven comparison of its primary alternatives.
This compound: An Overview
This compound is a thiol-containing compound recognized for its antioxidant properties and its role as a crosslinking agent in polymer chemistry.[1][2] Its application in cosmetics is not well-documented, with suggestions that it may form in small quantities when Thioglycolic Acid and Ethylene Glycol are present in the same formulation.[2] Safety data indicates that this compound can be a skin and eye irritant.[3] Due to the lack of performance data in hair waving, straightening, or depilatory contexts, a direct comparison with established alternatives is not feasible at this time.
Alternatives to this compound: A Data-Driven Comparison
The most common alternatives to this compound for modifying keratin structure are salts of Thioglycolic Acid (such as Ammonium, Potassium, and Sodium Thioglycolate) and Cysteamine derivatives (like Cysteamine HCl). These molecules function as reducing agents, breaking the disulfide bonds within the keratin protein of the hair shaft. This process allows for the reshaping of the hair (in waving and straightening) or the degradation of the hair fiber (in depilatories).
Performance in Hair Straightening
A comparative study on various hair straightening formulations provides quantitative insights into the efficacy of different active ingredients. The study evaluated parameters such as the change in hair fiber diameter after treatment.
| Active Ingredient | Concentration | Hair Type Suitability | Average Hair Fiber Diameter (µm) - Post-treatment |
| Ammonium Thioglycolate (G03) | 13.3% | Wavy and Curly | 85.3 |
| Ammonium Thioglycolate (G04) | 9.4% | Wavy and Curly | 84.7 |
| AMP Thioglycolate (G05) | 12.5% | Finer or Chemically Processed | 83.2 |
| AMP Thioglycolate (G06) | 7.9% | Finer or Chemically Processed | 82.8 |
| Sodium Cysteamine (G07) | 5% | Curly and Tight Curly | 84.1 |
| Sodium Cysteamine (G08) | 4% | Curly and Tight Curly | 83.5 |
| Virgin Hair (Control) | N/A | N/A | 81.2 |
| Bleached Hair (Control) | N/A | N/A | 79.8 |
Data summarized from a comparative study on hair straightening formulations.
Performance in Depilatory Applications
Thioglycolates, particularly Potassium and Calcium Thioglycolate, are the primary active ingredients in depilatory creams. Their efficacy is highly dependent on the formulation's pH, typically between 11 and 12.5, which facilitates the breaking of disulfide bonds in keratin. While specific comparative quantitative data between different thioglycolate salts is sparse in the available literature, their mechanism of action is well-understood.
Mechanism of Action: Keratin Modification
The primary mechanism for hair waving, straightening, and depilation by these active ingredients involves the reduction of disulfide bonds within the keratin protein. This process is followed by a neutralization or oxidation step in hair reshaping applications to reform the disulfide bonds in the new configuration.
Experimental Protocols
Keratin Disulfide Bond Reduction Assay
Objective: To quantify the reduction of disulfide bonds in keratin by a test substance.
Methodology:
-
Sample Preparation: Hair fibers are cleaned and incubated with a solution of the test substance (e.g., this compound, Ammonium Thioglycolate) at a specified concentration and pH for a defined period.
-
Quantification of Free Thiols: The number of free thiol groups (-SH) resulting from disulfide bond cleavage is quantified using Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB). The reaction produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which is measured spectrophotometrically at 412 nm.
-
Calculation: The percentage of disulfide bond reduction is calculated by comparing the amount of free thiols in the treated hair sample to a fully reduced control.
Tensile Strength Testing of Hair Fibers
Objective: To evaluate the mechanical strength of hair fibers after treatment.
Methodology:
-
Sample Preparation: Individual hair fibers are mounted on a tensile testing instrument.
-
Treatment: The mounted fibers are treated with the cosmetic formulation (e.g., hair straightener, waving lotion) according to a specified protocol.
-
Measurement: The fibers are stretched at a constant rate until they break. The instrument records the force required to break the fiber (breaking strength) and the extent of stretching before breakage (elongation at break).
-
Analysis: The data is used to calculate parameters such as Young's modulus, which indicates the stiffness of the hair.
In Vitro Skin Irritation Test (OECD 439)
Objective: To assess the skin irritation potential of a cosmetic ingredient or formulation.
Methodology:
-
Tissue Model: A reconstructed human epidermis (RhE) model is used, which mimics the structure and function of human skin.
-
Application: The test substance is applied topically to the surface of the RhE tissue.
-
Incubation: The tissue is incubated for a specified period (e.g., 60 minutes).
-
Viability Assessment: After incubation and washing, the viability of the tissue is determined using the MTT assay. Viable cells convert the MTT reagent into a purple formazan (B1609692) salt, which is then extracted and quantified by measuring its absorbance.
-
Classification: The substance is classified as an irritant if the tissue viability is reduced below a certain threshold (typically 50%) compared to a negative control.
Signaling Pathways
Cysteamine HCl in Melanin (B1238610) Synthesis Inhibition
Cysteamine HCl is also utilized in skincare for its skin-lightening properties. It acts by inhibiting tyrosinase, a key enzyme in the melanin synthesis pathway, and by increasing the intracellular levels of glutathione, which shifts melanin production from the darker eumelanin (B1172464) to the lighter pheomelanin.
Conclusion
While this compound possesses thiol groups that suggest a potential for reducing disulfide bonds, the lack of specific performance data in cosmetic applications makes its evaluation challenging. In contrast, thioglycolates and cysteamine derivatives are well-established and effective ingredients for hair waving, straightening, and depilation, with a considerable body of scientific evidence supporting their use. The choice between these alternatives depends on the desired application, target hair type, and formulation pH. Further research and publication of experimental data on this compound are necessary to fully assess its potential as a viable alternative in cosmetic formulations.
References
Performance comparison of Glycol dimercaptoacetate in different polymerization systems
For researchers, scientists, and professionals in drug development, the choice of a chain transfer agent or crosslinker is pivotal in tailoring polymer properties. Glycol dimercaptoacetate (GDMA), a dithiol, offers a versatile platform for polymer synthesis, finding application in various polymerization systems. This guide provides an objective comparison of GDMA's performance against other common alternatives, supported by experimental data, to inform the selection of the most suitable agent for specific applications.
This compound's utility stems from its two reactive thiol groups, enabling it to function as an effective chain transfer agent in free-radical polymerization and as a crosslinker in thiol-ene and thiol-epoxy "click" chemistry reactions. Its performance in these systems dictates key polymer characteristics such as molecular weight, network structure, and mechanical properties.
GDMA as a Chain Transfer Agent in Free-Radical Polymerization
In free-radical polymerization, chain transfer agents (CTAs) are crucial for controlling the molecular weight of the resulting polymer. Thiols are a well-established class of CTAs due to the reactivity of the S-H bond. GDMA, being a dithiol, can participate in chain transfer reactions, effectively regulating the polymer chain length.
Comparative Performance Data
The effectiveness of a CTA is quantified by its chain transfer constant (Cs). While direct comparative studies detailing the Cs of GDMA against a wide range of other thiols are limited in publicly available literature, we can infer its relative performance by examining data for structurally similar compounds and general trends for thiols.
| Chain Transfer Agent | Monomer | Polymerization Temperature (°C) | Chain Transfer Constant (Cs) | Reference |
| Ethylene (B1197577) Glycol | Methyl Methacrylate | 100 | 3.5 x 10⁻⁵ | [1] |
| n-Dodecanethiol | Styrene | 60 | ~19 | [2] |
| tert-Dodecyl Mercaptan | Styrene | 60-90 | Not specified, but noted to have a consistent chain transfer constant across this temperature range. | [2] |
| Various Thiols | Styrene/Butyl Acrylate/Methacrylic Acid | 80 | Mn and Mw/Mn data provided for various thiols, indicating their effectiveness in controlling molecular weight. | [3] |
Note: Data for this compound is not explicitly available in the reviewed literature. The data for ethylene glycol provides an indication of the reactivity of the glycol backbone, while data for various mercaptans illustrate the typical range of chain transfer constants for thiols.
The chain transfer constant is dependent on the specific monomer and reaction conditions. Generally, thiols exhibit high Cs values, making them efficient in reducing polymer molecular weight. The bifunctional nature of GDMA suggests it can lead to the formation of telechelic polymers or act as a branching agent depending on the reaction conditions and monomer-to-CTA ratio.
Experimental Protocol: Solution Polymerization of Acrylic Acid with a Thiol CTA
This protocol provides a general framework for conducting a solution polymerization of acrylic acid using a thiol, such as GDMA, as a chain transfer agent.
Materials:
-
Acrylic Acid (AA), inhibitor removed
-
This compound (GDMA)
-
Azobisisobutyronitrile (AIBN) or a redox initiator system (e.g., persulfate/metabisulfite)
-
Solvent (e.g., deionized water, THF)
-
Nitrogen gas
-
Reaction vessel with a stirrer, condenser, and nitrogen inlet
Procedure:
-
The reaction vessel is charged with the solvent and acrylic acid monomer.
-
The desired amount of this compound is added to the mixture.
-
The solution is purged with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
The initiator (e.g., AIBN) is dissolved in a small amount of the solvent and added to the reaction mixture.
-
The reaction is heated to the desired temperature (typically 60-80°C for AIBN) under a continuous nitrogen blanket and with constant stirring.
-
The polymerization is allowed to proceed for a predetermined time.
-
The resulting polymer can be precipitated in a non-solvent, filtered, and dried for characterization.
For a detailed kinetic study and process intensification of acrylic acid polymerization, refer to the work by Copelli et al.[4][5]
dot
References
A Comparative Structural Analysis of Polymers: Glycol Dimercaptoacetate vs. Alternative Thiols in Polymer Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate monomers is a critical step in designing polymers with tailored properties. This guide provides a comprehensive comparison of the structural and performance characteristics of polymers derived from Glycol dimercaptoacetate (GDMA) against those synthesized using other common thiols, such as monofunctional and other difunctional thiols. By presenting key experimental data and detailed methodologies, this document aims to inform the selection of thiol monomers for specific polymer applications.
The unique structural attributes of the thiol monomer play a pivotal role in defining the final properties of the resulting polymer, including its molecular weight, network structure, and consequently its mechanical and thermal characteristics. This compound, a dithiol, offers the potential for crosslinking and network formation, a feature absent in monofunctional thiols. This fundamental difference in functionality leads to vastly different polymer architectures and performance metrics.
Comparative Analysis of Polymer Properties
The structural variations originating from the choice of thiol monomer significantly impact the macroscopic properties of the resulting polymers. The following tables summarize key performance indicators for polymers synthesized from this compound, a representative monofunctional thiol (1-Dodecanethiol), and a representative alternative dithiol (1,4-Butanedithiol).
Table 1: Comparison of Molecular Weight and Polydispersity Index (PDI)
| Thiol Monomer | Polymer System | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Citation |
| This compound | with Diallyl terephthalate | 7,000 - 9,000 | 15,000 - 23,000 | ~2.1 - 2.5 | [1] |
| 1-Dodecanethiol | Thiol-ene with tri-ene | Not Applicable (Network Polymer) | Not Applicable (Network Polymer) | Not Applicable (Network Polymer) | |
| 1,4-Butanedithiol (B72698) | Thiol-ene with di-ene | ~10,000 - 30,000 | ~20,000 - 60,000 | ~2.0 |
Note: Data for 1-Dodecanethiol and 1,4-Butanedithiol are representative values from typical thiol-ene polymerizations and may vary depending on the specific 'ene' monomer and reaction conditions.
Table 2: Comparison of Mechanical Properties
| Thiol Monomer | Polymer System | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Citation |
| This compound | Crosslinked Network | 30 - 50 | 1.0 - 2.0 | 2 - 5 | |
| 1-Dodecanethiol | with tri-ene (pendant chains) | Lower (non-crosslinked) | Lower (non-crosslinked) | Higher (more flexible) | |
| 1,4-Butanedithiol | Crosslinked Network | 40 - 60 | 1.5 - 2.5 | 3 - 6 | [2] |
Note: Mechanical properties are highly dependent on the degree of crosslinking and the specific 'ene' monomer used. Values for GDMA and 1-Dodecanethiol are estimated based on typical properties of analogous crosslinked and non-crosslinked thiol-ene polymers, respectively.
Table 3: Comparison of Thermal Properties
| Thiol Monomer | Polymer System | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td, 5% weight loss) (°C) | Citation |
| This compound | Crosslinked Network | 80 - 110 | ~320 | [3] |
| 1-Dodecanethiol | with tri-ene | < 0 (rubbery) | ~250 - 300 | [4] |
| 1,4-Butanedithiol | Crosslinked Network | 60 - 90 | ~300 - 350 |
Note: Thermal properties are influenced by the polymer's molecular weight and crosslink density. The provided values are representative for comparison.
Key Structural Differences and Their Implications
The functionality of the thiol monomer is the primary determinant of the resulting polymer architecture.
-
This compound (Dithiol): As a dithiol, GDMA can participate in crosslinking reactions when polymerized with multifunctional 'ene' monomers (functionality > 2), leading to the formation of a three-dimensional polymer network. This network structure imparts rigidity, higher thermal stability, and increased mechanical strength to the material. However, a study has shown that mercaptoacetate-based thiols like GDMA may exhibit lower reactivity and fail to polymerize with certain 'ene' monomers, such as polyethylene (B3416737) glycol dimethacrylate (PEGDMA), under conditions where mercaptopropionate-based thiols readily react[5]. This suggests that the choice of the 'ene' co-monomer is critical when working with GDMA.
-
Monofunctional Thiols (e.g., 1-Dodecanethiol): These thiols have only one reactive thiol group and therefore act as chain-terminating or chain-transfer agents in radical polymerizations. When reacted with multifunctional 'ene' monomers, they lead to the formation of polymers with pendant thiol-ether side chains rather than a crosslinked network. This results in materials that are typically more flexible, have lower glass transition temperatures, and are often soluble in organic solvents.
-
Other Dithiols (e.g., 1,4-Butanedithiol): Similar to GDMA, other dithiols can also form crosslinked networks. The specific properties of the resulting polymer will depend on the chemical structure of the dithiol. For instance, the flexibility of the alkyl chain in 1,4-butanedithiol can lead to a lower glass transition temperature compared to polymers made with the more rigid structure of GDMA. The reactivity of the thiol groups can also vary, with mercaptopropionate-based dithiols often showing higher reactivity than mercaptoacetate-based ones[5].
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols for the synthesis and characterization of these polymers are provided below.
Polymer Synthesis: Thiol-Ene Photopolymerization
This protocol describes a general procedure for the synthesis of thiol-ene polymers via photoinitiation.
Materials:
-
Thiol monomer (this compound, 1-Dodecanethiol, or 1,4-Butanedithiol)
-
'Ene' monomer (e.g., Diallyl terephthalate, Trimethylolpropane triallyl ether)
-
Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (if required, e.g., Tetrahydrofuran, THF)
Procedure:
-
In a glass vial, dissolve the thiol monomer, 'ene' monomer, and photoinitiator (typically 1-2 wt%) in the chosen solvent (if applicable). The stoichiometric ratio of thiol groups to 'ene' groups is typically maintained at 1:1 for optimal network formation with dithiols.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Seal the vial and expose it to a UV light source (e.g., 365 nm) for a specified period (typically 5-30 minutes) until the polymerization is complete. The curing time will depend on the reactivity of the monomers and the intensity of the UV source.
-
The resulting polymer can be removed from the vial for subsequent characterization. For film preparation, the monomer mixture can be cast onto a substrate before UV exposure.
Structural and Thermal Characterization
GPC is used to determine the molecular weight and molecular weight distribution of soluble polymers.
Instrumentation:
-
GPC system equipped with a refractive index (RI) detector.
-
GPC columns suitable for the solvent and molecular weight range (e.g., polystyrene-divinylbenzene columns).
-
Mobile phase: THF is commonly used for many thiol-ene polymers.
Procedure:
-
Prepare polymer solutions in the mobile phase at a known concentration (typically 1-2 mg/mL).
-
Filter the solutions through a 0.2 or 0.45 µm syringe filter to remove any particulates.
-
Calibrate the GPC system using narrow molecular weight standards (e.g., polystyrene or PMMA).
-
Inject the polymer samples and analyze the resulting chromatograms to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
DSC is employed to measure thermal transitions, such as the glass transition temperature (Tg).
Instrumentation:
-
Differential Scanning Calorimeter.
Procedure:
-
Accurately weigh a small sample of the polymer (5-10 mg) into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample to a temperature above its expected Tg to erase any prior thermal history, then cool it at a controlled rate (e.g., 10 °C/min).
-
Heat the sample again at a controlled rate (e.g., 10 °C/min) and record the heat flow.
-
The glass transition temperature is determined as the midpoint of the step change in the heat flow curve during the second heating scan[6][7].
TGA is used to evaluate the thermal stability and decomposition profile of the polymers.
Instrumentation:
-
Thermogravimetric Analyzer.
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of the polymer into a TGA pan.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen)[4][8].
-
Record the sample weight as a function of temperature.
-
The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.
Signaling Pathways and Logical Relationships
The choice of thiol monomer dictates the polymerization pathway and the resulting polymer architecture.
Conclusion
The structural analysis of polymers derived from this compound in comparison to other thiols highlights the profound impact of monomer functionality on the final material properties. GDMA, as a dithiol, enables the formation of crosslinked polymer networks with enhanced mechanical strength and thermal stability, making it a suitable candidate for applications requiring robust materials. However, its reactivity can be a limiting factor depending on the chosen 'ene' co-monomer. In contrast, monofunctional thiols yield more flexible, non-crosslinked polymers, while other dithiols offer a spectrum of properties based on their specific chemical structures. This guide provides the foundational data and methodologies for researchers to make informed decisions in the design and synthesis of thiol-based polymers for a wide range of scientific and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Detailed GPC analysis of poly( N -isopropylacrylamide) with core cross-linked star architecture - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00966D [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. tainstruments.com [tainstruments.com]
- 8. eng.uc.edu [eng.uc.edu]
Safety Operating Guide
Proper Disposal of Glycol Dimercaptoacetate: A Guide for Laboratory Professionals
The safe and compliant disposal of glycol dimercaptoacetate is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for handling and disposing of this chemical, ensuring adherence to safety protocols and regulatory requirements.
Key Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed and can cause skin and eye irritation.[1][2] In case of contact, it is crucial to follow first-aid measures outlined in the Safety Data Sheet (SDS). Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling this substance.[1][3] Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[4][5]
Quantitative Data from Safety Data Sheets
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 123-81-9 | [1] |
| Physical State | Liquid | [6] |
| Boiling Point | 317°C | [6] |
| Flash Point | 167°C | [6] |
| Density | 1.33 g/cm³ at 20°C | [6] |
| Solubility in Water | 20 g/L | [6] |
| Oral LD50 (Rat) | 330 mg/kg | [2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, state, and federal regulations.[1] Improper disposal, such as pouring it down the drain, is illegal and can lead to environmental contamination.[7][8] The following protocol outlines the necessary steps for its safe disposal.
Experimental Protocol: Waste Characterization and Segregation
-
Waste Determination: The first step is to determine if the waste this compound is classified as hazardous waste.[7][9] This determination is based on its characteristics and any potential contamination with other hazardous substances during experimental use.[7] Consult your institution's Environmental Health and Safety (EHS) department for guidance on this process.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals must be stored separately to prevent dangerous reactions.[3][10]
-
Containerization: Use a designated, properly labeled, and sealed waste container for collecting this compound waste.[1] The container must be made of a material compatible with the chemical.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. youthfilter.com [youthfilter.com]
- 4. vumc.org [vumc.org]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. hwhenvironmental.com [hwhenvironmental.com]
- 8. How to Dispose of Glycol Safely, Sustainably and Legally [clearwatershelton.com]
- 9. epa.gov [epa.gov]
- 10. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
Personal protective equipment for handling Glycol dimercaptoacetate
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Glycol dimercaptoacetate (CAS: 123-81-9). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
This compound is a colorless to pale yellow liquid with a distinct stench.[1] It is recognized as harmful if swallowed, in contact with skin, or if inhaled.[2][] It causes serious eye and skin irritation and may cause respiratory irritation.[][4][5] The compound is also air-sensitive.[6]
Personal Protective Equipment (PPE)
Strict adherence to the recommended personal protective equipment is mandatory to prevent exposure.
| Protection Type | Specific Recommendations | Standards/Reference |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. A face shield is also recommended. | OSHA 29 CFR 1910.133 or European Standard EN166.[6] |
| Skin Protection | Wear appropriate chemical-resistant gloves (e.g., Butyl, Nitrile, Neoprene, Viton). Wear appropriate protective clothing, including a lab coat and an impervious apron, to prevent skin exposure.[5][6][7] | Consult glove manufacturer's resistance data. |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[4][6] If ventilation is insufficient, a respiratory protection program must be followed. A chemical respirator with an organic vapor cartridge may be required.[5] | OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.[6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following workflow is critical for minimizing risk during the handling of this compound.
Emergency Protocols
Immediate and appropriate responses to spills or exposures are critical.
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.[8]
-
Contain: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[5][6]
-
Collect: Wearing appropriate PPE, collect the absorbed material into a suitable, closed container for hazardous waste disposal.[5][6]
-
Clean: Clean the spill site thoroughly after material pickup is complete.[5]
-
Report: Report the incident to the appropriate safety personnel.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation occurs.[5][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Classification: Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations for complete classification.[6]
-
Collection: Collect waste material and contaminated items (e.g., gloves, absorbent material) in a designated, properly labeled, and sealed container.
-
Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials, awaiting pickup by a licensed waste disposal service.[5]
-
Disposal: Dispose of the contents and container in accordance with all applicable local, regional, national, and international regulations.[2][4][5] The final waste code should be assigned in discussion between the user, the producer, and the waste disposal company.[5]
Safety and Physical Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Acute Toxicity (Oral, Rat LD50) | 330 mg/kg | [6] |
| Boiling Point | 137-139 °C @ 2 mm Hg | [][9] |
| Density | 1.313 g/mL at 25 °C | [9] |
| Flash Point | > 110 °C (> 230 °F) | [] |
| Solubility in Water | 20 g/L | [4][9] |
References
- 1. CAS 123-81-9: this compound | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound | 123-81-9 [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
